molecular formula C5H9O3- B1259860 3-Hydroxyvalerate

3-Hydroxyvalerate

Numéro de catalogue: B1259860
Poids moléculaire: 117.12 g/mol
Clé InChI: REKYPYSUBKSCAT-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Hydroxyvalerate (3HV) is a foundational monomer unit in the biosynthesis of polyhydroxyalkanoate (PHA) biopolymers, a class of microbial polyesters recognized for their biodegradability and biocompatibility . Its primary research value lies in its role as a co-monomer for the production of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate), or PHBV . The incorporation of 3HV units into the PHB polymer backbone is a key strategy for tailoring material properties; increasing the 3HV fraction reduces crystallinity, which in turn lowers the melting point, increases flexibility and strength, and significantly alters the degradation kinetics of the resulting bioplastic . This tunability makes PHBV a polymer of high interest for advanced applications in biomedical engineering and sustainable materials. In biomedical research, PHBV copolymers are investigated extensively as versatile platforms for drug delivery and scaffold fabrication . The encapsulation of various therapeutic agents, including anticancer drugs, antibiotics, and anti-inflammatory compounds, within PHBV nanoparticles or microspheres has demonstrated enhanced drug stability, prolonged release profiles, and improved bioavailability . Furthermore, in tissue engineering, scaffolds fabricated from 3HV-containing PHBV provide superior mechanical properties and biocompatibility, supporting cell adhesion and proliferation for the regeneration of bone, cartilage, and skin tissues . Beyond medicine, this compound is crucial for developing biodegradable packaging, disposable items, and high-performance biocomposites, offering a sustainable alternative to conventional petroleum-based plastics . This product, this compound, is provided as a high-purity chemical for research purposes. It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H9O3-

Poids moléculaire

117.12 g/mol

Nom IUPAC

3-hydroxypentanoate

InChI

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1

Clé InChI

REKYPYSUBKSCAT-UHFFFAOYSA-M

SMILES canonique

CCC(CC(=O)[O-])O

Synonymes

3-hydroxyvalerate
beta-hydroxyvaleric acid

Origine du produit

United States

Foundational & Exploratory

3-Hydroxyvalerate biosynthetic pathway in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 3-Hydroxyvalerate Biosynthetic Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-HV) is a valuable chiral molecule with applications as a building block for fine chemicals, pharmaceuticals, and the production of biodegradable polymers. Specifically, its incorporation into polyhydroxyalkanoate (PHA) polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), enhances their mechanical properties, making them more flexible and tougher than the homopolymer poly(3-hydroxybutyrate) (PHB). The microbial biosynthesis of 3-HV offers a promising and sustainable alternative to chemical synthesis. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway in bacteria, with a focus on metabolic engineering strategies, quantitative production data, and detailed experimental protocols.

The Core this compound Biosynthetic Pathway

The direct biosynthesis of 3-HV in bacteria is a three-step enzymatic pathway that utilizes the central metabolic precursors acetyl-coenzyme A (acetyl-CoA) and propionyl-coenzyme A (propionyl-CoA).

The core pathway consists of the following enzymatic reactions:

  • β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the Claisen condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA. This is a crucial step that commits carbon flux towards 3-HV.

  • Acetoacetyl-CoA Reductase/Dehydrogenase (PhaB/Hbd): The resulting 3-ketovaleryl-CoA is then reduced to 3-hydroxyvaleryl-CoA. This reaction is typically NADPH-dependent. The stereospecificity of this enzyme determines the chirality of the final 3-HV product.

  • CoA-removing Enzyme: The final step involves the removal of coenzyme A from 3-hydroxyvaleryl-CoA to yield this compound. This can be achieved through the action of a CoA hydrolase or a CoA transferase.

Mandatory Visualization: Core this compound Biosynthetic Pathway

core_pathway cluster_step1 β-Ketothiolase (e.g., PhaA, BktB) cluster_step2 3-Ketovaleryl-CoA Reductase (e.g., PhaB, Hbd) cluster_step3 CoA Hydrolase/Transferase (e.g., TesB, Pct) acetyl_coa Acetyl-CoA ketovaleryl_coa 3-Ketovaleryl-CoA acetyl_coa->ketovaleryl_coa propionyl_coa Propionyl-CoA propionyl_coa->ketovaleryl_coa hydroxyvaleryl_coa 3-Hydroxyvaleryl-CoA ketovaleryl_coa->hydroxyvaleryl_coa NADPH -> NADP+ hv This compound hydroxyvaleryl_coa->hv CoA-SH

Caption: The core enzymatic pathway for the biosynthesis of this compound from acetyl-CoA and propionyl-CoA.

Engineering Propionyl-CoA Supply: A Key Challenge

A significant hurdle in the microbial production of 3-HV is the limited intracellular availability of propionyl-CoA in many commonly used bacterial hosts, such as Escherichia coli.[1][2] Consequently, metabolic engineering efforts have largely focused on developing efficient pathways for propionyl-CoA synthesis from central carbon sources.

Propionate (B1217596) Supplementation and Activation

The most straightforward approach to provide propionyl-CoA is to supplement the culture medium with propionate. However, this strategy has drawbacks, including the high cost of propionate and its potential toxicity to microbial cells. Once transported into the cell, propionate must be activated to propionyl-CoA, a reaction catalyzed by propionyl-CoA synthetase (PrpE).

Engineered Pathways for de novo Propionyl-CoA Synthesis

Several innovative pathways have been engineered in bacteria to produce propionyl-CoA from renewable carbon sources like glucose or glycerol.

3.2.1. The Sleeping Beauty Mutase (Sbm) Pathway

Activation of the cryptic "sleeping beauty mutase" (Sbm) pathway in E. coli enables the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, to propionyl-CoA.[1][2] This pathway involves the following key enzymes:

  • Succinyl-CoA:L-malate CoA-transferase (YgfH)

  • Methylmalonyl-CoA mutase (Sbm)

  • Methylmalonyl-CoA decarboxylase (YgfG)

Metabolic engineering strategies to enhance flux through the Sbm pathway include redirecting carbon from the TCA cycle by deleting genes such as sdhA (encoding succinate (B1194679) dehydrogenase) and deregulating the glyoxylate (B1226380) shunt by deleting iclR.[1]

3.2.2. The Threonine Biosynthesis Pathway

The native threonine biosynthesis pathway can be exploited to generate propionyl-CoA. Threonine is converted to 2-ketobutyrate by threonine deaminase (IlvA). Subsequently, 2-ketobutyrate can be converted to propionyl-CoA. This pathway has been successfully used to produce PHBV with a significant 3-HV fraction from unrelated carbon sources.

3.2.3. The Citramalate (B1227619) Pathway

Another strategy involves the synthesis of 2-ketobutyrate, a precursor to propionyl-CoA, via the citramalate pathway. This pathway has been engineered in E. coli for the production of P(3HB-co-3HV).

Mandatory Visualization: Engineered Propionyl-CoA Supply Pathways

propionyl_coa_pathways cluster_glycolysis Glycolysis succinyl_coa Succinyl-CoA propionyl_coa Propionyl-CoA succinyl_coa->propionyl_coa Sbm Pathway pyruvate Pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa ketobutyrate 2-Ketobutyrate pyruvate->ketobutyrate acetyl_coa->ketobutyrate threonine Threonine threonine->ketobutyrate ilvA ketobutyrate->propionyl_coa

Caption: Overview of engineered pathways for the synthesis of propionyl-CoA in bacteria.

Quantitative Data on this compound Production

The following tables summarize the production of 3-HV in various engineered bacterial strains under different conditions.

Table 1: this compound Production in Engineered Escherichia coli
StrainGenotype HighlightsCarbon SourceTiter (g/L)Yield (%)Reference
Engineered E. coliActivation of Sbm pathway, deregulation of glyoxylate shunt, blocked oxidative TCA cycleGlycerol3.7124.1[1][2]
Recombinant E. coliThreonine biosynthesis pathway engineeringGlucose0.50 (R)-3HV-
Recombinant E. coliThreonine biosynthesis pathway engineeringGlycerol0.96 (R)-3HV-
Table 2: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Production in Engineered Bacteria
BacteriumEngineering StrategyCarbon Source(s)3-HV fraction (mol%)Total Polymer Titer (g/L)Reference
E. coliThreonine pathway, knockout of competing pathwaysXylose17.5-
E. coliCitramalate pathway, prpC and scpC deletionGlucose5.5-
E. colifadR atoC(Con) mutant, PHB genes from A. eutrophusGlucose + PropionateVariable-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-HV biosynthesis.

Shake-Flask Cultivation of Engineered E. coli for 3-HV Production

This protocol describes a typical shake-flask experiment to evaluate 3-HV production from a carbon source like glycerol.

Materials:

  • Engineered E. coli strain harboring the 3-HV biosynthetic pathway.

  • Luria-Bertani (LB) medium for pre-culture.

  • M9 minimal medium supplemented with a carbon source (e.g., 20 g/L glycerol).

  • Appropriate antibiotics for plasmid maintenance.

  • Shaking incubator.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • The next day, inoculate 1 mL of the overnight culture into 50 mL of M9 minimal medium containing the carbon source and antibiotics in a 250 mL baffled flask.

  • Incubate at 30-37°C with shaking at 250 rpm.

  • Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Collect culture samples at different time points for the analysis of 3-HV and residual substrate concentration.

  • Centrifuge the samples at 10,000 x g for 10 minutes to separate the cells from the supernatant.

  • Store the supernatant at -20°C for analysis of extracellular 3-HV and substrate.

Mandatory Visualization: Experimental Workflow for 3-HV Production and Analysis

experimental_workflow inoculation Inoculation of Engineered E. coli preculture Overnight Pre-culture (LB Medium) inoculation->preculture main_culture Shake-Flask Main Culture (M9 Minimal Medium + Carbon Source) preculture->main_culture sampling Time-course Sampling main_culture->sampling od_measurement OD600 Measurement (Cell Growth) sampling->od_measurement centrifugation Centrifugation sampling->centrifugation supernatant Supernatant Collection centrifugation->supernatant analysis GC-MS or HPLC Analysis (3-HV and Substrate Quantification) supernatant->analysis

Caption: A typical experimental workflow for the production and quantification of this compound in engineered bacteria.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the quantification of 3-HV in culture supernatants. Derivatization is required to make the non-volatile 3-HV amenable to gas chromatography.

Materials:

  • Culture supernatant containing 3-HV.

  • Internal standard (e.g., a known concentration of a similar but distinct hydroxy acid).

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

  • Ethyl acetate (B1210297).

  • Anhydrous sodium sulfate.

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms).

Procedure:

  • Sample Preparation:

    • To 500 µL of culture supernatant, add the internal standard.

    • Acidify the sample with HCl to a pH of approximately 2.

    • Extract the 3-HV twice with 500 µL of ethyl acetate by vigorous vortexing.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C.

      • Oven program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C.

      • Acquisition mode: Scan mode to identify the characteristic ions of derivatized 3-HV, and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Create a calibration curve using known concentrations of 3-HV standards prepared and derivatized in the same manner as the samples.

    • Quantify the 3-HV concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for 3-HV quantification, particularly when derivatization is to be avoided.

Materials:

  • Culture supernatant.

  • HPLC system with a UV or refractive index (RI) detector.

  • A suitable reversed-phase column (e.g., C18).

  • Mobile phase (e.g., a dilute solution of a strong acid like sulfuric acid or phosphoric acid in water, with or without an organic modifier like acetonitrile).

Procedure:

  • Sample Preparation:

    • Centrifuge the culture sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the filtered supernatant onto the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reversed-phase column.

      • Mobile phase: 5 mM H₂SO₄.

      • Flow rate: 0.6 mL/min.

      • Column temperature: 60°C.

      • Detector: UV at 210 nm.

  • Quantification:

    • Prepare a series of 3-HV standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 3-HV in the samples by interpolating their peak areas on the calibration curve.[4]

Conclusion

The biosynthesis of this compound in bacteria represents a rapidly advancing field of metabolic engineering. The core biosynthetic pathway is well-understood, and significant progress has been made in engineering efficient pathways for the production of the key precursor, propionyl-CoA, from renewable feedstocks. While challenges remain in achieving industrially relevant titers and yields, the strategies and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further advance the microbial production of this valuable platform chemical. Continued efforts in enzyme discovery and engineering, pathway optimization, and bioprocess development will be crucial for the realization of economically viable and sustainable 3-HV production.

References

The Natural Occurrence of 3-Hydroxyvalerate in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyvalerate (3HV) is a naturally occurring monomer that, when copolymerized with 3-hydroxybutyrate (B1226725) (3HB), forms the biodegradable thermoplastic poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This technical guide provides a comprehensive overview of the natural occurrence of 3HV in various microorganisms. It delves into the metabolic pathways responsible for its synthesis, presents quantitative data on its production, and offers detailed experimental protocols for its extraction, quantification, and characterization. Furthermore, this guide illustrates key metabolic and regulatory pathways, along with experimental workflows, using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds.[1] Among these, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention due to its favorable mechanical properties, such as improved flexibility and toughness compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer.[2][3] The incorporation of the this compound (3HV) monomer is key to these enhanced properties.

While the production of PHBV often involves feeding microorganisms with precursors like propionic acid or valeric acid, several bacterial species have been identified that naturally produce 3HV from unrelated, and often more economical, carbon sources.[4][5] Understanding the natural metabolic capabilities of these organisms is crucial for developing cost-effective and sustainable processes for PHBV production. This guide explores the diverse range of microorganisms that naturally synthesize 3HV, the underlying biochemical pathways, and the methodologies to study this fascinating biopolymer.

Microorganisms Naturally Producing this compound

A variety of microorganisms across different genera have been identified to naturally produce 3HV as a component of PHBV. The extent of 3HV incorporation and the overall polymer yield vary significantly depending on the species, the carbon source, and the cultivation conditions.

Data Presentation: Quantitative Production of 3HV in Various Microorganisms

The following tables summarize the quantitative data on 3HV and PHBV production in several key microorganisms.

Table 1: PHBV Production in Rhodococcus Species

MicroorganismCarbon SourcePHBV Content (% of Cell Dry Weight)3HV mole% in PHBVReference
Rhodococcus aetherivorans IAR1Toluene (B28343)10% (up to 30% with cerulenin)60-80%[4][6]

Table 2: PHBV Production in Bacillus Species

MicroorganismCarbon SourceBiomass (g/L)PHBV Yield (g/L)PHBV Content (% of Cell Dry Weight)3HV mole% in PHBVReference
Bacillus aryabhattai PHB10Glucose + 10 mM Propionic Acid3.9 (± 0.26)2.8 (± 0.31)71.15%Not Specified[7][8]
Bacillus cereus RCL 02Sugarcane Molasses14.812.685.2%7.8%[5][9]
Bacillus sp. CYR1Acetic Acid + Valeric AcidNot Specified0.415Not SpecifiedNot Specified[10]

Table 3: PHBV Production in Other Notable Microorganisms

MicroorganismCarbon SourcePHBV Yield (g/L)3HV mole% in PHBVReference
Haloferax mediterraneiCandy Industry Waste (R1)0.256Not Specified[1][11][12][13]
Haloferax mediterraneiCandy Industry Waste (R2)0.983Not Specified[1][11][12][13]
Chromobacterium violaceumSodium Valerate0.198 g P(3HV)/g dry biomass100% (as P(3HV) homopolymer)[10]
Massilia sp. UMI-21StarchNot Specified (PHA content 45.5% w/w)Not Specified[14][15]

Metabolic Pathways for this compound Biosynthesis

The biosynthesis of 3HV in microorganisms is intrinsically linked to the central carbon metabolism. The key precursor for the 3HV monomer is propionyl-CoA, which condenses with acetyl-CoA to initiate the pathway.

The Core Biosynthetic Pathway

The generally accepted pathway for the formation of the 3HV monomer within the PHBV polymer involves three key enzymatic steps:

  • β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): This reductase then reduces 3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA, utilizing NADPH as a cofactor.

  • PHA Synthase (PhaC): Finally, PHA synthase polymerizes (R)-3-hydroxyvaleryl-CoA, along with (R)-3-hydroxybutyryl-CoA, into the PHBV copolymer.[16]

Generation of Propionyl-CoA from Unrelated Carbon Sources

The ability of some microorganisms to produce 3HV without the addition of external precursors is dependent on their capacity to generate an intracellular pool of propionyl-CoA. Several metabolic routes have been identified for this purpose:

  • Threonine Biosynthesis Pathway: In some engineered bacteria, the threonine metabolic pathway intermediate, 2-ketobutyrate, can be converted to propionyl-CoA.[2]

  • Methylmalonyl-CoA Pathway: This pathway allows for the conversion of succinyl-CoA, an intermediate of the TCA cycle, into propionyl-CoA. This has been successfully engineered in Salmonella enterica.[16]

  • Toluene Degradation: In Rhodococcus aetherivorans IAR1, it is suggested that a C5 intermediate from the degradation of toluene can directly serve as a precursor for 3HV.[4]

Diagram of the this compound Biosynthetic Pathway
graph "3_Hydroxyvalerate_Biosynthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propionyl_coa [label="Propionyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketovaleryl_coa [label="3-Ketovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxyvaleryl_coa [label="(R)-3-Hydroxyvaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; phbv [label="PHBV", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxybutyryl_coa [label="(R)-3-Hydroxybutyryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for 3HV pathway {acetyl_coa, propionyl_coa} -> ketovaleryl_coa [label=" PhaA\n(β-Ketothiolase)", arrowhead=vee, color="#EA4335"]; ketovaleryl_coa -> hydroxyvaleryl_coa [label=" PhaB (Reductase)\nNADPH -> NADP+", arrowhead=vee, color="#EA4335"]; hydroxyvaleryl_coa -> phbv [label=" PhaC\n(PHA Synthase)", arrowhead=vee, color="#EA4335"];

// Edges for 3HB pathway {acetyl_coa, acetyl_coa2} -> acetoacetyl_coa [label=" PhaA\n(β-Ketothiolase)", arrowhead=vee, color="#EA4335"]; acetoacetyl_coa -> hydroxybutyryl_coa [label=" PhaB (Reductase)\nNADPH -> NADP+", arrowhead=vee, color="#EA4335"]; hydroxybutyryl_coa -> phbv [label=" PhaC\n(PHA Synthase)", arrowhead=vee, color="#EA4335"]; }

Caption: Biosynthesis pathway of PHBV from Acetyl-CoA and Propionyl-CoA.

Regulation of this compound Biosynthesis

The synthesis of PHAs, including PHBV, is a highly regulated process, often triggered by nutrient limitation (such as nitrogen or phosphorus) in the presence of excess carbon. Several regulatory proteins and signaling molecules are involved in controlling the expression of the pha genes and the metabolic flux towards PHA production.

Key regulatory elements include:

  • PhaR: A protein that acts as a repressor for the expression of phasin (B1169946) genes (phaP) and its own gene. It can bind to PHA granules, thereby derepressing gene expression.[17]

  • RpoS (σS): A sigma factor that is a global regulator of stationary phase gene expression and has been shown to activate phaR expression.[10]

  • CydR (Fnr): An FNR-like protein that controls the biosynthesis of PHB in Azotobacter vinelandii.[18]

The intricate network of these regulators ensures that PHA synthesis is tightly controlled and coordinated with the overall metabolic state of the cell.

Diagram of a Simplified Regulatory Network for PHA Synthesis
digraph "PHA_Regulation" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.5, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes NutrientLimitation [label="Nutrient Limitation\n(e.g., Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcessCarbon [label="Excess Carbon", fillcolor="#F1F3F4", fontcolor="#202124"]; RpoS [label="RpoS (σS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaR [label="PhaR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phaP [label="phaP (Phasin)", fillcolor="#FBBC05", fontcolor="#202124"]; phaCAB [label="phaCAB operon", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHAGranules [label="PHA Granules", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NutrientLimitation -> RpoS [label="activates", color="#202124"]; RpoS -> PhaR [label="activates transcription", color="#202124"]; PhaR -> phaP [label="represses transcription", color="#202124", style=dashed, arrowhead=tee]; PhaR -> PhaR [label="autorepresses", color="#202124", style=dashed, arrowhead=tee]; ExcessCarbon -> phaCAB [label="induces expression", color="#202124"]; phaCAB -> PHAGranules [label="synthesizes", color="#202124"]; PhaR -> PHAGranules [label="binds to", color="#202124", dir=both, arrowtail=none, arrowhead=none, style=dotted]; PHAGranules -> PhaR [label="sequestration", color="#202124", style=dashed, arrowhead=tee]; }

Caption: Simplified regulatory circuit of PHA synthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and characterization of 3HV-containing polymers from microbial biomass.

Extraction of PHBV from Bacterial Cells

Several methods can be employed for the extraction of PHBV from microbial cells. The choice of method depends on the scale of extraction, the desired purity, and the available resources.

Protocol 1: Sodium Hypochlorite (B82951) Digestion

This method is rapid and effective for screening and small-scale extractions.

  • Harvest bacterial cells by centrifugation (e.g., 6000 rpm for 10 minutes).

  • Wash the cell pellet with saline solution and centrifuge again.

  • Resuspend the pellet in a sodium hypochlorite solution (e.g., 3-5% active chlorine). The volume depends on the amount of biomass.

  • Incubate the suspension at a controlled temperature (e.g., 25°C or 90°C) for a specific duration (e.g., 5 to 60 minutes).[19]

  • Centrifuge the mixture to pellet the released PHA granules.

  • Wash the pellet with distilled water, followed by washes with alcohols (e.g., ethanol, methanol) to remove residual hypochlorite and lipids.

  • Dry the purified PHA pellet in an oven at a moderate temperature (e.g., 45-60°C) until a constant weight is achieved.[19][20]

Protocol 2: Solvent Extraction

This method is suitable for obtaining high-purity polymer for detailed characterization.

  • Harvest and lyophilize the bacterial biomass.

  • Transfer a known weight of the dried biomass to a reflux apparatus.

  • Add a suitable solvent, such as chloroform (B151607) or dimethyl carbonate.[19][21]

  • Heat the mixture to the boiling point of the solvent and reflux for a defined period (e.g., 1-4 hours).[21]

  • After extraction, filter the hot solution to remove cell debris.

  • Precipitate the polymer from the filtrate by adding a non-solvent, such as cold methanol (B129727) or ethanol.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent and dry it under vacuum.

Diagram of a General PHBV Extraction Workflow
digraph "PHBV_Extraction_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash and Dry Biomass", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction_choice [label="Extraction Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hypochlorite [label="Sodium Hypochlorite\nDigestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Solvent Extraction\n(e.g., Chloroform)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover_hypo [label="Recover & Wash Granules", fillcolor="#34A853", fontcolor="#FFFFFF"]; recover_solvent [label="Filter & Precipitate Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Purified PHBV", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified PHBV", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest [color="#5F6368"]; harvest -> wash [color="#5F6368"]; wash -> extraction_choice [color="#5F6368"]; extraction_choice -> hypochlorite [label=" Digestion", color="#5F6368"]; extraction_choice -> solvent [label=" Solvent", color="#5F6368"]; hypochlorite -> recover_hypo [color="#5F6368"]; solvent -> recover_solvent [color="#5F6368"]; recover_hypo -> dry [color="#5F6368"]; recover_solvent -> dry [color="#5F6368"]; dry -> end [color="#5F6368"]; }

Caption: General workflow for the extraction of PHBV from microbial biomass.

Quantification and Characterization of PHBV

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition

This is the standard method for determining the molar fractions of 3HB and 3HV in the copolymer.

  • Accurately weigh about 5-10 mg of dry polymer or lyophilized cells into a screw-capped glass tube.

  • Add 2 mL of acidified methanol (e.g., 3% v/v H₂SO₄) and 2 mL of chloroform.

  • Seal the tube and heat at 100°C for 3-4 hours to perform methanolysis.

  • Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Allow the phases to separate. The lower chloroform phase contains the methyl esters of the hydroxyalkanoates.

  • Carefully transfer the chloroform phase to a new vial.

  • Analyze the sample by GC-MS. The methyl esters of 3-hydroxybutyrate and this compound will have distinct retention times and mass spectra, allowing for their identification and quantification.

  • Use standard curves of pure methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate to accurately determine the concentration and molar ratio of the monomers.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of the polymer.

  • Dissolve 5-10 mg of the purified PHBV in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • In the ¹H NMR spectrum of PHBV, characteristic peaks for the 3HB and 3HV units will be observed. The relative integrals of these peaks can be used to calculate the molar composition of the copolymer.[22][23]

  • The ¹³C NMR spectrum provides detailed information about the carbon backbone and can be used to study the sequence distribution of the monomers (e.g., random or blocky).[24]

Conclusion

The natural production of this compound by a diverse range of microorganisms represents a significant area of research with implications for the sustainable production of biodegradable plastics. This guide has provided a comprehensive overview of the microorganisms involved, the underlying metabolic and regulatory pathways, and detailed experimental protocols for the study of 3HV-containing polymers. The presented data and methodologies offer a valuable resource for researchers and professionals aiming to harness the metabolic potential of these microorganisms for the development of novel biomaterials and therapeutic applications. Further research into the genetic regulation and metabolic engineering of these natural producers will undoubtedly pave the way for more efficient and economically viable PHBV production processes.

References

The 3-Hydroxyvalerate Monomer: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, History, Synthesis, and Characterization for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Hydroxyvalerate (3HV), also known as 3-hydroxypentanoate, is a five-carbon short-chain hydroxy fatty acid. While it can exist as a standalone monomer, its primary significance in the scientific and industrial landscape lies in its role as a comonomer in the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This biodegradable and biocompatible polyester (B1180765) has garnered considerable attention as a sustainable alternative to conventional petroleum-based plastics, with promising applications in drug delivery and tissue engineering.[1][2][3] This technical guide provides a comprehensive overview of the this compound monomer, from its historical discovery to detailed experimental protocols for its synthesis and characterization.

Discovery and History

The history of the this compound monomer is intrinsically linked to the discovery and development of polyhydroxyalkanoates (PHAs). The first known PHA, poly(3-hydroxybutyrate) (PHB), was discovered in 1926 by the French researcher Maurice Lemoigne while studying the bacterium Bacillus megaterium.[4][5][6][7][8] Lemoigne observed that under nutrient-limiting conditions, these bacteria accumulate intracellular granules of this polymer as a carbon and energy storage material.[4][7]

The incorporation of this compound as a comonomer to create PHBV was a significant advancement, leading to the first commercial PHA product, 'Biopol,' manufactured by Imperial Chemical Industries (ICI) in 1983.[3] This development was crucial as the inclusion of 3HV units into the PHB polymer chain disrupts its crystalline structure, resulting in a more flexible and processable material.[2] The biosynthesis of PHBV involves two parallel pathways where acetyl-CoA is the precursor for the 3-hydroxybutyrate (B1226725) (3HB) monomer, and the condensation of acetyl-CoA and propionyl-CoA leads to the formation of the this compound monomer.[1]

While the biological production of 3HV is tied to PHBV, the chemical synthesis of β-hydroxy acids has a longer history. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provided a method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] This reaction remains a viable method for the chemical synthesis of this compound and its esters.

Physicochemical Properties of 3-Hydroxyvaleric Acid

The physical and chemical properties of 3-hydroxyvaleric acid are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₅H₁₀O₃[7]
Molecular Weight 118.13 g/mol [7]
Appearance Solid or liquid[11]
Melting Point 43-44 °C[4]
Boiling Point 253.3 °C at 760 mmHg[4]
Density 1.14 g/cm³[4]
Solubility in water 784.8 g/L (estimated)[8]
Flash Point 121.2 °C[4]
Refractive Index 1.458[4]
Vapor Pressure 0.00285 mmHg at 25°C[4]

Biosynthesis of this compound

In microorganisms, this compound is synthesized as a precursor for PHBV production. The biosynthetic pathway involves the condensation of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be generated from various metabolic pathways, including the metabolism of odd-chain fatty acids or certain amino acids. The key enzymatic steps are catalyzed by β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase.

Biosynthesis of this compound acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase ketovaleryl_coa 3-Ketovaleryl-CoA acetyl_coa->ketovaleryl_coa β-Ketothiolase propionyl_coa Propionyl-CoA propionyl_coa->ketovaleryl_coa hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hb_coa Acetoacetyl-CoA reductase hv_coa (R)-3-Hydroxyvaleryl-CoA ketovaleryl_coa->hv_coa Acetoacetyl-CoA reductase phb PHB hb_coa->phb PHA Synthase phbv PHBV hb_coa->phbv hv_coa->phbv PHA Synthase

Biosynthesis pathway of this compound for PHBV production.

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of a this compound derivative and for the isolation and analysis of the this compound monomer from PHBV.

Chemical Synthesis: Ethyl this compound via Reformatsky Reaction

This protocol describes the synthesis of ethyl this compound from propionaldehyde (B47417) and ethyl bromoacetate (B1195939) using the Reformatsky reaction.

Materials:

  • Zinc dust, activated

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal)

  • Propionaldehyde

  • Ethyl bromoacetate

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust. Add a small crystal of iodine to further activate the zinc surface.

  • Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.

  • Initiation: In the dropping funnel, prepare a mixture of propionaldehyde and ethyl bromoacetate in anhydrous ether or THF. Add a small portion of this mixture to the zinc suspension and warm the flask gently to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of gentle reflux.

  • Addition of Reactants: Once the reaction has started, add the remaining aldehyde-ester mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid with vigorous stirring to hydrolyze the organozinc complex and dissolve any unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude ethyl this compound by vacuum distillation.

Reformatsky Reaction Workflow start Start activate_zn Activate Zinc with Iodine start->activate_zn add_reagents Add Propionaldehyde and Ethyl Bromoacetate activate_zn->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux hydrolyze Hydrolyze with Dilute Acid reflux->hydrolyze extract Extract with Ether hydrolyze->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Ethyl this compound distill->product

Workflow for the synthesis of ethyl this compound.
Isolation and Analysis: this compound Methyl Ester from PHBV via Acidic Methanolysis

This protocol describes the depolymerization of PHBV to its constituent methyl esters, including methyl this compound, for analysis by gas chromatography-mass spectrometry (GC-MS).[12]

Materials:

  • PHBV sample (lyophilized cells or purified polymer)

  • Chloroform (B151607)

  • Methanol (B129727) containing 3% (v/v) sulfuric acid

  • Internal standard (e.g., benzoic acid in methanol)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the dry PHBV sample into a screw-capped glass tube.

  • Methanolysis: Add 2 mL of chloroform and 2 mL of methanol containing 3% sulfuric acid to the tube. If using an internal standard, add a known amount at this stage.

  • Reaction: Tightly cap the tube and heat it at 100°C for 3.5 hours in a heating block or oven.

  • Extraction: Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge the tube to separate the phases.

  • Sample Collection: Carefully transfer the lower chloroform layer, which contains the methyl esters, to a new vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

  • GC-MS Analysis: Analyze the resulting solution by gas chromatography-mass spectrometry to identify and quantify the methyl this compound.[1]

GC-MS Conditions (Example):

  • Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-WAX).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

PHBV Methanolysis Workflow start Start with PHBV Sample methanolysis Acidic Methanolysis (Chloroform, Methanol, H2SO4) start->methanolysis heating Heat at 100°C methanolysis->heating extraction Add Water and Vortex heating->extraction phase_separation Centrifuge and Collect Chloroform Layer extraction->phase_separation drying Dry with Na2SO4 phase_separation->drying analysis GC-MS Analysis drying->analysis result Quantification of Methyl 3-HV analysis->result

Workflow for the analysis of 3HV from PHBV.

Characterization of this compound

The primary methods for the characterization of the this compound monomer and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the proton environment in the molecule. Key signals for a this compound derivative would include a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, a multiplet for the methine proton attached to the hydroxyl group, and signals corresponding to the ester or carboxylic acid group.

  • ¹³C NMR: Shows the different carbon environments. For this compound, distinct peaks would be observed for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. After derivatization (e.g., methylation via acidic methanolysis), the resulting methyl this compound can be separated by GC and identified by its characteristic mass spectrum. The fragmentation pattern in the mass spectrum provides a unique fingerprint for the molecule.

Applications in Drug Development

The biocompatibility and biodegradability of PHBV make it an attractive material for various applications in the pharmaceutical and biomedical fields. The this compound monomer content plays a crucial role in tuning the properties of the polymer for specific applications.

  • Controlled Drug Release: PHBV can be formulated into microspheres, nanoparticles, and implants for the controlled and sustained release of drugs. The degradation rate of PHBV, which can be modulated by the 3HV content, influences the drug release profile.[1]

  • Tissue Engineering: PHBV is used to create scaffolds for tissue regeneration. Its mechanical properties, which are influenced by the 3HV ratio, can be tailored to match those of the target tissue.[1][2]

Conclusion

The this compound monomer, while historically linked to the development of the biopolymer PHBV, is a significant chemical entity in its own right. Its incorporation into PHB revolutionized the field of bioplastics by creating a more versatile and processable material. Understanding the discovery, synthesis, and characterization of the 3HV monomer is essential for researchers and professionals working in materials science, biotechnology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further research and application of this valuable bio-based building block.

References

3-Hydroxyvalerate as a precursor for biopolymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxyvalerate as a Precursor for Biopolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3HV) is a critical precursor for the microbial synthesis of the biodegradable and biocompatible copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The incorporation of 3HV monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain significantly improves its material properties, reducing crystallinity and brittleness, thereby expanding its applicability in fields ranging from packaging to advanced biomedical devices. This technical guide provides a comprehensive overview of the biosynthesis of 3HV, metabolic engineering strategies for enhanced production, detailed experimental protocols for cultivation, extraction, and analysis, and a summary of the impact of 3HV content on the final properties of PHBV.

Introduction to this compound and PHBV

Polyhydroxyalkanoates (PHAs) are a class of biopolyesters produced by various microorganisms as intracellular carbon and energy storage compounds.[1] Among these, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention due to its enhanced mechanical properties compared to the more common poly(3-hydroxybutyrate) (PHB).[2] PHB is often brittle and has a narrow processing window due to its high crystallinity. The incorporation of this compound (3HV) monomers disrupts the crystalline structure of the polymer, resulting in a more flexible, tougher, and more easily processable material.[2][3] The properties of PHBV can be tailored by controlling the molar fraction of the 3HV component, making it a versatile biopolymer for a wide range of applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[4][5]

Biosynthesis of this compound and its Incorporation into PHBV

The biosynthesis of the 3HV monomer unit in PHBV typically relies on the intracellular availability of propionyl-CoA.[6] This precursor can be generated from various metabolic pathways depending on the microorganism and the available carbon sources.

Pathways from Common Carbon Sources

In many native and engineered microorganisms, propionyl-CoA can be synthesized from common, inexpensive carbon sources like glucose or glycerol.[7] This often involves redirecting metabolic flux from central carbon metabolism. One notable strategy in engineered Escherichia coli is the activation of the "sleeping beauty mutase" (Sbm) pathway, which enables the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, into propionyl-CoA.[7] Another approach involves the citramalate (B1227619) pathway to produce 2-ketobutyrate, which is then converted to propionyl-CoA.[8]

Pathways from Odd-Chain Fatty Acids

A more direct route to propionyl-CoA is through the β-oxidation of odd-numbered fatty acids such as propionate (B1217596), valerate, or longer-chain fatty acids.[4][9] When microorganisms are fed these substrates, the β-oxidation pathway naturally yields propionyl-CoA and acetyl-CoA, which are the direct precursors for 3HV and 3HB synthesis, respectively.[9]

The general biosynthetic pathway for PHBV involves two parallel routes:

  • 3-Hydroxybutyrate (3HB) synthesis: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA.[4]

  • This compound (3HV) synthesis: One molecule of acetyl-CoA and one molecule of propionyl-CoA are condensed to form 3-ketovaleryl-CoA, followed by reduction to (R)-3-hydroxyvaleryl-CoA.[6]

Finally, the PHA synthase enzyme polymerizes both (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA into the PHBV copolymer.[10]

PHBV_Biosynthesis cluster_precursors Precursor Synthesis cluster_3hb 3HB Monomer Synthesis cluster_3hv 3HV Monomer Synthesis Glucose Glucose Central Metabolism Central Metabolism Glucose->Central Metabolism Glycerol Glycerol Glycerol->Central Metabolism Odd-chain Fatty Acids Odd-chain Fatty Acids β-oxidation β-oxidation Odd-chain Fatty Acids->β-oxidation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA β-ketothiolase (PhaA) Propionyl-CoA Propionyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA β-ketothiolase (PhaA) PHBV PHBV Central Metabolism->Acetyl-CoA Central Metabolism->Propionyl-CoA Metabolic Engineering β-oxidation->Propionyl-CoA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase (PhaB) (R)-3-Hydroxyvaleryl-CoA (R)-3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->(R)-3-Hydroxyvaleryl-CoA Acetoacetyl-CoA reductase (PhaB) (R)-3-Hydroxyvaleryl-CoA->PHBV PHA Synthase (PhaC)

Figure 1: General biosynthetic pathway of PHBV from various carbon sources.

Production of PHBV with Varying 3HV Content

The molar percentage of 3HV in the PHBV copolymer is a critical determinant of its properties and can be controlled through fermentation strategies.

Microbial Strains

Several microorganisms are known to produce PHBV, including:

  • Cupriavidus necator (formerly Ralstonia eutropha): A well-studied bacterium capable of accumulating high levels of PHBV, often from glucose and a co-substrate like propionate or valerate.[9][11]

  • Bacillus spp. : Certain species like Bacillus aryabhattai can produce PHBV when supplemented with propionic acid.[4]

  • Engineered Escherichia coli : Metabolically engineered strains of E. coli have been developed to produce PHBV from single, unrelated carbon sources like glucose, which can simplify fermentation processes.[6][8]

  • Haloferax mediterranei : An extremophilic archaeon that can produce PHBV with low endotoxin (B1171834) levels, making it particularly suitable for biomedical applications.[5]

Fermentation Strategies

Both batch and fed-batch cultivation methods are employed for PHBV production. Fed-batch strategies are often preferred for achieving high cell densities and high polymer yields.[12] The concentration of the 3HV precursor (e.g., propionic acid) in the feed is a key parameter to control the 3HV content in the final polymer.[12]

Quantitative Data on PHBV Production and Properties

The following tables summarize key quantitative data from various studies on PHBV production and the influence of 3HV content on its properties.

Table 1: PHBV Production in Various Microorganisms

MicroorganismCarbon Source(s)3HV Content (mol%)PHBV Titer (g/L)PHBV Content (wt% of CDM)Reference
Bacillus aryabhattai PHB10Glucose, Propionic AcidNot specified2.871.15[4]
Engineered E. coli XL1-blueGlucose2.3 - 5.5Not specified61.7
Recombinant E. coliGlucose, Propionic Acid10.6158.878.2[12]
Engineered Cupriavidus necatorGlucose26.091.168.6[11]
Cupriavidus necatorMixture of odd-numbered carboxylic acids>12Not specifiedNot specified[9]

Table 2: Influence of 3HV Content on PHBV Thermal and Mechanical Properties

3HV Content (mol%)Melting Temp. (Tm, °C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)Reference
3175Not specified307[3][13]
16-24126.1 - 170.1-7.4 to -0.7Varies inversely with 3HVNot specified[2]
18Not specifiedNot specified20-2111-12[3][13]
20123-6.3Not specified~180[14]
28100Not specifiedNot specified120[3][13]

Experimental Protocols

Cultivation for PHBV Production (Example: Bacillus aryabhattai)[4]
  • Medium Preparation: A basal medium containing peptone (1.5 g/L), yeast extract (1.5 g/L), Na₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.2 g/L) is prepared. This is supplemented with glucose (20 g/L) and propionic acid (10 mM). The pH is adjusted to 7.0.

  • Inoculation and Incubation: The medium is inoculated with a 1% (v/v) seed culture. Incubation is carried out in a rotary shaker at 31°C and 180 rpm for 48 hours.

  • Cell Harvesting: Cells are harvested by centrifugation.

Cultivation_Workflow Medium_Prep Medium Preparation (Basal + Glucose + Propionic Acid) Inoculation Inoculation (1% v/v seed culture) Incubation Incubation (31°C, 180 rpm, 48h) Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting

Figure 2: General workflow for PHBV production via batch cultivation.

Extraction and Purification of PHBV

Several methods can be used to extract PHBV from microbial biomass.[15]

Solvent Extraction:

  • Lyophilize the harvested cells to obtain dry cell mass.

  • Extract the polymer using a suitable solvent such as chloroform (B151607) in a Soxhlet extractor for several hours.[2]

  • Precipitate the polymer by adding a non-solvent like cold methanol (B129727) or ethanol.

  • Recover the purified PHBV by filtration and dry under vacuum.

Enzymatic Digestion: [16]

  • Resuspend the cell pellet in a buffer solution.

  • Add enzymes such as lysozyme (B549824) and proteases (e.g., bromelain, trypsin) to digest the non-PHA cellular material.

  • Incubate under optimal conditions for the enzymes (e.g., specific pH and temperature).

  • Separate the released PHBV granules by centrifugation.

  • Wash the granules multiple times with water and dry.

Quantification and Characterization of PHBV

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition: [17]

  • Lyophilize approximately 10 mg of purified PHBV.

  • Subject the sample to methanolysis by adding chloroform, methanol, and sulfuric acid. Benzoic acid can be used as an internal standard.

  • Heat the mixture at 100°C for 140 minutes.

  • After cooling, add distilled water and vortex to separate the phases.

  • Analyze the chloroform phase containing the methyl esters of the hydroxyalkanoates by GC-MS to determine the relative amounts of 3HB and 3HV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy can be used to confirm the chemical structure of the PHBV copolymer and the random distribution of 3HB and 3HV units.[2][17]

High-Performance Liquid Chromatography (HPLC): An alternative method for quantifying monomer composition involves alkaline hydrolysis of the polymer to crotonic acid (from 3HB) and 2-pentenoic acid (from 3HV), which can then be quantified by HPLC.[18]

Regulatory Mechanisms of PHA Synthesis

The synthesis of PHAs, including PHBV, is a regulated process. In many bacteria, PHA accumulation is triggered by nutrient limitation (e.g., nitrogen, phosphorus) in the presence of excess carbon.[1] The regulation occurs at both the enzymatic and transcriptional levels.

  • Enzymatic Regulation: The activity of key enzymes like β-ketothiolase can be inhibited by Coenzyme A (CoA), linking PHA synthesis to the overall metabolic state of the cell.[1][19]

  • Transcriptional Regulation: The expression of the pha genes, which encode the enzymes for PHA synthesis, is often controlled by regulatory proteins. For instance, PhaR is a DNA-binding protein that regulates the expression of phasin (B1169946) (PhaP) proteins, which are associated with PHA granules.[19]

Regulation_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen) Pha_Expression Upregulation of pha genes (phaA, B, C) Nutrient_Limitation->Pha_Expression Excess_Carbon Excess Carbon High_NADPH High [NAD(P)H] /[NAD(P)] ratio Excess_Carbon->High_NADPH Inhibit_TCA Inhibition of TCA Cycle Enzymes High_NADPH->Inhibit_TCA AcetylCoA_Pool Increased Acetyl-CoA Pool Inhibit_TCA->AcetylCoA_Pool PHA_Synthesis PHA Synthesis AcetylCoA_Pool->PHA_Synthesis Pha_Expression->PHA_Synthesis

Figure 3: Simplified logical flow of PHA synthesis regulation.

Conclusion

This compound is a key building block that transforms the properties of PHB, creating the more versatile and processable biopolymer, PHBV. Through metabolic engineering and controlled fermentation conditions, the 3HV content of PHBV can be precisely tailored to meet the demands of various applications, particularly in the biomedical field. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working on the development and application of these sustainable biopolymers. Further research into optimizing precursor supply from inexpensive and renewable feedstocks will continue to enhance the economic viability and widespread adoption of PHBV.

References

An In-depth Technical Guide to the Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester (B1180765) with significant potential in various fields, particularly in the biomedical and pharmaceutical industries for applications such as controlled drug delivery and tissue engineering.[1][2] Its properties can be tailored by adjusting the ratio of its two monomer units: 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (3HV).[3] An increase in the 3HV fraction generally leads to a decrease in crystallinity, melting point, and stiffness, resulting in a more flexible and processable material. This guide provides a comprehensive overview of the primary synthesis methods for PHBV, focusing on microbial fermentation, which is the most established and widely used approach. It also delves into enzymatic and chemical synthesis routes, offering detailed methodologies and quantitative data to aid researchers and professionals in the development and application of this versatile biopolymer.

Microbial Synthesis of PHBV

Microbial synthesis is the most common and economically viable method for large-scale PHBV production. It involves the cultivation of microorganisms that can naturally accumulate PHAs as intracellular energy and carbon storage granules under nutrient-limiting conditions with an excess carbon source.[3]

Key Microorganisms

A variety of bacteria have been identified and engineered for PHBV production. Some of the most prominent include:

  • Cupriavidus necator (formerly Ralstonia eutropha) : This is one of the most extensively studied and utilized bacteria for PHB and PHBV production due to its ability to accumulate large amounts of the polymer, often exceeding 80% of its cell dry weight.[4][5]

  • Bacillus species : Strains such as Bacillus aryabhattai and Bacillus megaterium have been shown to produce PHBV.[6][7]

  • Recombinant Escherichia coli : By introducing the PHBV biosynthesis genes from other bacteria, E. coli can be engineered to produce PHBV. This approach offers advantages in terms of rapid growth and well-established genetic tools for process optimization.[8][9][10]

  • Haloferax mediterranei : This haloarchaeon is notable for its ability to produce PHBV from inexpensive carbon sources, sometimes without the need for precursor substrates for the 3HV monomer.[11]

Biochemical Pathway

The biosynthesis of PHBV in bacteria proceeds via two main parallel pathways that supply the two different monomer precursors, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA, to the PHA synthase enzyme.

PHBV_Biosynthesis acetyl_coa 2 Acetyl-CoA phaA β-Ketothiolase (phaA) acetyl_coa->phaA phaA_hv β-Ketothiolase (phaA) acetyl_coa->phaA_hv acetoacetyl_coa Acetoacetyl-CoA phaB_hb Acetoacetyl-CoA Reductase (phaB) acetoacetyl_coa->phaB_hb hb_coa (R)-3-Hydroxybutyryl-CoA phaC PHA Synthase (phaC) hb_coa->phaC propionyl_coa Propionyl-CoA propionyl_coa->phaA_hv ketovaleryl_coa 3-Ketovaleryl-CoA phaB_hv Acetoacetyl-CoA Reductase (phaB) ketovaleryl_coa->phaB_hv hv_coa (R)-3-Hydroxyvaleryl-CoA hv_coa->phaC glucose Glucose glucose->acetyl_coa Glycolysis propionate Propionate / Valerate propionate->propionyl_coa phaA->acetoacetyl_coa phaB_hb->hb_coa phaA_hv->ketovaleryl_coa phaB_hv->hv_coa phbv PHBV phaC->phbv

Biochemical pathway for PHBV synthesis in bacteria.
Experimental Protocol: Fed-Batch Production of PHBV using Cupriavidus necator

This protocol describes a general fed-batch fermentation process for high-cell-density cultivation and PHBV accumulation.

1. Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of C. necator into a flask containing a nutrient-rich medium (e.g., Tryptic Soy Broth or a defined mineral salt medium with a primary carbon source).
  • Incubate at 30-37°C with shaking (e.g., 200 rpm) for 24-48 hours until the culture reaches the late exponential growth phase.[4]

2. Bioreactor Setup and Batch Phase:

  • Prepare the main fermentation medium in a bioreactor. A typical mineral salt medium contains a primary carbon source (e.g., glucose or fructose), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) salts (e.g., KH₂PO₄, Na₂HPO₄), MgSO₄, and a trace element solution.[12]
  • Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).
  • Maintain the temperature at 30-37°C and pH at 6.5-7.5. The pH is often controlled by the automatic addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH, which also serves as a nitrogen source during the growth phase).[12]
  • Control the dissolved oxygen (DO) level, typically above 20-40% of air saturation, by adjusting the agitation speed and airflow rate.
  • Run in batch mode until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.

3. Fed-Batch Phase for Biomass Accumulation:

  • Initiate feeding of a concentrated solution of the primary carbon source and nitrogen source to support further cell growth. The feeding rate can be controlled to maintain a desired specific growth rate (e.g., exponential feeding) or in response to a parameter like pH (pH-stat) or DO (DO-stat).[5][13]
  • Continue this phase until a high cell density is achieved.

4. Fed-Batch Phase for PHBV Accumulation:

  • Induce PHBV accumulation by creating a nutrient limitation, typically of nitrogen. This is achieved by stopping the nitrogen feed or switching to a nitrogen-free feeding solution.[12]
  • Begin feeding a solution containing the primary carbon source (for 3HB units) and a precursor for the 3HV units (e.g., propionic acid, valeric acid, or levulinic acid).[14][15] The concentration of the precursor must be carefully controlled as it can be toxic to the cells at high levels.[16]
  • Continue the fermentation for another 24-72 hours, monitoring cell growth and PHBV accumulation.

5. Harvest:

  • Once the desired PHBV content is reached or carbon source consumption ceases, stop the fermentation.
  • Harvest the bacterial biomass by centrifugation or filtration.
  • Wash the cell pellet with water to remove residual medium components and then lyophilize or oven-dry the biomass.

Quantitative Data on Microbial PHBV Production

The yield and monomer composition of PHBV are highly dependent on the microbial strain, carbon sources, and fermentation strategy.

Microorganism Primary Carbon Source 3HV Precursor Fermentation Type Biomass (g/L) PHBV Content (% of CDW) 3HV Content (mol%) Reference
Cupriavidus necatorSucrose- (for PHB)Fed-Batch-64-[4]
Cupriavidus necatorFructosePropanol, Beef ExtractBatch--54.1[17]
Cupriavidus necatorGlucoseLevulinic AcidFed-Batch-81.2-[15]
Cupriavidus necatorWaste Rapeseed OilPropanolBatch--9[14]
Cupriavidus necatorWaste Rapeseed OilValerateBatch--18[14]
Recombinant E. coliGlucosePropionateBatch-29.54.56[1]
Recombinant E. coliXylose- (engineered pathway)Batch3.0411.117.5[16]
Bacillus aryabhattaiGlucosePropionic AcidBatch3.971.15-[6]
Haloferax mediterraneiSilkworm Excrement- (endogenous)Batch--16.37[11]

CDW: Cell Dry Weight

Downstream Processing: Extraction and Purification of PHBV

After fermentation, the intracellular PHBV granules must be extracted from the biomass and purified.

Downstream_Processing start Harvested Biomass cell_disruption Cell Disruption (Optional, e.g., sonication, milling) start->cell_disruption extraction Solvent Extraction (e.g., Chloroform (B151607), Dichloroethane) cell_disruption->extraction filtration Filtration (Remove cell debris) extraction->filtration precipitation Precipitation (Add anti-solvent, e.g., Methanol (B129727), Ethanol) filtration->precipitation washing Washing precipitation->washing drying Drying washing->drying end Purified PHBV drying->end

General workflow for PHBV downstream processing.
Experimental Protocol: Solvent Extraction of PHBV

This protocol outlines a common laboratory-scale method for PHBV extraction.

1. Pre-treatment (Optional but recommended):

  • Treat the dried biomass with a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) and/or sodium hypochlorite (B82951) to aid in the digestion of non-PHBV cellular material.[18] This can improve the purity of the final product.

2. Solvent Extraction:

  • Suspend the dried (or pre-treated) biomass in a suitable solvent. Halogenated solvents like chloroform and 1,2-dichloroethane (B1671644) are highly effective.[18][19] More environmentally friendly solvents like ethyl acetate, acetone, and dimethyl carbonate are also being investigated and used.[9]
  • Stir the suspension at an elevated temperature (e.g., 30-100°C, depending on the solvent's boiling point) for several hours (e.g., 2-48 hours) to dissolve the PHBV.[18]

3. Separation of Cell Debris:

  • Filter the mixture while hot to remove the insoluble cell debris. A vacuum filtration setup is typically used.

4. Precipitation of PHBV:

  • Concentrate the filtrate containing the dissolved PHBV by evaporating some of the solvent.
  • Add a non-solvent (or anti-solvent), such as cold methanol or ethanol, to the concentrated filtrate with stirring. This will cause the PHBV to precipitate out of the solution.[18] A volume ratio of non-solvent to solvent of 1:1 to 10:1 is common.

5. Washing and Drying:

  • Collect the precipitated PHBV by filtration.
  • Wash the PHBV precipitate with fresh non-solvent to remove any remaining impurities.
  • Dry the purified PHBV in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Alternative Synthesis Routes

While microbial fermentation is the dominant method, enzymatic and chemical synthesis routes offer alternative approaches, particularly for producing PHBV with specific and well-defined structures.

Enzymatic Synthesis

In vitro enzymatic synthesis involves the use of purified PHA synthase to polymerize the activated monomer substrates, (R)-3-hydroxybutyryl-CoA (3HBCoA) and (R)-3-hydroxyvaleryl-CoA (3HVCoA), in a cell-free system.[20]

Methodology:

  • Enzyme Source: PHA synthase is typically produced recombinantly in E. coli and purified.

  • Monomer Preparation: The CoA-activated monomers are synthesized either chemically or enzymatically.[20]

  • Polymerization: The purified PHA synthase is incubated with a buffered aqueous solution containing the 3HBCoA and 3HVCoA monomers. The reaction proceeds at a controlled temperature and pH. By controlling the ratio of the two monomers in the reaction mixture, the composition of the resulting PHBV can be precisely controlled.[21] Block copolymers can also be synthesized by the sequential addition of the monomers.[11]

Chemical Synthesis

Chemical synthesis of PHBV is typically achieved through the ring-opening polymerization (ROP) of β-lactones, specifically β-butyrolactone and β-valerolactone.[3]

Synthesis_Decision_Tree start Desired PHBV Application q1 Large-scale production and cost-effectiveness? start->q1 q2 Precise control over monomer sequence? q1->q2 No microbial Microbial Fermentation q1->microbial Yes q3 Need for specific tacticity and non-biological synthesis? q2->q3 No enzymatic Enzymatic Synthesis q2->enzymatic Yes chemical Chemical Synthesis q3->chemical Yes

Decision tree for selecting a PHBV synthesis method.

Methodology:

  • Monomers: β-butyrolactone and β-valerolactone are the cyclic ester monomers used.

  • Initiator/Catalyst: A variety of catalysts can be used, including tin-based compounds (e.g., cyclic tin alkoxides) and organocatalysts, which can influence the stereochemistry (tacticity) of the resulting polymer.[22][23][24]

  • Polymerization: The polymerization is typically carried out in a solvent-free (bulk) or solution state under controlled temperature and inert atmosphere to prevent side reactions. The initiator opens the lactone ring, and the polymer chain propagates by the sequential addition of monomer units.

Characterization of PHBV

Proper characterization is essential to confirm the synthesis of PHBV and to determine its properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for determining the monomer composition of PHBV. The polymer is first subjected to methanolysis to convert the 3HB and 3HV units into their corresponding methyl esters. These volatile esters are then separated and quantified by GC, and their identity is confirmed by MS.[6][25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of PHBV. NMR can be used to confirm the presence of both 3HB and 3HV units, determine the monomer composition, and even provide information about the sequence distribution of the monomers (i.e., whether the copolymer is random, blocky, or alternating).[3][27][28][29]

Conclusion

The synthesis of PHBV is a well-established field, with microbial fermentation being the most mature and scalable technology. The choice of microbial strain, carbon sources, and fermentation strategy allows for the production of PHBV with a wide range of properties. Downstream processing remains a significant cost factor, and research into more efficient and environmentally friendly extraction and purification methods is ongoing. For applications requiring highly defined polymer structures, such as in advanced drug delivery systems, enzymatic and chemical synthesis routes offer precise control over the copolymer composition and architecture, albeit at a higher cost and lower production scale. This guide provides the foundational knowledge and methodologies for researchers and professionals to engage in the synthesis and application of this promising biopolymer.

References

An In-depth Technical Guide to 3-Hydroxyvalerate: From Chemical Identity to Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyvalerate, a five-carbon ketone body with significant implications in metabolic research and clinical applications. This document details its chemical identifiers, physicochemical properties, metabolic pathways, and relevant experimental protocols, offering a valuable resource for professionals in drug development and scientific research.

Core Chemical Identifiers and Properties

This compound, also known as 3-hydroxypentanoate, is the conjugate base of 3-hydroxyvaleric acid. While the ion itself is not assigned a unique CAS number, its corresponding acid, 3-hydroxyvaleric acid, is identified by CAS Number 10237-77-1 .[1][2][3][4][5] The following tables summarize the key chemical identifiers and computed physicochemical properties for 3-hydroxyvaleric acid.

Table 1: Chemical Identifiers for 3-Hydroxyvaleric Acid

Identifier TypeValue
CAS Number 10237-77-1[1][2][4][5]
PubChem CID 107802[2][4][6]
IUPAC Name 3-Hydroxypentanoic acid[6]
Molecular Formula C₅H₁₀O₃[2][6]
SMILES CCC(CC(=O)O)O[2][6]
InChI InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)[2][6]
InChIKey REKYPYSUBKSCAT-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties of 3-Hydroxyvaleric Acid

PropertyValue
Molecular Weight 118.13 g/mol [6]
XLogP3-AA -0.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 118.062994177 g/mol [6]
Monoisotopic Mass 118.062994177 g/mol [6]
Topological Polar Surface Area 57.5 Ų[6]
Heavy Atom Count 8
Complexity 79.7[6]

Metabolic Significance and Pathways

This compound is a key metabolite in the context of anaplerosis, the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle.[7][8] It is particularly relevant in the metabolism of odd-chain fatty acids and the clinical use of triheptanoin (B1683035).

Metabolism of Triheptanoin

Triheptanoin, a synthetic triglyceride containing three seven-carbon fatty acids (heptanoate), is used as a therapeutic agent for certain metabolic disorders.[9] Upon ingestion, it is hydrolyzed into glycerol (B35011) and heptanoate. Heptanoate is then metabolized in the liver, leading to the production of this compound (referred to as beta-hydroxypentanoate in some literature) and other ketone bodies.[9] Unlike the four-carbon ketone bodies derived from even-chain fatty acids, the five-carbon this compound can serve as an anaplerotic substrate.[7]

The metabolic pathway from triheptanoin to the replenishment of the TCA cycle is illustrated below.

Triheptanoin_Metabolism Metabolism of Triheptanoin and Anaplerotic Function of this compound Triheptanoin Triheptanoin Heptanoate Heptanoate (C7) Triheptanoin->Heptanoate Lipolysis Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Heptanoate->Acetyl_CoA β-oxidation Three_HV This compound Heptanoate->Three_HV Ketogenesis Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Condenses with Oxaloacetate Three_HV->Propionyl_CoA Metabolism in Extrahepatic Tissues Three_HV->Acetyl_CoA Metabolism in Extrahepatic Tissues Succinyl_CoA->TCA_Cycle Enters

Metabolism of Triheptanoin to this compound and its role in TCA cycle anaplerosis.

Experimental Protocols

This section provides an overview of methodologies for the biosynthesis and analysis of this compound, compiled from various research sources.

Biosynthesis of this compound in Engineered E. coli

Metabolic engineering of Escherichia coli has enabled the production of chiral this compound from single, unrelated carbon sources like glucose or glycerol.[4][10][11] This approach avoids the need for expensive precursors such as propionate.

Workflow for Biosynthesis:

Biosynthesis_Workflow Workflow for Biosynthesis of this compound in E. coli Start Strain Engineering Pathway_Introduction Introduction of 3-HV Biosynthetic Pathway (e.g., from Ralstonia eutropha) Start->Pathway_Introduction Metabolic_Modification Metabolic Modifications to Increase Propionyl-CoA Pool Start->Metabolic_Modification Fermentation Fermentation Pathway_Introduction->Fermentation Metabolic_Modification->Fermentation Culture_Conditions Cultivation in Defined Medium with Carbon Source (Glucose or Glycerol) Fermentation->Culture_Conditions Induction Induction of Gene Expression Culture_Conditions->Induction Harvesting Cell Harvesting Induction->Harvesting Extraction Extraction and Purification of 3-HV Harvesting->Extraction

General workflow for the biosynthesis of this compound using engineered E. coli.

A typical biosynthetic pathway involves the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA, which is then reduced to 3-hydroxyvaleryl-CoA.[4] The chirality of the final product can be controlled by using stereoselective reductases.[4][10]

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is crucial for research and clinical studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:

This method is often used for the analysis of this compound as part of the compositional analysis of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[1][2][5] For the analysis of the free acid, a derivatization step is necessary to increase volatility.

  • Sample Preparation:

    • For PHBV analysis, lyophilized biomass is subjected to methanolysis in the presence of an acid catalyst (e.g., 3% v/v H₂SO₄ in methanol) and chloroform (B151607) at 100°C for several hours. This converts the this compound monomers into their methyl ester derivatives.[2]

    • For free this compound in plasma, a liquid-liquid extraction is performed, followed by derivatization (e.g., silylation with BSTFA) to create a volatile analyte.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., HP-5 or equivalent) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 40-70°C, ramped up to 200-280°C.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol Outline:

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in complex biological fluids like plasma, often with minimal sample preparation.

  • Sample Preparation:

    • Protein precipitation is a common and straightforward method. An organic solvent such as acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.

    • The sample is then centrifuged, and the supernatant is collected for analysis.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation to ensure accuracy.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase or HILIC chromatography can be used. For a polar analyte like this compound, a polar-embedded or polar-endcapped C18 column or a HILIC column may provide better retention.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. For 3-hydroxyisovaleric acid, a similar compound, an MRM transition of m/z 117.1 → 59.0 has been reported.[12]

Conclusion

This compound is a metabolite of growing interest due to its anaplerotic properties and its connection to the therapeutic use of triheptanoin. Understanding its chemical nature, metabolic pathways, and the methods for its production and analysis is essential for advancing research in metabolic disorders and for the development of new therapeutic strategies. This guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyvalerate (3HV), systematically known as 3-hydroxypentanoic acid, is a five-carbon short-chain hydroxy fatty acid. It serves as a key metabolite in various biological systems and has garnered significant interest in the fields of biotechnology and materials science as a monomer for the production of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[1][2] In a clinical context, this compound is recognized as a ketone body produced from the metabolism of odd-carbon fatty acids, which can play a role in anaplerosis by replenishing tricarboxylic acid (TCA) cycle intermediates.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its metabolic and potential signaling pathways.

Core Properties of this compound

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. Its physical and chemical characteristics are fundamental to its biological function and applications.

Identity and Nomenclature
PropertyValueSource(s)
IUPAC Name 3-Hydroxypentanoic acid[3][4]
Synonyms 3-Hydroxyvaleric acid, β-Hydroxyvaleric acid, β-Hydroxypentanoic acid[3][4]
Chemical Formula C₅H₁₀O₃[4]
CAS Number 10237-77-1[3]
PubChem CID 107802[3]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for understanding its behavior in various solvents and biological matrices.

PropertyValueSource(s)
Molecular Weight 118.13 g/mol [3]
Melting Point 43-44 °C[5]
Boiling Point 253.3 °C at 760 mmHg[5]
Water Solubility 784.8 g/L (estimated)[4]
pKa 4.38 ± 0.10 (Predicted)
Physical Description Solid[3]

Spectral Data

Spectroscopic data is essential for the identification and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. While specific experimental parameters can vary, representative data is available in public databases.

  • ¹H NMR: The proton NMR spectrum of 3-hydroxyisovaleric acid (an isomer) in H₂O at 600 MHz is publicly available and can serve as a reference for the expected chemical shifts and splitting patterns of the protons in the this compound molecule.[6]

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. A known spectrum was acquired on a Jeol FX-100 instrument.[3]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for detecting and identifying this compound.

  • MS-MS: Tandem mass spectrometry data is available, showing characteristic fragmentation patterns. For instance, in positive ionization mode, major peaks are observed at m/z 65.04776, 91.07002, and 104.05982. In negative ionization mode, a prominent peak is seen at m/z 71.0518.[3]

  • LC-MS: Liquid chromatography-mass spectrometry data for the [M-H]⁻ ion (precursor m/z 117.0545) has been reported using a Thermo Q Exactive HF instrument with LC-ESI-QFT in negative mode.[3]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is useful for identifying the functional groups present in this compound and its polymers. Key characteristic absorption bands for PHBV, which contains this compound units, include:[7][8]

Wavenumber (cm⁻¹)Assignment
~3450Terminal O-H stretching
2874 - 2975C-H stretching of methylene (B1212753) and methyl groups
~1720C=O stretching of the ester group
1380 - 1465C-H bending of aliphatic groups
~1283C-O stretching of the saturated ester linkage

Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis, purification, and analysis of this compound.

Microbial Synthesis of this compound

The biosynthesis of this compound is often achieved through microbial fermentation, typically using genetically engineered strains of Escherichia coli or other bacteria.[9][10]

Protocol: Production of (R)-3-Hydroxyvalerate in Engineered E. coli [10]

  • Strain and Plasmid Preparation: An appropriate E. coli host strain is transformed with plasmids carrying the necessary genes for the this compound production pathway. This typically includes a β-ketothiolase (e.g., bktB), an acetoacetyl-CoA reductase (e.g., (R)-specific phaB), and a thioesterase (e.g., tesB).

  • Culture Media: A defined medium, such as M9 minimal medium, is supplemented with a carbon source (e.g., 20 g/L glucose or glycerol) and appropriate antibiotics for plasmid maintenance.

  • Cultivation Conditions:

    • Seed cultures are grown overnight in a rich medium like LB broth.

    • The production culture is inoculated with the seed culture to an initial OD₆₀₀ of ~0.1.

    • Cells are grown at 37°C with vigorous shaking (e.g., 250 rpm).

    • Gene expression is induced at an appropriate cell density (e.g., OD₆₀₀ of 0.4-0.6) with an inducer like IPTG.

    • The culture is then incubated for a further 48-72 hours.

  • Harvesting: Cells are harvested by centrifugation. The supernatant, containing the secreted this compound, is collected for analysis.

Purification of this compound

While detailed, standalone purification protocols for free this compound from culture media are not extensively documented in the provided search results, general principles of organic acid extraction can be applied. A common approach involves the purification of the polymer PHBV, from which this compound monomers can be derived.

Protocol: Extraction and Purification of PHBV from Bacterial Biomass [11]

  • Cell Lysis: The harvested and lyophilized bacterial biomass is suspended in a sodium hypochlorite (B82951) solution (e.g., 5% w/v available chlorine) and incubated at an elevated temperature (e.g., 45°C for 1 hour) to lyse the cells.

  • Washing: The solid polymer particles are collected by centrifugation and washed sequentially with distilled water, acetone, and absolute ethanol (B145695) to remove cell debris and other impurities.

  • Drying: The purified PHBV is dried to a constant weight. From this polymer, this compound monomers can be obtained through hydrolysis.

Analytical Methods

Accurate quantification of this compound is crucial for research and process monitoring.

Protocol: HPLC Analysis of this compound (from PHBV hydrolysis) [12][13]

  • Sample Preparation (Alkaline Hydrolysis):

    • A known amount of PHBV is incubated with 5 M NaOH at 120°C for 30 minutes in a sealed tube.

    • After cooling, the pH is adjusted to 3 with 6 M HCl.

    • The volume is adjusted with ultrapure water, and the sample is filtered through a 0.22 µm PTFE membrane.

  • HPLC Conditions:

    • Column: Inertsil 100A ODS-3 (5 µm, 250 x 4.6 mm) or an Aminex HPX-87H ion-exclusion column.[13][14]

    • Mobile Phase: Isocratic elution with 0.0025% H₂SO₄ or a mixture of 92% 0.0025% H₂SO₄ and 8% acetonitrile.[13] A mobile phase of 5 mM H₂SO₄ is also reported.[14]

    • Flow Rate: 1 mL/min.[13]

    • Temperature: 60°C.[13]

    • Detection: UV detector at an appropriate wavelength for the resulting unsaturated acids (e.g., 2-pentenoic acid).

Protocol: GC-MS Analysis of this compound (as methyl ester derivative) [15]

  • Sample Preparation (Methanolysis):

    • Lyophilized biomass containing PHBV (e.g., 20 mg) is treated with a mixture of 3% v/v H₂SO₄ in methanol (B129727) and chloroform (B151607) (containing an internal standard like benzoic acid).

    • The mixture is heated at 100°C for 4 hours in a sealed vial.

    • After cooling, water is added, and the chloroform layer containing the methyl ester derivatives is collected for analysis.

  • GC-MS Conditions:

    • Column: ZB-1 capillary column (30 m, 0.25 mm).

    • Temperature Program: Initial temperature of 40°C for 1 minute, ramped to 200°C at 5°C/min, and held for 10 minutes.

    • Injection and Detection: Standard GC-MS parameters for temperature and mass range are used.

Metabolic and Signaling Pathways

Understanding the biological pathways involving this compound is key to its biotechnological production and potential physiological roles.

Metabolic Pathways

This compound is a key intermediate in the biosynthesis of the PHBV biopolymer. In engineered microorganisms, this pathway is constructed to channel carbon from central metabolism towards the production of 3-hydroxyvaleryl-CoA.

The biosynthesis of 3-hydroxyvaleryl-CoA, the precursor to the this compound monomer in PHBV, begins with the condensation of acetyl-CoA and propionyl-CoA.[11][16] Propionyl-CoA can be generated from various metabolic routes, including the threonine biosynthesis pathway or the sleeping beauty mutase (Sbm) pathway which converts succinyl-CoA to propionyl-CoA.[9]

Metabolic_Pathway_of_3_Hydroxyvalerate Glucose/Glycerol Glucose/Glycerol Central Metabolism Central Metabolism Glucose/Glycerol->Central Metabolism Acetyl-CoA Acetyl-CoA Central Metabolism->Acetyl-CoA Propionyl-CoA Propionyl-CoA Central Metabolism->Propionyl-CoA via Threonine or Sbm pathway 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Acetyl-CoA->3-Ketovaleryl-CoA β-ketothiolase (bktB) Propionyl-CoA->3-Ketovaleryl-CoA β-ketothiolase (bktB) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA Acetoacetyl-CoA reductase (phaB) This compound This compound 3-Hydroxyvaleryl-CoA->this compound Thioesterase (tesB) PHBV PHBV 3-Hydroxyvaleryl-CoA->PHBV PHA synthase (phaC)

Caption: Biosynthetic pathway of this compound and PHBV in engineered E. coli.

Potential Signaling Pathways

Currently, there is no direct scientific evidence to suggest that this compound functions as a signaling molecule. However, its structural similarity to other short-chain fatty acids (SCFAs) that are known to have signaling roles provides a basis for hypothesizing potential mechanisms. SCFAs like butyrate (B1204436) and propionate (B1217596) can act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[6][12]

Activation of these GPCRs can trigger various downstream signaling cascades, influencing processes like inflammation, glucose metabolism, and lipid metabolism.[6] It is plausible that this compound could interact with these or other currently unidentified receptors.

Potential_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., FFAR2/3) This compound->GPCR Binding (Hypothesized) G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Second_Messenger->Cellular_Response Activation of downstream pathways

Caption: Hypothesized signaling pathway for this compound via a GPCR.

Experimental Workflow Example

The following diagram illustrates a typical workflow for the production and analysis of this compound from a microbial source.

Experimental_Workflow cluster_production Production cluster_analysis Analysis Strain_Prep Strain Preparation (& Transformation) Cultivation Fermentation/ Cultivation Strain_Prep->Cultivation Harvest Cell Harvesting Cultivation->Harvest Extraction Extraction/Purification of PHBV Harvest->Extraction Hydrolysis Hydrolysis to Monomers Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Quantification Quantification (HPLC or GC-MS) Hydrolysis->Quantification Direct analysis by HPLC Derivatization->Quantification

Caption: General experimental workflow for this compound production and analysis.

Conclusion

This compound is a versatile molecule with significant implications in both metabolic and materials science research. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. While its role as a metabolite is well-established, its potential function as a signaling molecule remains an intriguing area for future investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals working with this important hydroxy fatty acid.

References

Stereoisomers of 3-Hydroxyvalerate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyvalerate (3-HV), also known as 3-hydroxypentanoate, is a five-carbon ketone body and a naturally occurring short-chain hydroxy fatty acid. Its presence and metabolism are of increasing interest in the fields of biochemistry, pharmacology, and materials science. This technical guide provides an in-depth exploration of the stereoisomers of this compound, (R)-3-hydroxyvalerate and (S)-3-hydroxyvalerate, detailing their synthesis, separation, and distinct biological relevance. The chirality at the C3 position plays a critical role in the biological activity and metabolic fate of this molecule, a factor of paramount importance for researchers in drug development and metabolic studies.

While much of the existing research focuses on this compound as a monomer component of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), the individual enantiomers of 3-HV possess unique properties and potential therapeutic applications that warrant specific investigation. This guide aims to consolidate the current knowledge on these stereoisomers to facilitate further research and development.

Chemical Properties and Stereochemistry

3-Hydroxyvaleric acid possesses a single chiral center at the third carbon atom, giving rise to two enantiomers: (R)-3-hydroxyvaleric acid and (S)-3-hydroxyvaleric acid. The spatial arrangement of the hydroxyl group at this stereocenter dictates the molecule's interaction with chiral biological systems, such as enzymes and receptors.

Property(R)-3-Hydroxyvaleric Acid(S)-3-Hydroxyvaleric Acid
IUPAC Name (3R)-3-hydroxypentanoic acid[1](3S)-3-hydroxypentanoic acid[2]
CAS Number 53538-53-7[1]79516-59-9[2]
Molecular Formula C₅H₁₀O₃[1]C₅H₁₀O₃[2]
Molecular Weight 118.13 g/mol [1]118.13 g/mol [2]
Chirality R-configurationS-configuration

Biological Relevance and Signaling Pathways

The stereochemistry of this compound is crucial to its biological function. The (R)-enantiomer is the naturally occurring form in the context of polyhydroxyalkanoate (PHA) biosynthesis in bacteria, where it is incorporated as (R)-3-hydroxyvaleryl-CoA. In contrast, the (S)-enantiomer has been identified as a potential neuroprotective agent and an alternative energy source for the brain.

(S)-3-Hydroxyvalerate: A Potential Neuroprotective Agent

Research has indicated that (S)-3-hydroxypentanoic acid may possess neuroprotective properties. It can serve as an alternative fuel for the brain, particularly under conditions of metabolic stress such as starvation. Studies in rats have shown that it can improve cognitive function during such periods.[3] The proposed mechanism involves its role as an anaplerotic substrate, replenishing intermediates in the tricarboxylic acid (TCA) cycle, which is essential for cellular energy production.[3] By converting to succinyl-CoA, (S)-3-HV can bolster the TCA cycle, thereby supporting brain energy metabolism.[3]

TCA_Cycle_Anaplerosis S_3HV (S)-3-Hydroxyvalerate Succinyl_CoA Succinyl-CoA S_3HV->Succinyl_CoA Metabolism TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Replenishes

Figure 1: Anaplerotic role of (S)-3-Hydroxyvalerate in the TCA cycle.

(R)-3-Hydroxyvalerate: A Precursor for Biopolymers

In various bacterial species, (R)-3-hydroxyvaleryl-CoA is a key precursor for the biosynthesis of the biodegradable polyester (B1180765) poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The incorporation of (R)-3-hydroxyvalerate monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain alters its physical properties, reducing crystallinity and brittleness, and increasing its flexibility and toughness. The synthesis is catalyzed by PHA synthase, which stereoselectively polymerizes (R)-hydroxyacyl-CoA thioesters.

PHBV_Biosynthesis Propionyl_CoA Propionyl-CoA R_3HV_CoA (R)-3-Hydroxyvaleryl-CoA Propionyl_CoA->R_3HV_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->R_3HV_CoA PHA_Synthase PHA Synthase R_3HV_CoA->PHA_Synthase PHBV PHBV Polymer PHA_Synthase->PHBV

Figure 2: Biosynthesis of PHBV incorporating (R)-3-hydroxyvalerate.

Experimental Protocols

Enantioselective Synthesis of this compound Stereoisomers

Metabolically engineered Escherichia coli can be utilized for the selective biosynthesis of each 3-HV stereoisomer from a single, renewable carbon source like glucose or glycerol.[4] The chirality of the product is controlled by expressing enantio-selective 3-hydroxyacyl-CoA dehydrogenases.[4]

  • For (R)-3-Hydroxyvalerate: Utilize an NADPH-dependent dehydrogenase (e.g., from Ralstonia eutropha) that produces (R)-3-hydroxyvaleryl-CoA.[4]

  • For (S)-3-Hydroxyvalerate: Employ an NADH-dependent dehydrogenase (e.g., from Clostridium acetobutylicum) that yields (S)-3-hydroxyvaleryl-CoA.[4]

Protocol Outline:

  • Strain Engineering: Construct recombinant E. coli strains overexpressing the genes for the desired 3-hydroxyacyl-CoA dehydrogenase and other necessary pathway enzymes (e.g., β-ketothiolase, acyl-CoA thioesterase).

  • Culture Conditions: Grow the engineered strains in a suitable medium (e.g., LB medium) supplemented with a carbon source (e.g., 20 g/L glucose or glycerol).

  • Induction: Induce the expression of the heterologous genes at the appropriate cell density with an inducer (e.g., IPTG).

  • Fermentation: Continue the fermentation for a set period (e.g., 48 hours) under controlled temperature and agitation.

  • Product Recovery: Isolate the 3-hydroxyvaleric acid from the culture supernatant.

Microbial_Synthesis_Workflow Start Engineered E. coli Strain Culture Culture in Glucose/Glycerol Medium Start->Culture Induction Induce Gene Expression (IPTG) Culture->Induction Fermentation Fermentation (e.g., 48h) Induction->Fermentation Recovery Isolate 3-HV from Supernatant Fermentation->Recovery End Enantiopure (R)- or (S)-3-HV Recovery->End

Figure 3: Workflow for microbial synthesis of 3-HV stereoisomers.

Chiral Separation of this compound Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust method for the separation and quantification of this compound enantiomers.

Protocol for Chiral HPLC Analysis:

  • Sample Preparation:

    • For analysis of 3-HV from biological fluids or culture media, a pre-purification step may be necessary.

    • Methyl esterification of the carboxylic acid group can improve chromatographic performance. This can be achieved by reacting the sample with a suitable methylating agent.[4]

  • HPLC System and Column:

    • System: An Agilent 1100 Series HPLC system or equivalent.[4]

    • Column: A chiral column such as Chiralcel OD-H (0.46 cm x 25 cm).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol, typically in a 9:1 ratio.[4]

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

    • Detection: UV detection at 210 nm.[4]

  • Data Analysis:

    • The enantiomers will elute at different retention times, allowing for their individual quantification by integrating the peak areas.

    • Calibration curves with known concentrations of the pure enantiomers should be used for accurate quantification.

ParameterValue/Description
Technique High-Performance Liquid Chromatography (HPLC)
Column Chiralcel OD-H (0.46 cm x 25 cm)[4]
Mobile Phase n-hexane:isopropanol (9:1)[4]
Flow Rate 0.6 mL/min
Temperature 35°C
Detection UV at 210 nm[4]
Sample Preparation Methyl esterification may be required[4]

Relevance to Drug Development

The distinct biological activities of the stereoisomers of this compound highlight the importance of stereochemistry in drug design and development. The potential neuroprotective effects of (S)-3-hydroxyvalerate suggest its promise as a lead compound for the development of therapeutics for neurodegenerative diseases or conditions associated with metabolic stress. Its ability to act as an alternative energy source for the brain is a particularly attractive feature.

Furthermore, the study of short-chain hydroxy fatty acids and their enantiomers is a growing area of research with implications for various diseases, including metabolic syndromes and inflammatory conditions. The methodologies for the enantioselective synthesis and separation of this compound detailed in this guide provide the necessary tools for researchers to further investigate the pharmacological potential of each stereoisomer.

Conclusion

The stereoisomers of this compound, (R)-3-HV and (S)-3-HV, exhibit distinct and significant biological roles. While (R)-3-HV is a key building block for the production of biodegradable polymers, (S)-3-HV shows potential as a neuroprotective agent due to its anaplerotic properties. The ability to produce and separate these enantiomers with high purity is crucial for advancing our understanding of their individual pharmacological effects and for harnessing their potential in therapeutic and biotechnological applications. This guide provides a foundational overview and detailed protocols to support researchers and drug development professionals in their exploration of these promising chiral molecules. Further investigation into the specific signaling pathways and molecular targets of each enantiomer will be essential for realizing their full therapeutic potential.

References

An In-depth Technical Guide to 3-Hydroxyvalerate Precursors in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic engineering strategies for the production of 3-hydroxyvalerate (3HV), a valuable chiral building block for pharmaceuticals and a key component of biodegradable polymers. The core focus of this document is on the precursors required for 3HV biosynthesis and the engineered pathways developed to enhance its production in various microbial hosts.

Introduction to this compound

This compound (3HV) is a five-carbon (C5) hydroxyalkanoate with significant potential in the chemical and biomedical fields. It serves as a precursor for the synthesis of complex molecules and as a monomer for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable and biocompatible thermoplastic with improved mechanical properties compared to poly(3-hydroxybutyrate) (PHB).[1][2][3] The biosynthesis of 3HV requires two key precursors: acetyl-CoA and, crucially, propionyl-CoA. While acetyl-CoA is a central metabolite in most organisms, propionyl-CoA is not as readily available, making its synthesis a primary target for metabolic engineering efforts.[1][4]

Precursors for this compound Biosynthesis

The fundamental building blocks for 3HV are acetyl-CoA and propionyl-CoA. The condensation of these two molecules, catalyzed by a β-ketothiolase, forms 3-ketovaleryl-CoA, which is subsequently reduced to 3-hydroxyvaleryl-CoA (3HV-CoA). This intermediate can then be channeled towards the synthesis of 3HV or the production of PHBV polymers.

Acetyl-CoA: The Ubiquitous Precursor

Acetyl-CoA is a central metabolic intermediate derived from various catabolic pathways, most notably the glycolysis of carbohydrates like glucose and glycerol. In the context of 3HV production, ensuring a sufficient and balanced supply of acetyl-CoA is crucial for achieving high titers and yields.

Propionyl-CoA: The Key Limiting Precursor

The intracellular availability of propionyl-CoA is the primary bottleneck for 3HV production in non-native producers.[1][4] Metabolic engineering has focused on developing various pathways to generate this key precursor from a range of carbon sources. These strategies can be broadly categorized into two approaches: supplementation with external precursors and de novo synthesis from central metabolites.

Metabolic Pathways for Propionyl-CoA Synthesis

Several native and heterologous pathways have been engineered in microbial hosts, primarily Escherichia coli, to produce propionyl-CoA for 3HV synthesis.

The Sleeping Beauty Mutase (Sbm) Pathway

The activation of the cryptic "sleeping beauty mutase" (Sbm) operon in E. coli provides a route to convert succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, into propionyl-CoA.[1][4][5] This pathway involves the conversion of succinyl-CoA to (R)-methylmalonyl-CoA by the Sbm enzyme, followed by decarboxylation to propionyl-CoA.[6]

Sbm_Pathway succinyl_coa Succinyl-CoA r_methylmalonyl_coa (R)-Methylmalonyl-CoA succinyl_coa->r_methylmalonyl_coa Sbm propionyl_coa Propionyl-CoA r_methylmalonyl_coa->propionyl_coa YgfG

Sleeping Beauty Mutase (Sbm) Pathway for Propionyl-CoA Synthesis.
The Threonine Biosynthesis Pathway

E. coli's native threonine biosynthesis pathway can be exploited to produce propionyl-CoA.[7][8] Threonine is converted to 2-ketobutyrate, which is then oxidatively decarboxylated to form propionyl-CoA. Overexpression of key enzymes in this pathway, such as threonine deaminase, can enhance the flux towards propionyl-CoA.[8]

Threonine_Pathway threonine Threonine ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine deaminase (ilvA) propionyl_coa Propionyl-CoA ketobutyrate->propionyl_coa 2-Ketobutyrate dehydrogenase

Threonine Biosynthesis Pathway for Propionyl-CoA Production.
The Citramalate/2-Oxobutyrate Pathway

This pathway, identified in organisms like Haloferax mediterranei, starts with the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate, which is then converted to 2-oxobutyrate and subsequently to propionyl-CoA.[9][10] Introducing this pathway into other hosts can provide an alternative route for propionyl-CoA synthesis.

Citramalate_Pathway acetyl_coa Acetyl-CoA citramalate Citramalate acetyl_coa->citramalate pyruvate Pyruvate pyruvate->citramalate oxobutyrate 2-Oxobutyrate citramalate->oxobutyrate propionyl_coa Propionyl-CoA oxobutyrate->propionyl_coa Shake_Flask_Workflow inoculation Inoculation of pre-culture growth1 Overnight growth (37°C, 250 rpm) inoculation->growth1 inoculation2 Inoculation of main culture (e.g., M9 medium) growth1->inoculation2 growth2 Growth to desired OD inoculation2->growth2 induction Induction of gene expression (e.g., IPTG) growth2->induction cultivation Further cultivation (e.g., 48-72h) induction->cultivation sampling Sampling for analysis cultivation->sampling Gene_Knockout_Workflow construct_design Design of knockout construct with selection marker transformation Transformation into recombineering-proficient E. coli construct_design->transformation recombination Homologous recombination transformation->recombination selection Selection of recombinants recombination->selection marker_removal Removal of selection marker selection->marker_removal verification Verification by PCR and sequencing marker_removal->verification

References

The Diverse World of 3-Hydroxyvalerate Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Hydroxyvalerate (3HV) is a valuable short-chain-length polyhydroxyalkanoate (PHA) monomer that, when incorporated into poly(3-hydroxybutyrate) (PHB) to form the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), significantly enhances the biopolymer's mechanical properties, reducing its brittleness and improving its processability. The microbial production of 3HV is a subject of intense research, driven by the demand for sustainable and biodegradable plastics. This technical guide provides an in-depth exploration of the diversity of bacteria capable of producing 3HV, detailing the metabolic pathways involved, quantitative production data, and comprehensive experimental protocols for cultivation, extraction, and analysis.

Diversity of this compound Producing Bacteria

A variety of bacteria, both naturally occurring and genetically engineered, have been identified as producers of 3HV. The key to 3HV synthesis is the intracellular availability of its precursor, propionyl-CoA. Bacteria that can naturally produce or be engineered to synthesize propionyl-CoA are prime candidates for 3HV production. The following sections provide an overview of prominent 3HV-producing bacteria.

Cupriavidus necator (formerly Ralstonia eutropha)

Cupriavidus necator is one of the most well-studied organisms for PHBV production. While it is a natural producer of PHB, the synthesis of the 3HV monomer is dependent on the provision of external precursors like propionate (B1217596) or valerate.[1] Genetic engineering efforts have focused on developing strains that can produce PHBV from single, unrelated carbon sources like glucose, thereby reducing production costs.[1]

Recombinant Escherichia coli

Escherichia coli is a versatile and widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. Wild-type E. coli does not naturally produce PHAs. However, by introducing the PHA biosynthesis genes from organisms like C. necator, recombinant E. coli can be engineered to produce PHBV.[2] A significant challenge is the generation of the propionyl-CoA precursor, which has been addressed by engineering various metabolic pathways, including the threonine biosynthesis pathway and the citramalate (B1227619) pathway.[2]

Bacillus Species

Various species of the genus Bacillus, such as Bacillus sp. CYR1 and Bacillus megaterium, have been shown to produce PHBV.[3][4] Some Bacillus species can accumulate PHBV when supplemented with appropriate precursors, while others have been found to produce the copolymer from single carbon sources. Their ability to grow on diverse and often inexpensive substrates makes them attractive for industrial applications.

Rhodospirillum rubrum

This purple non-sulfur photosynthetic bacterium is known for its metabolic versatility. Rhodospirillum rubrum can produce PHBV with a high 3HV content from unrelated carbon sources like fructose.[5] Its ability to utilize various carbon and energy sources, including syngas, presents opportunities for sustainable biopolymer production.[5]

Quantitative Production of this compound

The production of 3HV varies significantly depending on the bacterial strain, cultivation conditions, and substrate used. The following tables summarize key quantitative data for prominent 3HV-producing bacteria.

Table 1: this compound (3HV) Production in Cupriavidus necator

StrainCarbon Source(s)3HV Molar Fraction (mol%)PHBV Titer (g/L)PHBV Content (% of CDW)Reference
Engineered R. eutrophaGlucose & Propionate26.091.168.6[1]
R. eutropha H16Fructose & ValerateVaries with feed--[4]
Recombinant R. eutropha 1F2FructoseUp to 13.9--[6]
Recombinant R. eutropha 1F2CO2Up to 6.4-28[6]

Table 2: this compound (3HV) Production in Recombinant Escherichia coli

StrainEngineered PathwayCarbon Source3HV Molar Fraction (mol%)PHBV Titer (g/L)PHBV Content (% of CDW)Reference
Recombinant E. coliThreonine & CitramalateGlucose25.4--[2]
Recombinant E. coliCitramalateGlucose11.5--[2]

Table 3: this compound (3HV) Production in Bacillus Species

StrainCarbon Source(s)3HV Molar Fraction (mol%)PHBV Titer (g/L)PHBV Content (% of CDW)Reference
Bacillus sp. CYR1Acetic acid & Valeric acid-0.415-[4]
Bacillus megaterium LVN01Biogas digestate-0.360-[3]
Bacillus aryabhattai PHB10Glucose & Propionic acid-2.871.15[7]

Table 4: this compound (3HV) Production in Rhodospirillum rubrum

StrainCarbon Source3HV Molar Fraction (mol%)PHBV Titer (g/L)PHBV Content (% of CDW)Reference
Engineered R. rubrumFructose43--[5]
Engineered R. rubrumSyngas (CO2 & CO)56--[5]

Metabolic Pathways for this compound Synthesis

The biosynthesis of 3HV is intrinsically linked to the availability of propionyl-CoA. This section details the key metabolic pathways involved in the synthesis of this crucial precursor and its subsequent conversion to 3HV.

The Central Role of Propionyl-CoA

Propionyl-CoA serves as a building block for the 3HV monomer. In the PHBV biosynthesis pathway, one molecule of propionyl-CoA condenses with one molecule of acetyl-CoA to form 3-ketovaleryl-CoA. This intermediate is then reduced to (R)-3-hydroxyvaleryl-CoA, which is subsequently polymerized into the PHBV chain.

Native and Engineered Propionyl-CoA Biosynthesis Pathways

Bacteria employ diverse strategies to produce propionyl-CoA.

  • Catabolism of Odd-Chain Fatty Acids and Amino Acids: Many bacteria can naturally generate propionyl-CoA through the degradation of odd-chain fatty acids and certain amino acids like valine, isoleucine, threonine, and methionine.[8][9]

  • Methylmalonyl-CoA Pathway: This pathway involves the conversion of succinyl-CoA, an intermediate of the TCA cycle, to methylmalonyl-CoA, which is then converted to propionyl-CoA.[9]

  • Threonine Biosynthesis Pathway: In some engineered strains, the threonine biosynthesis pathway is harnessed to produce 2-ketobutyrate, which can then be converted to propionyl-CoA.[2]

  • Citramalate Pathway: This engineered pathway utilizes the conversion of acetyl-CoA and pyruvate (B1213749) to citramalate, which is then further metabolized to yield propionyl-CoA.[2]

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key metabolic pathways for 3HV synthesis.

PHBV_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA PhaA PropionylCoA Propionyl-CoA PropionylCoA->KetovalerylCoA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA PhaB HV_CoA (R)-3-Hydroxyvaleryl-CoA KetovalerylCoA->HV_CoA PhaB PHB PHB HB_CoA->PHB PhaC PHBV PHBV HB_CoA->PHBV HV_CoA->PHBV PhaC

PHBV Biosynthesis Pathway

PropionylCoA_Synthesis_Pathways cluster_TCA TCA Cycle cluster_AminoAcids Amino Acid Catabolism cluster_FattyAcids Fatty Acid Oxidation SuccinylCoA Succinyl-CoA PropionylCoA Propionyl-CoA SuccinylCoA->PropionylCoA Methylmalonyl-CoA Pathway AminoAcids Val, Ile, Thr, Met AminoAcids->PropionylCoA OddChainFattyAcids Odd-chain Fatty Acids OddChainFattyAcids->PropionylCoA Experimental_Workflow Cultivation Bacterial Cultivation (e.g., Fed-Batch) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction PHBV Extraction (Solvent Extraction) Harvesting->Extraction Purification PHBV Purification (Precipitation) Extraction->Purification Quantification Quantification & Characterization Purification->Quantification GCMS GC-MS (Monomer Composition) Quantification->GCMS NMR NMR (Structural Analysis) Quantification->NMR

References

The Role of 3-Hydroxyvalerate in Microbial Carbon Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Polyhydroxyalkanoate Copolymers for Researchers and Drug Development Professionals

Introduction

In the realm of microbial metabolism, the storage of carbon and energy is a critical survival strategy, particularly under conditions of nutrient imbalance. Microorganisms have evolved sophisticated mechanisms to sequester excess carbon into intracellular storage compounds, the most prominent of which are polyhydroxyalkanoates (PHAs). These biopolyesters, synthesized by a wide array of bacteria and archaea, are analogous in their function to glycogen (B147801) in animals and starch in plants. PHAs are not only biodegradable but also possess thermoplastic properties, positioning them as a sustainable alternative to petroleum-derived plastics.[1][2]

Among the diverse family of PHAs, the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention.[2][3] This is due to the incorporation of 3-hydroxyvalerate (3HV) monomers alongside the more common 3-hydroxybutyrate (B1226725) (3HB) units. The presence of 3HV disrupts the crystalline structure of the PHB homopolymer, resulting in a more flexible, less brittle, and more readily processable bioplastic with a lower melting point.[4][5] The molar fraction of 3HV in the polymer chain is a critical determinant of its physicochemical properties, allowing for the tailoring of the material for specific applications, ranging from packaging films to biomedical devices.[1][4][6]

This technical guide provides a comprehensive overview of the function of this compound in microbial carbon storage, with a focus on its biosynthesis, the methodologies for its analysis, and the factors influencing its production.

Metabolic Pathways of this compound Synthesis

The biosynthesis of PHBV is a multi-step enzymatic process that occurs in the cytoplasm of microorganisms. The pathway for 3-hydroxybutyrate (3HB) synthesis begins with the condensation of two acetyl-CoA molecules. In parallel, the incorporation of this compound (3HV) is initiated by the condensation of one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1]

The key enzymes involved in this process are:

  • β-ketothiolase (PhaA): Catalyzes the initial condensation reactions.

  • Acetoacetyl-CoA reductase (PhaB): Reduces the product of the condensation reaction.

  • PHA synthase (PhaC): Polymerizes the hydroxyacyl-CoA monomers into the PHA chain.

The availability of the precursor propionyl-CoA is the primary determinant for the incorporation of 3HV into the growing PHA chain. Microorganisms can generate propionyl-CoA through several metabolic routes:

  • Metabolism of Odd-Chain Fatty Acids: The most direct route involves supplying the microbial culture with odd-chain fatty acids such as propionic acid or valeric acid, which are metabolized to propionyl-CoA.[1][4]

  • Amino Acid Catabolism: Certain amino acids, notably threonine, can be catabolized to generate propionyl-CoA.[7]

  • Engineered Pathways from Unrelated Carbon Sources: Metabolic engineering strategies have been developed to produce propionyl-CoA from common, less expensive carbon sources like glucose. These strategies often involve redirecting intermediates from central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, or by introducing novel enzymatic pathways.[7][8]

Below are diagrams illustrating the core metabolic pathways for PHBV synthesis.

graph PHBV_Biosynthesis { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node styles substrate [label="Carbon Sources\n(e.g., Glucose, Propionate)", fillcolor="#F1F3F4", fontcolor="#202124"]; acetyl_coa [label="Acetyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; propionyl_coa [label="Propionyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; ketovaleryl_coa [label="3-Ketovaleryl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; hb_coa [label="(R)-3-Hydroxybutyryl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; hv_coa [label="(R)-3-Hydroxyvaleryl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; phb [label="PHB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phbv [label="PHBV", fillcolor="#34A853", fontcolor="#FFFFFF"]; phaA [label="β-Ketothiolase\n(PhaA)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; phaB [label="Acetoacetyl-CoA\nReductase (PhaB)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; phaC [label="PHA Synthase\n(PhaC)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges substrate -> acetyl_coa; substrate -> propionyl_coa [label=" e.g., from Propionate"]; acetyl_coa -> acetoacetyl_coa [label="2x"]; acetyl_coa -> ketovaleryl_coa; propionyl_coa -> ketovaleryl_coa; acetoacetyl_coa -> hb_coa [label="NAD(P)H -> NAD(P)+"]; ketovaleryl_coa -> hv_coa [label="NAD(P)H -> NAD(P)+"]; hb_coa -> phb; hb_coa -> phbv; hv_coa -> phbv;

// Enzyme connections {acetyl_coa, propionyl_coa} -> phaA [style=invis]; phaA -> {acetoacetyl_coa, ketovaleryl_coa} [style=invis]; acetoacetyl_coa -> phaB [style=invis]; ketovaleryl_coa -> phaB [style=invis]; phaB -> {hb_coa, hv_coa} [style=invis]; {hb_coa, hv_coa} -> phaC [style=invis]; phaC -> phbv [style=invis]; }

Figure 1: Core metabolic pathway for PHBV biosynthesis.

graph Propionyl_CoA_Supply { layout=dot; rankdir=TB; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node styles glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; tca [label="TCA Cycle", fillcolor="#FFFFFF", fontcolor="#202124"]; succinyl_coa [label="Succinyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; threonine [label="Threonine", fillcolor="#F1F3F4", fontcolor="#202124"]; propionyl_coa [label="Propionyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; propionate (B1217596) [label="Propionate / Valerate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges glucose -> tca; tca -> succinyl_coa; succinyl_coa -> propionyl_coa [label="Engineered Pathway"]; threonine -> propionyl_coa [label="Catabolism"]; propionate -> propionyl_coa [label="Activation"]; }

Figure 2: Precursor (Propionyl-CoA) supply pathways for 3HV synthesis.

Quantitative Data on this compound Production

The production of PHBV and the incorporation of 3HV are highly dependent on the microbial strain, the cultivation conditions, and the genetic background of the organism. The following tables summarize quantitative data from various studies.

MicroorganismCarbon Source(s)3HV Content (mol%)PHBV Yield (g/L)Cell Dry Weight (CDW) (g/L)Reference
Bacillus aryabhattai PHB10Glucose (20 g/L) + Propionic acid (10 mM)Not specified2.83.9[1]
Chromobacterium violaceumGlucose (30 g/L)8.7Not specifiedNot specified[6]
Chromobacterium violaceumGlucose + Propionate (10 mM)17.6Not specifiedNot specified[6]
Recombinant E. coli DH5αGlucose (20 g/L) + Propionate (1 g/L)4.56Not specifiedNot specified[7]
Recombinant E. coli (Engineered)Xylose (20 g/L)17.5Not specified3.04[7]
Haloferax mediterraneiCandy Industry Waste (R1)12.130.2562.84[9][10]
Haloferax mediterraneiCandy Industry Waste (R2)8.83Not specifiedNot specified[9][10]
Haloferax mediterraneiSilkworm Excrement16.37Not specifiedNot specified[11]

Experimental Protocols

Microbial Cultivation for PHBV Production

This protocol is a general guideline and may require optimization for specific microbial strains.

a. Media Preparation:

  • Basal Medium Example: 1.5 g/L peptone, 1.5 g/L yeast extract, 1 g/L Na₂HPO₄, and 0.2 g/L MgSO₄·7H₂O.[1]

  • Modified M9 Medium Example: 17.1 g/L Na₂HPO₄·12H₂O, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl, 2 mM MgSO₄, 0.1 mM CaCl₂, and 2 g/L yeast extract.[7]

  • Carbon Sources: Add a primary carbon source (e.g., 20 g/L glucose) and a precursor for 3HV (e.g., 10 mM propionic acid).[1][7]

  • Sterilization: Autoclave the medium at 121°C for 15-20 minutes. Add heat-sensitive components after cooling.

b. Inoculation and Cultivation:

  • Prepare a seed culture by inoculating a small volume of the production medium with a single colony of the desired microorganism. Incubate at the optimal temperature and agitation for 12-24 hours.

  • Inoculate the production-scale fermenter or shake flasks with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.

  • Incubate under controlled conditions of temperature (e.g., 30-37°C) and pH (e.g., 7.0).[1][6] Provide adequate aeration and agitation.

  • Monitor cell growth by measuring OD₆₀₀ at regular intervals.

  • Harvest the cells during the stationary phase of growth, when PHA accumulation is typically maximal.

graph Cultivation_Workflow { layout=dot; rankdir=TB; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12];

// Node styles start [label="Prepare Seed Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Production Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate under Controlled\nConditions (Temp, pH, Aeration)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="Monitor Cell Growth (OD600)", fillcolor="#FFFFFF", fontcolor="#202124"]; harvest [label="Harvest Cells in Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> inoculate; inoculate -> incubate; incubate -> monitor; monitor -> harvest; }

Figure 3: Workflow for microbial cultivation for PHBV production.

Extraction and Quantification of PHBV

a. Cell Lysis and Polymer Extraction (Sodium Hypochlorite (B82951) Method):

  • Harvest the bacterial biomass by centrifugation (e.g., 5000 rpm for 10 minutes).[1]

  • Lyophilize the cell pellet to determine the cell dry weight (CDW).

  • Resuspend the lyophilized biomass in a sodium hypochlorite solution (e.g., 4-5% w/v available chlorine).[1][12]

  • Incubate at a controlled temperature (e.g., 37-45°C) for a defined period (e.g., 20-60 minutes) to lyse the cells.[1][12]

  • Collect the insoluble PHA granules by centrifugation.

  • Wash the pellet sequentially with distilled water, acetone, and ethanol (B145695) to remove cell debris and other impurities.[1][12]

  • Dissolve the purified polymer in a suitable solvent like chloroform (B151607).[12]

  • Evaporate the solvent to obtain the dry PHBV polymer. The PHBV yield can be calculated as the dry weight of the polymer per liter of culture or as a percentage of the CDW.

b. Quantification of this compound Content by Gas Chromatography (GC):

This method involves the methanolysis of the polymer to its constituent methyl esters, which are then quantified by GC.

  • Take a known amount of dried PHBV or lyophilized cells (e.g., 20-50 mg).[9][13]

  • Add a methanolysis solution consisting of methanol, a catalyst (e.g., 3% v/v H₂SO₄), and chloroform.[13] An internal standard (e.g., benzoic acid) can be included in the chloroform for accurate quantification.[13]

  • Heat the mixture in a sealed vial at 100°C for a specified time (e.g., 4 hours) to complete the methanolysis.[13]

  • After cooling, add water to the mixture and vortex to separate the phases.

  • Analyze the chloroform layer, containing the methyl esters of 3-hydroxybutyrate and this compound, by gas chromatography with a flame ionization detector (GC-FID).

  • Identify and quantify the peaks corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate by comparing their retention times and peak areas to those of known standards.

  • Calculate the molar percentage of 3HV in the PHBV copolymer.

Analysis of PHBV Properties

a. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity (Xc) of the polymer.[13]

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability and degradation temperature of the PHBV.[13][14]

b. Mechanical Properties:

  • Tensile Testing: Performed according to standards such as ASTM D790 to measure properties like tensile strength and elongation at break, which indicate the material's strength and flexibility.[14][15]

Conclusion

The incorporation of this compound into the polyhydroxyalkanoate backbone represents a key strategy employed by microorganisms for carbon storage, leading to the formation of the versatile biopolymer PHBV. The ability to control the 3HV content through the manipulation of metabolic pathways and cultivation conditions allows for the production of bioplastics with a wide range of properties. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to explore the production, characterization, and application of this promising biomaterial. Further advancements in metabolic engineering and bioprocess optimization will continue to enhance the economic viability and expand the applications of PHBV as a sustainable alternative to conventional plastics.

References

A Technical Guide to the Quantification of 3-Hydroxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Hydroxyvalerate (3HV) is crucial, particularly in the study of metabolic disorders and the development of bioplastics. This guide provides an in-depth overview of the fundamental principles and methodologies for the precise measurement of 3HV.

Core Principles of this compound Quantification

The quantification of this compound primarily relies on chromatographic techniques, which separate 3HV from other components in a sample matrix, followed by detection and measurement. The two most common analytical methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

A critical initial step in 3HV quantification, especially when it is part of a polymer like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is the liberation of the 3HV monomer from the polymer chain or cellular biomass. This is typically achieved through chemical hydrolysis or methanolysis.

Key Analytical Methodologies

The primary methods for 3HV quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for 3HV analysis. Due to the polar nature and low volatility of 3HV, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis. The most common approach is methanolysis, which converts the hydroxy acid to its methyl ester.

Experimental Protocol: GC-MS Analysis of 3HV in Bacterial Biomass

This protocol is adapted from established methods for the analysis of polyhydroxyalkanoates (PHAs) from bacterial cells.[1][2]

  • Sample Preparation (Methanolysis):

    • Weigh approximately 20 mg of lyophilized (freeze-dried) bacterial biomass into a screw-cap test tube.[2]

    • Add 2 mL of a solution of 3% (v/v) sulfuric acid in methanol (B129727).[1][2]

    • Add 2 mL of chloroform (B151607) containing a known concentration of an internal standard, such as benzoic acid (e.g., 0.25 mg/mL).[1][2]

    • Seal the tube tightly and heat at 100°C for 3.5 to 4 hours to facilitate the methanolysis of the polymer into its constituent methyl esters.[1][2]

    • After cooling to room temperature, add 1 to 2 mL of water and vortex the mixture to partition the phases.[1][2]

    • Allow the phases to separate. The chloroform layer (bottom layer) containing the methyl esters is carefully collected.

    • The collected organic phase is then dehydrated, for instance, by passing it through anhydrous sodium sulfate.[3]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the chloroform extract into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A non-polar or medium-polarity capillary column, such as a ZB-1 or equivalent (e.g., 30 m length, 0.25 mm internal diameter).[2]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[1]

      • Injector Temperature: 180°C to 280°C.[1][4]

      • Oven Temperature Program: An initial temperature of around 40-90°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 200-270°C, which is then held for a period.[2][4]

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Full scan for qualitative analysis and identification of the this compound methyl ester, and Selected Ion Monitoring (SIM) for accurate quantification.

  • Quantification:

    • A calibration curve is generated by analyzing standard solutions of this compound methyl ester of known concentrations with the internal standard.

    • The concentration of 3HV in the original sample is determined by comparing the peak area ratio of the 3HV methyl ester to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC)

An alternative to GC-MS is HPLC. This method can be less time-consuming as it may not require derivatization. One approach involves the alkaline decomposition of the PHBV polymer into its corresponding unsaturated acids, 2-butenoic acid (from 3-hydroxybutyrate) and 2-pentenoic acid (from this compound), which can then be quantified by HPLC with UV detection.[1][5][6]

Experimental Protocol: HPLC Analysis of 3HV via Alkaline Decomposition

This protocol is based on a method developed for the rapid analysis of PHBV composition.[1][3][5][6]

  • Sample Preparation (Alkaline Hydrolysis):

    • Place a known amount of the polymer sample (or dried biomass) into a screw-cap tube.

    • Add a defined volume of a strong base, such as 5 M sodium hydroxide (B78521) (NaOH).[3]

    • Heat the mixture at 120°C for approximately 30 minutes to induce alkaline decomposition.[3]

    • After cooling, neutralize the solution by adding an acid (e.g., 6 M HCl) to a pH of around 3.[3]

    • Adjust the final volume with ultrapure water.[3]

    • Filter the sample through a suitable membrane filter (e.g., 0.22 µm PTFE) before injection into the HPLC system.[3]

  • HPLC Analysis:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase column, such as a C18 column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., dibasic phosphoric buffer at pH 3) and an organic solvent like methanol or acetonitrile.[7][8]

    • Flow Rate: Typically 0.5-1.0 mL/min.[7][8]

    • Detection: UV detection at a wavelength suitable for the analysis of 2-pentenoic acid (e.g., 210 nm).

  • Quantification:

    • A calibration curve is prepared using standard solutions of 2-pentenoic acid of known concentrations.

    • The concentration of 2-pentenoic acid in the hydrolyzed sample is determined from the calibration curve.

    • The amount of 3HV in the original sample is then calculated based on the stoichiometric conversion of 3HV to 2-pentenoic acid.

Data Presentation

The following tables summarize the key parameters for the GC-MS and HPLC methods for this compound quantification.

Table 1: Summary of GC-MS Method Parameters for 3HV Quantification

ParameterDescription
Sample Preparation Methanolysis with sulfuric acid in methanol and chloroform.[1][2]
Derivatization Conversion to methyl ester.
Internal Standard Benzoic acid.[1][2]
Column Type Non-polar or medium-polarity capillary column (e.g., ZB-1, Rxi-5Sil MS).[2][4]
Carrier Gas Helium.[1]
Injector Temperature 180°C - 280°C.[1][4]
Oven Program Temperature gradient (e.g., 40°C to 270°C).[2][4]
Detector Mass Spectrometer (MS).
Ionization Mode Electron Impact (EI).
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM).

Table 2: Summary of HPLC Method Parameters for 3HV Quantification

ParameterDescription
Sample Preparation Alkaline hydrolysis with NaOH.[3]
Analyte 2-pentenoic acid (decomposition product of 3HV).[1][5][6]
Column Type Reversed-phase C18.[7][8]
Mobile Phase Buffered aqueous solution with methanol or acetonitrile.[7][8]
Detection UV Detector (e.g., 210 nm).
Quantification External calibration with 2-pentenoic acid standards.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Biomass Lyophilized Biomass Methanolysis Methanolysis (H₂SO₄/Methanol, Chloroform, Internal Standard) Biomass->Methanolysis Extraction Phase Separation & Organic Layer Collection Methanolysis->Extraction Dehydration Dehydration (Anhydrous Na₂SO₄) Extraction->Dehydration Injection GC Injection Dehydration->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Data Data Acquisition (Peak Areas) MS->Data Concentration Calculate 3HV Concentration Data->Concentration Calibration Calibration Curve Calibration->Concentration

GC-MS workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Polymer Sample or Dried Biomass Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Sample->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Injection HPLC Injection Filtration->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC UV_Detection UV Detection HPLC->UV_Detection Data Data Acquisition (Peak Area of 2-Pentenoic Acid) UV_Detection->Data Calculation Calculate 3HV Concentration Data->Calculation Calibration Calibration Curve (2-Pentenoic Acid) Calibration->Calculation

HPLC workflow for this compound quantification.

Method Validation Considerations

For routine and regulatory applications, it is imperative to validate the chosen analytical method. Key validation parameters include:

  • Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.[9][10]

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.[9][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

By adhering to these principles and protocols, researchers can achieve reliable and accurate quantification of this compound, ensuring the integrity of their scientific findings and the quality of their product development.

References

Methodological & Application

Application Notes and Protocols for Quantifying 3-Hydroxyvalerate in Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyvalerate (3HV) is a short-chain hydroxy acid that is a key monomer in the production of the biodegradable copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The quantification of 3HV in microbial cultures is crucial for monitoring and optimizing the production of this bioplastic, which has properties similar to polypropylene.[1][2] This document provides detailed application notes and protocols for the primary analytical methods used to quantify 3HV: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Methods for 3HV Quantification

The two most common and reliable methods for quantifying 3HV in microbial cultures are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): This is a widely used technique for analyzing volatile compounds. For 3HV quantification, which is typically part of a polymer, a derivatization step is necessary to convert the non-volatile hydroxy acids into volatile methyl esters. This is commonly achieved through methanolysis.[1][3] GC offers high sensitivity and resolution, and when coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compounds.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components of a mixture in a liquid phase. For PHBV analysis, the polymer is first hydrolyzed (either acidic or alkaline) to break it down into its constituent monomers or their derivatives, which can then be detected by a UV detector.[1][2][5] HPLC can be a faster and less expensive alternative to GC, and it avoids the use of hazardous chlorinated solvents.[5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the production of 3HV-containing polymers in different microbial cultures.

Table 1: Quantification of PHBV and 3HV Content in Various Microbial Cultures

Microbial StrainCarbon Source(s)Polymer ProducedPolymer Concentration3HV Content (% of dry cell weight or mol%)Reference
Bacillus sp. CYR1Acetic acid and valeric acidP(3HB-co-3HV)415 mg/LNot specified[1][2][7]
Chromobacterium violaceumSodium valerateP(3HV)0.198 g/g dry biomass100%[1][2][7]
Bacillus aryabhattai PHB10Not specified, with propionic acidPHBV2.8 g/LNot specified[4]
Cupriavidus necatorGlucose and sodium propionateP3HBVNot specified2 to 60 mol%[8]
Cupriavidus necator B-10646Waste fish oil and potassium valerateP(3HB-co-3HV)Not specified11.9 to 59.7 mol%[9]

Experimental Protocols

Protocol 1: Quantification of 3HV by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methanolysis of the PHBV polymer to form methyl esters of 3-hydroxybutyrate (B1226725) (3HB) and this compound (3HV).[1][3][4]

1. Sample Preparation (Cell Lysis and Polymer Extraction): a. Harvest microbial cells from the culture broth by centrifugation (e.g., 5000 rpm for 3 minutes).[4] b. Lyophilize (freeze-dry) the cell pellet to determine the cell dry mass (CDM). c. For cell lysis, suspend the dried biomass in a sodium hypochlorite (B82951) solution and incubate (e.g., 1 hour at 45°C).[4] d. Collect the polymer by centrifugation and wash sequentially with distilled water, acetone, and ethanol (B145695) to remove cell debris.[4]

2. Methanolysis (Derivatization): a. To approximately 3 mg of the extracted polymer (or lyophilized cells), add 2 mL of a methanol (B129727) solution containing 3% (v/v) sulfuric acid and 1 mL of chloroform.[3] b. Add a known amount of an internal standard, such as benzoic acid (e.g., 0.005% w/v).[3] c. Seal the reaction tube and heat at 100°C for 3.5 hours.[1] This reaction converts the 3HB and 3HV monomers into their corresponding methyl esters.

3. GC-MS Analysis: a. After cooling, add 1 mL of distilled water and vortex thoroughly. b. Allow the phases to separate, and carefully transfer the lower organic phase (chloroform) containing the methyl esters to a GC vial. c. Inject an aliquot (e.g., 1 µL) into the GC-MS system. d. GC Conditions (example):

  • Column: HP-5 capillary column.[10]
  • Injector Temperature: 200°C.[11]
  • Oven Temperature Program: Start at 80°C for 1.5 min, then ramp to 140°C at 30°C/min.[11]
  • Detector Temperature: 220°C.[11]
  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[10] e. MS Conditions: Scan for characteristic ions of the methyl esters of 3HB and 3HV.

4. Quantification: a. Create a calibration curve using standard solutions of 3-hydroxyvaleric acid methyl ester of known concentrations. b. Calculate the concentration of 3HV in the sample by comparing its peak area to the calibration curve, normalized against the internal standard.

Protocol 2: Quantification of 3HV by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the alkaline or acid hydrolysis of the PHBV polymer, which converts 3HB and 3HV into 2-butenoic acid (crotonic acid) and 2-pentenoic acid, respectively.[1][2]

1. Sample Preparation (Hydrolysis): a. Alkaline Hydrolysis: Suspend the PHBV sample or dried cells in a known volume of NaOH solution (e.g., 1 M) and heat to induce hydrolysis.[1][2] b. Acid Hydrolysis: Treat the dried biomass with concentrated sulfuric acid to convert the polymer into crotonic acid and its 3HV-derived equivalent.[12]

2. HPLC Analysis: a. After hydrolysis and cooling, centrifuge the sample to pellet any debris. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. Inject an aliquot into the HPLC system. d. HPLC Conditions (example):

  • Column: C18 column.[10]
  • Mobile Phase: Isocratic eluent of 92% 0.0025% H₂SO₄ and 8% acetonitrile.[5]
  • Flow Rate: 1.0 mL/min.[10]
  • Detection: UV detector at 210 nm.[5]
  • Run Time: Approximately 7.5 minutes.[10]

3. Quantification: a. Prepare calibration curves using standard solutions of 2-pentenoic acid. b. Determine the concentration of the 2-pentenoic acid in the sample by comparing its peak area to the calibration curve. c. Calculate the original concentration of 3HV in the sample based on the stoichiometry of the hydrolysis reaction.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis culture Microbial Culture centrifugation1 Centrifugation culture->centrifugation1 lyophilization Lyophilization centrifugation1->lyophilization lysis Cell Lysis lyophilization->lysis centrifugation2 Centrifugation & Washing lysis->centrifugation2 polymer Extracted Polymer centrifugation2->polymer methanolysis Methanolysis (H2SO4, Chloroform, 100°C) polymer->methanolysis methyl_esters Methyl Esters of 3HB and 3HV methanolysis->methyl_esters gcms GC-MS Analysis methyl_esters->gcms data Quantitative Data gcms->data

Caption: Experimental Workflow for 3HV Quantification by GC-MS.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis culture Microbial Culture centrifugation1 Centrifugation culture->centrifugation1 dried_cells Dried Cells centrifugation1->dried_cells hydrolysis Alkaline/Acid Hydrolysis dried_cells->hydrolysis hydrolyzed_products Crotonic Acid & 2-Pentenoic Acid hydrolysis->hydrolyzed_products hplc HPLC Analysis hydrolyzed_products->hplc data Quantitative Data hplc->data

Caption: Experimental Workflow for 3HV Quantification by HPLC.

signaling_pathway propionic_acid Propionic Acid / Valeric Acid (Precursors) propionyl_coa Propionyl-CoA propionic_acid->propionyl_coa intermediate Intermediate Metabolites propionyl_coa->intermediate acetyl_coa Acetyl-CoA acetyl_coa->intermediate hv_coa 3-Hydroxyvaleryl-CoA intermediate->hv_coa phbv PHBV Polymer hv_coa->phbv PHA Synthase

Caption: Simplified Metabolic Pathway for 3HV Incorporation into PHBV.

References

Application Note: Quantification of 3-Hydroxyvalerate in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyvalerate (3HV) is a five-carbon short-chain fatty acid that can be a component of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). In clinical contexts, elevated levels of 3-hydroxyvaleric acid can be indicative of certain metabolic disorders. Accurate and sensitive quantification of 3HV in biological matrices is crucial for both industrial biotechnology applications and clinical diagnostics. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1] The method involves sample preparation, derivatization to increase volatility, and subsequent quantification by GC-MS.

Experimental Protocols

Sample Preparation from Biological Matrices

Biological samples such as plasma, urine, or microbial biomass require initial preparation to extract 3HV and remove interfering substances.[2][3][4] The following is a general protocol that can be adapted based on the specific matrix.

Materials:

  • Biological sample (e.g., plasma, urine, lyophilized biomass)

  • Internal Standard (IS) solution (e.g., Deuterated 3HV or Benzoic Acid in a suitable solvent)[5][6][7]

  • Protein precipitation agent (e.g., ice-cold acetone (B3395972) or acetonitrile)

  • Extraction solvent (e.g., chloroform (B151607), ethyl acetate)[5]

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

  • Sample Collection and Internal Standard Spiking: To a known volume or weight of the sample (e.g., 100 µL of plasma or 20 mg of lyophilized biomass), add a precise amount of the internal standard solution. This allows for accurate quantification by correcting for sample loss during preparation and analysis.[6]

  • Protein Precipitation (for liquid samples): For samples like plasma, add 3 volumes of ice-cold acetone or acetonitrile. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant (or directly to urine samples), add an equal volume of an immiscible organic solvent like ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (top layer) to a clean tube.

    • Repeat the extraction step on the aqueous layer to maximize recovery.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization

To make the non-volatile this compound suitable for GC analysis, a derivatization step is necessary to convert it into a volatile derivative.[8][9] Two common methods are silylation and methanolysis (for polymer-bound 3HV).

This method is suitable for free 3HV extracted from biological fluids.

Materials:

  • Dried sample extract

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)[9][10][11]

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the sample.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before GC-MS analysis.

This method is used to quantify the 3HV content within a PHA polymer.[5]

Materials:

  • Lyophilized biomass containing PHBV (approximately 20 mg)

  • 2 mL of 3% (v/v) sulfuric acid in methanol

  • 2 mL of chloroform containing a known concentration of an internal standard (e.g., 0.25 mg/mL benzoic acid)[5]

  • 2 mL of deionized water

  • Heating block

Procedure:

  • Place the lyophilized biomass in a screw-capped glass tube.

  • Add 2 mL of the sulfuric acid/methanol solution and 2 mL of the chloroform/internal standard solution.

  • Seal the tube tightly and heat at 100°C for 4 hours.

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and vortex for 1 minute.

  • Allow the layers to separate. The bottom chloroform layer contains the methyl esters of the hydroxyalkanoates.

  • Carefully transfer the chloroform layer to a GC vial for analysis.[5]

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for this compound analysis, compiled from various sources.[5][6][7][10][11][12]

ParameterRecommended Setting
Gas Chromatograph
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
ColumnDB-5ms, HP-5ms, ZB-1, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven ProgramInitial temp: 40-80°C, hold for 1-2 min, ramp at 5-10°C/min to 200-280°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for TMS-derivatized 3HV)To be determined empirically, but will include the molecular ion and characteristic fragments.
Monitored Ions (for methyl-3-hydroxyvalerate)To be determined empirically, but will include the molecular ion and characteristic fragments.

Data Presentation and Quantitative Analysis

Quantitative analysis is typically performed using an internal standard method. A calibration curve is generated by analyzing standards of known 3HV concentrations. The ratio of the peak area of the 3HV derivative to the peak area of the internal standard is plotted against the concentration of 3HV.

Method Validation Parameters

A robust GC-MS method should be validated for several key parameters.[1][12][13][14]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) ≥ 10
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample is_spike Spike with Internal Standard sample->is_spike extraction Extraction (LLE/Precipitation) is_spike->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation or Methanolysis evaporation->derivatization gcms_analysis GC-MS Injection & Data Acquisition derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification

Caption: General workflow for this compound analysis by GC-MS.

Logical Relationship of Method Validation

validation_relationship cluster_method Analytical Method cluster_validation Validation Parameters method GC-MS Method for 3HV linearity Linearity (r² > 0.99) method->linearity sensitivity Sensitivity (LOD & LOQ) method->sensitivity accuracy Accuracy (80-120% Recovery) method->accuracy precision Precision (RSD < 15%) method->precision specificity Specificity (No Interference) method->specificity

Caption: Key parameters for the validation of the GC-MS method.

References

HPLC methods for 3-Hydroxyvalerate detection and quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based approach offers a reliable and cost-effective method for the detection and quantification of 3-Hydroxyvalerate (3HV), particularly from poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) copolymers. This application note details a robust protocol centered on the alkaline hydrolysis of the polymer, followed by reversed-phase high-performance liquid chromatography (HPLC) with UV detection.

The principle of this method lies in the conversion of this compound monomers within the polymer structure into 2-pentenoic acid through alkaline hydrolysis.[1][2][3] This conversion allows for sensitive detection using a UV detector at 210 nm.[1][4] This method provides a fast, simple, and environmentally friendly alternative to other analytical techniques such as gas chromatography (GC).[1][4][5]

Experimental Protocols

This section provides detailed methodologies for the quantification of 3HV from a sample matrix, including sample preparation via alkaline hydrolysis and subsequent HPLC analysis.

Sample Preparation: Alkaline Hydrolysis

The initial and critical step is the hydrolysis of the polymer to release the 3HV monomer and convert it to a detectable form. Alkaline hydrolysis is the preferred method for this conversion when using a reversed-phase HPLC column.[1]

Materials and Reagents:

  • PHBV-containing sample (e.g., dried bacterial cells, extracted polymer)

  • Sodium hydroxide (B78521) (NaOH) solution (5 M)

  • Hydrochloric acid (HCl) solution (6 M)

  • Ultrapure water

  • Hydrophobic PTFE membrane filters (0.22 µm)

Protocol:

  • Accurately weigh a known amount of the dried sample containing PHBV.

  • In a screw-cap tube, add 4 mL of 5 M NaOH solution to the sample.[2]

  • Incubate the mixture at 120°C for 30 minutes to ensure complete hydrolysis.[2]

  • After incubation, allow the sample to cool to room temperature.

  • Adjust the pH of the solution to 3 by adding 6 M HCl.[2]

  • Bring the final volume of the sample to 10 mL with ultrapure water.[2]

  • Filter the resulting solution through a 0.22 µm hydrophobic PTFE membrane filter prior to HPLC analysis.[2]

HPLC Analysis

The prepared sample is analyzed using a reversed-phase HPLC system.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3 (5 µm, 250 x 4.6 mm) or equivalent C18 column
Mobile Phase Isocratic: 92% 0.0025% H₂SO₄, 8% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 60°C
Detector UV/Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Injection Volume 10 µL

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the filtered sample hydrolysate into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of the 2-pentenoic acid peak. A run time of under 30 minutes is typically sufficient.[1]

  • For quantification, a calibration curve should be prepared using standards of 2-pentenoic acid of known concentrations.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this HPLC method.

AnalyteRetention Time (min)
2-Pentenoic Acid (from 3HV)~15
Crotonic Acid (from 3HB)~11.1

Note: The retention times are approximate and may vary depending on the specific HPLC system, column, and exact chromatographic conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the sample preparation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample PHBV Sample hydrolysis Alkaline Hydrolysis (5M NaOH, 120°C, 30 min) sample->hydrolysis ph_adjust pH Adjustment (to pH 3 with 6M HCl) hydrolysis->ph_adjust filtration Filtration (0.22 µm PTFE) ph_adjust->filtration hplc HPLC System (C18 Column) filtration->hplc Inject Sample detection UV Detection (210 nm) hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for 3HV quantification.

hydrolysis_reaction reactant This compound (in PHBV) product 2-Pentenoic Acid reactant->product Alkaline Hydrolysis (NaOH, H₂O, Heat)

Caption: Alkaline hydrolysis of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxyvalerate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxyvalerate (3HV) is a short-chain fatty acid and a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters.[1] The precise structural characterization of 3HV is crucial for understanding its properties and for the quality control of 3HV-containing polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural elucidation of organic molecules like this compound.[2][3] This document provides detailed application notes and experimental protocols for the use of ¹H NMR, ¹³C NMR, and various 2D NMR techniques in the structural analysis of this compound.

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the expected chemical shifts and coupling constants for this compound in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.[4] These values are crucial for the identification and structural confirmation of the molecule.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5 (-CH₃)~0.9Triplet (t)~7.43H
H4 (-CH₂)~1.6Quintet (quin)~7.42H
H2 (-CH₂)~2.5Doublet (d)~6.52H
H3 (-CH)~4.2Multiplet (m)-1H
-OHVariableBroad Singlet (br s)-1H

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C5 (-CH₃)~9.7
C4 (-CH₂)~29.5
C2 (-CH₂)~45.5
C3 (-CH)~67.5
C1 (C=O)~172.5

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are designed to guide researchers in obtaining high-quality NMR data for the structural elucidation of this compound.

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are highly dependent on proper sample preparation.[5]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool or a filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: For ¹H NMR, weigh approximately 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration is needed, typically 20-50 mg, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][5]

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃).[4]

  • Homogenization: Vortex the vial until the sample is completely dissolved.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution.[5] Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the pipette into a clean 5 mm NMR tube.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4 cm, which corresponds to the optimal volume for most NMR spectrometers.[4]

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: ¹H NMR Spectroscopy

Objective: To determine the number of different types of protons and their neighboring environments.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0-12 ppm

  • Number of Scans: 4-16 (adjust based on sample concentration)

  • Relaxation Delay (D1): 1-5 seconds[6]

  • Acquisition Time: 2-4 seconds

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Set up the experiment using the parameters listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[2][6]

  • Integrate the peaks to determine the relative ratios of protons.

Protocol 3: ¹³C NMR Spectroscopy

Objective: To determine the number of different types of carbon atoms in the molecule.

Instrument Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more (due to low sensitivity)

  • Relaxation Delay (D1): 2-5 seconds[6]

  • Acquisition Time: 1-2 seconds

Procedure:

  • Follow the same initial steps as for ¹H NMR (insert, lock, shim).

  • Set up the experiment using the ¹³C NMR parameters.

  • Acquire the FID.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).[6]

Protocol 4: 2D COSY (Correlation Spectroscopy)

Objective: To identify protons that are spin-spin coupled, typically over two to three bonds.[7]

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments)

  • Spectral Width (F1 and F2): 0-10 ppm

  • Number of Scans per Increment: 2-4

  • Number of Increments (F1): 256-512

  • Relaxation Delay (D1): 1-2 seconds

Procedure:

  • Acquire a ¹H NMR spectrum first to determine the appropriate spectral width.

  • Set up the COSY experiment with the parameters above.

  • Acquire the 2D data set.

  • Process the data using a 2D Fourier transform.

  • Analyze the resulting contour plot for cross-peaks, which indicate J-coupling between protons.[8]

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond correlations between protons and carbons.[9][10]

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2' for edited HSQC on Bruker instruments)

  • Spectral Width (F2 - ¹H): 0-10 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • Number of Scans per Increment: 2-8

  • Number of Increments (F1): 128-256

  • Relaxation Delay (D1): 1-1.5 seconds

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz[6]

Procedure:

  • Acquire ¹H and ¹³C spectra to set the spectral widths.

  • Set up the HSQC experiment.

  • Acquire and process the 2D data set.

  • Analyze the contour plot. Each cross-peak correlates a proton signal (F2 axis) with its directly attached carbon (F1 axis). An edited HSQC can distinguish CH/CH₃ from CH₂ groups by their phase.[9]

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.[9][11] This is crucial for connecting different spin systems.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments)

  • Spectral Width (F2 - ¹H): 0-10 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Scans per Increment: 4-16

  • Number of Increments (F1): 256-512

  • Relaxation Delay (D1): 1.5-2 seconds

  • Long-range J(CH) Coupling Constant: Optimized for 8-10 Hz[9]

Procedure:

  • Acquire ¹H and ¹³C spectra to set the spectral widths.

  • Set up the HMBC experiment.

  • Acquire and process the 2D data set.

  • Analyze the contour plot for cross-peaks that show correlations between protons and carbons separated by multiple bonds. This is particularly useful for identifying quaternary carbons.[11]

Visualizations: Workflows and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-50 mg) prep2 Dissolve in CDCl3 (0.6-0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq1->acq3 proc1 Fourier Transform acq1->proc1 acq4 2D HSQC acq2->acq4 acq2->proc1 acq3->proc1 acq5 2D HMBC acq4->acq5 acq4->proc1 acq5->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 proc4 Peak Assignment proc3->proc4 final Structure Elucidation proc4->final

Caption: Experimental workflow for NMR-based structural elucidation.

logical_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC info1 Proton Environments (Chemical Shift, Integration) H1->info1 C13 ¹³C NMR C13->HSQC C13->HMBC info2 Carbon Skeleton (Number of Signals) C13->info2 info3 ¹H-¹H Connectivity (Spin Systems) COSY->info3 info4 Direct ¹H-¹³C Bonds HSQC->info4 info5 Long-Range ¹H-¹³C Bonds (Connects Fragments) HMBC->info5 Structure Final Structure of This compound info1->Structure info2->Structure info3->Structure info4->Structure info5->Structure

Caption: Logical relationships in NMR structural elucidation.

References

Application Note & Protocol: Determination of 3-Hydroxyvalerate (3HV) Content in PHBV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester (B1180765) with significant potential in various biomedical and pharmaceutical applications, including drug delivery systems and tissue engineering scaffolds. The molar percentage of the 3-hydroxyvalerate (3HV) component within the PHBV copolymer is a critical determinant of its physicochemical properties, such as crystallinity, melting point, and mechanical strength.[1][2][3] Accurate determination of the 3HV content is therefore essential for quality control and for tailoring the polymer's characteristics to specific applications.

This document provides a detailed protocol for the extraction of PHBV from microbial biomass and the subsequent quantification of its 3HV content using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

PHBV Extraction from Microbial Biomass

This protocol describes a common method for extracting PHBV from bacterial cells, which involves cell lysis followed by solvent extraction.

Materials:

  • Lyophilized microbial biomass containing PHBV

  • Sodium hypochlorite (B82951) solution (5% w/v available chlorine)

  • Distilled water

  • Acetone

  • Ethanol (B145695)

  • Chloroform (B151607)

  • Petroleum ether (or n-heptane as an anti-solvent)[4]

  • Centrifuge and centrifuge tubes

  • Glassware (beakers, flasks)

  • Rotary evaporator

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

Procedure:

  • Cell Lysis: Suspend the lyophilized biomass in a sodium hypochlorite solution. Incubate the suspension to lyse the cells and release the PHBV granules.[5]

  • Washing: Centrifuge the suspension to pellet the released PHBV. Decant the supernatant and wash the pellet sequentially with distilled water, acetone, and ethanol to remove cell debris and other impurities.[5]

  • Solubilization: Dissolve the washed and dried PHBV pellet in a suitable solvent, such as chloroform, by stirring at an elevated temperature (e.g., 60°C).[3][6]

  • Purification: Filter the chloroform solution to remove any remaining insoluble material.

  • Precipitation: Precipitate the PHBV by adding the chloroform solution dropwise into a cold non-solvent like petroleum ether or n-heptane with constant stirring.[3][4]

  • Recovery and Drying: Collect the precipitated PHBV by filtration and dry it under vacuum until a constant weight is achieved.[6]

Quantification of 3HV Content by Gas Chromatography (GC)

This protocol outlines the methanolysis of PHBV followed by GC analysis to determine the monomer composition.

Materials:

  • Dried PHBV sample

  • Methanol

  • Sulfuric acid (98%)

  • Chloroform

  • Benzoic acid (as an internal standard)

  • Distilled water

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • GC column suitable for fatty acid methyl ester analysis

  • Vials for GC auto-sampler

Procedure:

  • Methanolysis: Accurately weigh a small amount of the dried PHBV sample (e.g., 10-20 mg) into a screw-capped test tube.[3][5]

  • Add a methanolysis solution consisting of methanol, sulfuric acid, and chloroform. An internal standard such as benzoic acid can be included in the chloroform.[3][7][8]

  • Heat the mixture at 100°C for a specified time (e.g., 3.5-4 hours) to convert the 3-hydroxybutyrate (B1226725) (3HB) and 3HV monomers into their corresponding methyl esters (methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate).[3][7]

  • Extraction: After cooling, add distilled water to the mixture and vortex to separate the phases. The methyl esters will be in the lower chloroform phase.[8]

  • Analysis: Transfer the chloroform phase to a GC vial for analysis.

  • GC Conditions: Inject the sample into the GC. The operating conditions (e.g., inlet temperature, oven temperature program, carrier gas flow rate) should be optimized for the separation of the methyl esters.[5][9]

  • Quantification: Identify the peaks corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate based on their retention times, comparing them with standards if available. The molar percentage of 3HV can be calculated from the peak areas of the two methyl esters.

Quantification of 3HV Content by ¹H NMR Spectroscopy

This protocol describes the use of proton NMR to determine the 3HV content in the extracted PHBV.

Materials:

  • Dried PHBV sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried PHBV sample (e.g., 10 mg) in deuterated chloroform (CDCl₃) in an NMR tube.[10]

  • NMR Analysis: Acquire the ¹H NMR spectrum of the sample.

  • Data Analysis: Identify the characteristic resonance signals for the 3HB and 3HV monomer units. The molar fraction of 3HV can be determined by integrating the peak areas corresponding to specific protons of the 3HB and 3HV units.[11] For instance, the methyl group protons of the 3HV unit often appear at a distinct chemical shift from those of the 3HB unit.[5][11]

Data Presentation

The quantitative data obtained from the analyses can be summarized in the following tables for clear comparison.

Table 1: Gas Chromatography (GC) Data for 3HV Content Determination

Sample IDPeak Retention Time (min) - Methyl-3HBPeak Area - Methyl-3HBPeak Retention Time (min) - Methyl-3HVPeak Area - Methyl-3HV3HV Content (mol%)
Sample A3.63150004.50300016.7
Sample B3.63120004.50600033.3
Standard3.63100004.5010009.1

Table 2: ¹H NMR Spectroscopy Data for 3HV Content Determination

Sample IDChemical Shift (ppm) - 3HB specific protonIntegrated Area - 3HBChemical Shift (ppm) - 3HV specific protonIntegrated Area - 3HV3HV Content (mol%)
Sample A1.263.000.870.6016.7
Sample B1.263.000.871.5033.3
Reference1.263.000.870.309.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the components of the PHBV polymer.

PHBV_Extraction_Workflow cluster_extraction PHBV Extraction cluster_analysis 3HV Content Analysis Biomass Microbial Biomass Lysis Cell Lysis (Sodium Hypochlorite) Biomass->Lysis Washing Washing (Water, Acetone, Ethanol) Lysis->Washing Solubilization Solubilization (Chloroform) Washing->Solubilization Precipitation Precipitation (Petroleum Ether) Solubilization->Precipitation Drying Drying Precipitation->Drying Extracted_PHBV Extracted PHBV Drying->Extracted_PHBV GC_Analysis Gas Chromatography (GC) Extracted_PHBV->GC_Analysis NMR_Analysis NMR Spectroscopy Extracted_PHBV->NMR_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Experimental workflow for PHBV extraction and 3HV content analysis.

PHBV_Structure PHBV PHBV Copolymer HB 3-Hydroxybutyrate (3HB) Monomer PHBV->HB composed of HV This compound (3HV) Monomer PHBV->HV composed of Properties Physicochemical Properties HV->Properties influences

References

Application Notes and Protocols for High-Yield 3-Hydroxyvalerate (3HV) Synthesis via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial synthesis of 3-Hydroxyvalerate (3HV), a valuable chiral building block. The focus is on high-yield fermentation strategies, primarily through the production of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), from which 3HV can be derived.

Introduction

This compound (3HV) is a five-carbon hydroxyacid with significant potential in the pharmaceutical and chemical industries as a precursor for the synthesis of complex molecules and biodegradable polymers. Microbial fermentation offers a sustainable and enantiomerically pure route to 3HV production. The key to high-yield synthesis lies in the efficient microbial conversion of renewable feedstocks into the direct precursor of 3HV, propionyl-CoA. This document outlines the metabolic pathways, fermentation strategies, and detailed protocols for achieving high titers of 3HV.

Metabolic Pathways for this compound Synthesis

The biosynthesis of 3HV is intrinsically linked to the intracellular availability of propionyl-CoA. In many microorganisms, this is not a common metabolite. Therefore, metabolic engineering plays a crucial role in diverting carbon flux towards its synthesis. The general pathway involves the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA, which is then reduced to (R)-3-hydroxyvaleryl-CoA and subsequently incorporated into a polymer chain or released as 3HV.

Several pathways have been engineered in host organisms like Escherichia coli to enhance the supply of propionyl-CoA from various carbon sources:

  • Threonine Biosynthesis Pathway: This pathway can be exploited to produce 2-ketobutyrate, a precursor to propionyl-CoA, from threonine. Overexpression of key enzymes like threonine deaminase can increase the propionyl-CoA pool.[1][2]

  • Citramalate Pathway: This pathway enables the formation of 2-ketobutyrate from acetyl-CoA and pyruvate, providing a route from central carbon metabolism to propionyl-CoA.[3][4]

  • Sleeping Beauty Mutase (Sbm) Pathway: Activation of this pathway in E. coli allows for the conversion of succinyl-CoA, an intermediate of the TCA cycle, into propionyl-CoA.[5]

  • Utilization of Unrelated Carbon Sources: Glycerol (B35011) and glucose are common feedstocks.[3][5] Levulinic acid can also be used as a substrate, being converted to 3HV-CoA and 4HV-CoA.[6]

Signaling Pathway for 3HV Synthesis from Glucose via Citramalate Pathway

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citramalate Citramalate Pyruvate->Citramalate Acetyl_CoA->Citramalate Three_Ketovaleryl_CoA 3-Ketovaleryl-CoA Acetyl_CoA->Three_Ketovaleryl_CoA Two_Ketobutyrate 2-Ketobutyrate Citramalate->Two_Ketobutyrate Propionate (B1217596) Propionate Two_Ketobutyrate->Propionate PoxB mutant Propionyl_CoA Propionyl_CoA Propionate->Propionyl_CoA PrpE Propionyl_CoA->Three_Ketovaleryl_CoA β-ketothiolase Three_HV_CoA (R)-3-Hydroxyvaleryl-CoA Three_Ketovaleryl_CoA->Three_HV_CoA NADPH-dependent reductase PHBV Poly(3HB-co-3HV) Three_HV_CoA->PHBV PHA Synthase

Caption: Engineered metabolic pathway for PHBV synthesis from glucose in E. coli.

High-Yield Fermentation Strategies

Achieving high yields of 3HV requires robust fermentation protocols that support high cell density and efficient substrate conversion. Fed-batch cultivation is a commonly employed strategy to overcome substrate inhibition and maintain optimal growth conditions.[7][8]

Key Fermentation Parameters:
  • Carbon Source: Glucose and glycerol are effective primary carbon sources.[5] Co-feeding with precursor-supplying substrates like propionate or valerate (B167501) is a common strategy, though engineering strains to utilize a single carbon source is more cost-effective.[1][2]

  • Nitrogen Source: Nitrogen limitation is often used to trigger the accumulation of polyhydroxyalkanoates (PHAs), including PHBV.[9]

  • pH and Temperature: Maintaining optimal pH (typically around 7.0) and temperature (e.g., 30-37°C) is critical for microbial growth and enzyme activity.[10][11]

  • Dissolved Oxygen (DO): Aerobic conditions are generally required. DO-stat fed-batch strategies can be used to control feeding rates based on oxygen consumption.

  • Feeding Strategy: pH-stat and DO-stat feeding strategies are effective for maintaining high cell densities and productivity in fed-batch cultures.[7][8] Supplementation with agents like oleic acid can enhance PHBV accumulation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 3HV and PHBV production.

Table 1: 3HV and PHBV Production in Engineered E. coli

StrainCarbon Source(s)Fermentation ModeTiter (g/L)Yield (g/g or %)3HV Fraction (mol%)Reference
Engineered E. coliGlycerolShake-flask3.71 (3HV)24.1% (of consumed glycerol)N/A[5]
E. coli XL1-Blue (pJC4)Glucose, Propionic AcidFed-batch88.1 (PHBV)N/A15.3[8]
E. coli XL1-Blue (pJC4)Glucose, Propionic Acid, Oleic AcidFed-batch158.8 (PHBV)N/A10.6[8]
Engineered E. coli XL1-blueGlucoseBatchN/A61.7 wt% (polymer content)2.3[3][4]
Engineered E. coli DH5αXyloseBatchN/AN/A17.5[1]

Table 2: PHBV Production in Other Microorganisms

StrainCarbon Source(s)Fermentation ModeTiter (g/L)Yield (g/g or %)3HV Fraction (mol%)Reference
Bacillus aryabhattai PHB10Glucose, Propionic AcidBatch2.8 (PHBV)71.15% of CDMN/A[12]
Engineered Ralstonia eutrophaGlucoseFed-batch91.1 (PHBV)68.6% of CDM26.0[13]
Haloferax mediterraneiSilkworm excrement, GlucoseBatch1.73 (PHBV)N/Aup to 16.37[14][15]

Experimental Protocols

Protocol 1: Shake-Flask Cultivation of Engineered E. coli for 3HV Production

This protocol is based on the methodology for producing 3HV from glycerol in engineered E. coli.[5]

1. Strain and Plasmid Preparation:

  • Use an E. coli strain engineered with the sleeping beauty mutase (Sbm) pathway for propionyl-CoA production and a heterologous pathway for 3HV synthesis.
  • Transform the host strain with the necessary plasmids carrying the genes for the 3HV biosynthesis pathway.

2. Media Preparation:

  • Seed Culture Medium (LB Broth): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave and supplement with appropriate antibiotics.
  • Production Medium (M9 minimal medium): Per liter: 6.78 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NH₄Cl, 0.5 g NaCl. Autoclave and then add the following sterile solutions: 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, 1 mL of trace element solution, and 20 g/L glycerol as the carbon source. Supplement with appropriate antibiotics.

3. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB broth with antibiotics.
  • Incubate overnight at 37°C with shaking at 250 rpm.

4. Shake-Flask Fermentation:

  • Inoculate 50 mL of M9 production medium in a 250 mL shake flask with the overnight seed culture to an initial OD₆₀₀ of ~0.1.
  • Incubate at 30°C with vigorous shaking (250 rpm).
  • Induce gene expression at an OD₆₀₀ of 0.4-0.6 with an appropriate inducer (e.g., IPTG).
  • Continue cultivation for 48-72 hours.

5. Sample Analysis:

  • Monitor cell growth by measuring OD₆₀₀.
  • Quantify 3HV concentration in the supernatant using HPLC or GC-MS after appropriate sample preparation (e.g., esterification).

Protocol 2: Fed-Batch Fermentation for High-Density PHBV Production

This protocol is a generalized procedure based on high-density cultivation of recombinant E. coli.[7][8]

1. Bioreactor Setup:

  • Prepare a 5 L bioreactor with 3 L of defined medium containing glucose and necessary salts and trace elements.
  • Calibrate pH and DO probes. Sterilize the bioreactor.

2. Inoculum Development:

  • Prepare a seed culture by inoculating 100 mL of LB medium in a 500 mL flask and incubating overnight.
  • Use the seed culture to inoculate the bioreactor.

3. Batch Phase:

  • Run the fermentation in batch mode until the initial carbon source (e.g., 20 g/L glucose) is nearly depleted. This is typically indicated by a sharp increase in the DO signal.
  • Maintain temperature at 37°C and pH at 6.8-7.0 by automatic addition of NH₄OH.

4. Fed-Batch Phase (pH-Stat Feeding):

  • Prepare a sterile feeding solution containing concentrated glucose (e.g., 500 g/L) and a precursor for the 3HV monomer, such as propionic acid. A nutrient-rich component like yeast extract can also be included.
  • Start the feeding pump when the DO spikes. The pH-stat feeding strategy involves adding the feeding solution in response to a pH increase, which is coupled to substrate depletion.
  • A solution of acetic acid can be added to induce the uptake of propionic acid.[8] Oleic acid can also be supplemented to enhance PHBV accumulation.[7]

5. Monitoring and Control:

  • Continuously monitor and control temperature, pH, and DO.
  • Take samples periodically to measure cell density (dry cell weight), residual substrate concentrations, and PHBV content.

6. Harvest and Downstream Processing:

  • Harvest the cells by centrifugation when productivity declines.
  • Lyse the cells to extract the PHBV granules.
  • Purify the polymer.

Experimental Workflow for Fed-Batch Fermentation

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Strain_Selection Strain Selection & Plasmid Preparation Media_Prep Media Preparation Strain_Selection->Media_Prep Inoculum_Dev Inoculum Development Media_Prep->Inoculum_Dev Batch_Phase Batch Phase Inoculum_Dev->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (pH-Stat Feeding) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Temp) Fed_Batch_Phase->Monitoring Harvesting Cell Harvesting Fed_Batch_Phase->Harvesting Extraction PHBV Extraction Harvesting->Extraction Purification Purification Extraction->Purification Quantification Quantification (GC/HPLC) Purification->Quantification

Caption: General experimental workflow for PHBV production via fed-batch fermentation.

Analytical Methods

Accurate quantification of 3HV is essential for process optimization.

Protocol 3: Quantification of PHBV Monomer Composition by Gas Chromatography (GC)

This is a standard method for analyzing the composition of PHBV.[16][17]

1. Sample Preparation (Methanolysis):

  • Weigh approximately 10-20 mg of lyophilized cells into a screw-capped test tube.
  • Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 3% (v/v) sulfuric acid.
  • Add a known amount of an internal standard (e.g., benzoic acid).
  • Seal the tube and heat at 100°C for 3.5-4 hours to convert the 3-hydroxyalkanoate monomers into their methyl ester derivatives.
  • Cool the tube to room temperature.

2. Phase Separation:

  • Add 1 mL of distilled water to the tube and vortex vigorously for 1 minute.
  • Centrifuge to separate the phases. The methyl esters will be in the lower chloroform phase.

3. GC Analysis:

  • Transfer the chloroform phase to a GC vial.
  • Inject 1-2 µL into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., SPB-1).
  • Use a temperature gradient program to separate the methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate peaks.
  • Quantify the peaks by comparing their areas to that of the internal standard and using a calibration curve prepared with standard PHBV or pure monomers.

Protocol 4: Quantification of 3HV by High-Performance Liquid Chromatography (HPLC)

An alternative method involves the alkaline hydrolysis of PHBV to crotonic acid and 2-pentenoic acid, which can be quantified by HPLC.[16][17]

1. Alkaline Hydrolysis:

  • Treat a known amount of purified PHBV or cell biomass with a sodium hydroxide (B78521) solution.
  • This converts the 3-hydroxybutyrate (B1226725) and this compound monomers to 2-butenoic acid (crotonic acid) and 2-pentenoic acid, respectively.

2. HPLC Analysis:

  • Neutralize the sample and filter it.
  • Inject the sample into an HPLC system equipped with a UV detector and a C18 reverse-phase column.
  • Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and acidified water) to separate the unsaturated acids.
  • Quantify the peaks by comparing their areas to calibration curves prepared with 2-butenoic acid and 2-pentenoic acid standards.

Conclusion

High-yield synthesis of this compound is achievable through microbial fermentation, particularly by leveraging metabolically engineered strains of E. coli and optimized fed-batch cultivation strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and refine their own 3HV production processes. Careful selection of the host strain, metabolic pathway, fermentation strategy, and analytical methods are all critical for success.

References

Application Notes and Protocols for Genetic Modification of E. coli for 3-Hydroxyvalerate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic modification of Escherichia coli to produce 3-hydroxyvalerate (3HV), a valuable chiral building block for the synthesis of pharmaceuticals and biodegradable polymers. The following sections outline the metabolic pathways, genetic engineering strategies, experimental protocols, and quantitative data for the microbial production of 3HV.

Introduction to this compound Production in E. coli

This compound (3HV) is a C5 hydroxyacid with significant potential in the chemical and pharmaceutical industries. Its production in microbial systems like E. coli offers a sustainable alternative to chemical synthesis. The key to producing 3HV in E. coli is the generation of its precursor, propionyl-CoA, which is not a common metabolite in this bacterium. Metabolic engineering efforts have focused on introducing pathways that can synthesize propionyl-CoA from central carbon metabolites derived from simple carbon sources like glucose or glycerol (B35011).[1][2]

Metabolic Pathways for this compound Production

Several metabolic pathways can be engineered in E. coli to enable the synthesis of propionyl-CoA and subsequently 3HV. The final step in 3HV synthesis typically involves the condensation of acetyl-CoA and propionyl-CoA.[2]

Threonine Biosynthesis Pathway

One common strategy is to leverage the native threonine biosynthesis pathway. Threonine can be converted to 2-ketobutyrate, which is then metabolized to propionyl-CoA. Key enzymatic steps include:

  • Threonine to 2-Ketobutyrate: Catalyzed by threonine deaminase (encoded by ilvA).

  • 2-Ketobutyrate to Propionyl-CoA: This conversion can be achieved through various enzymatic routes.

Overexpression of the thrABC operon, which is involved in threonine synthesis, can increase the precursor pool for this pathway.[3] To further enhance the flux towards propionyl-CoA, feedback inhibition of threonine synthesis can be removed by mutating the thrA gene.[3]

Threonine_Pathway Glucose Glucose Threonine Threonine Glucose->Threonine thrABC overexpression 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate ilvA (Threonine deaminase) Propionyl-CoA Propionyl-CoA 2-Ketobutyrate->Propionyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketovaleryl-CoA bktB (β-ketothiolase) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA phaB (reductase) This compound This compound 3-Hydroxyvaleryl-CoA->this compound tesB (thioesterase)

Caption: Threonine biosynthesis pathway for 3HV production.

Sleeping Beauty Mutase (Sbm) Pathway

An alternative route involves the activation of the "sleeping beauty mutase" (Sbm) pathway in E. coli. This pathway converts succinyl-CoA, an intermediate of the TCA cycle, to propionyl-CoA. This approach is particularly effective when using glycerol as a carbon source, as it can lead to a larger intracellular pool of propionyl-CoA.[1][4] Metabolic engineering strategies can be employed to redirect carbon flux from the TCA cycle towards the Sbm pathway.[1]

Sbm_Pathway Glycerol Glycerol TCA Cycle TCA Cycle Glycerol->TCA Cycle Succinyl-CoA Succinyl-CoA TCA Cycle->Succinyl-CoA Propionyl-CoA Propionyl-CoA Succinyl-CoA->Propionyl-CoA Sbm pathway activation 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketovaleryl-CoA bktB (β-ketothiolase) 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA phaB (reductase) This compound This compound 3-Hydroxyvaleryl-CoA->this compound tesB (thioesterase)

Caption: Sleeping Beauty Mutase (Sbm) pathway for 3HV production.

Citramalate (B1227619) Pathway

The citramalate pathway is another synthetic route to produce 2-ketobutyrate, and subsequently propionyl-CoA, from acetyl-CoA and pyruvate. The key enzyme in this pathway is citramalate synthase (encoded by cimA). This pathway can be combined with the threonine pathway to further boost the 3HV fraction in copolymers like PHBV.[5]

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on 3HV production in engineered E. coli.

Table 1: 3HV Production from Glucose in Engineered E. coli

Strain Engineering StrategyCarbon SourceTiter (g/L)Reference
Threonine pathway, reductase overexpressionGlucose0.31 (S)-3HV, 0.50 (R)-3HV[6]
Threonine pathway, acetate (B1210297) pathway knockoutGlucose + 2-ketobutyrate0.60 (S)-3HV, 2.04 (R)-3HV[6]
Citramalate & Threonine pathway combinationGlucosePHBV with 25.4 mol% 3HV[5]
Citramalate pathway, prpC and scpC deletionGlucosePHBV with 5.5 mol% 3HV[7]

Table 2: 3HV Production from Glycerol in Engineered E. coli

Strain Engineering StrategyCarbon SourceTiter (g/L)Yield (% of consumed glycerol)Reference
Sbm pathway activation, TCA cycle engineeringGlycerol3.7124.1[1][4]
Threonine pathway, reductase overexpressionGlycerol0.19 (S)-3HV, 0.96 (R)-3HVNot Reported[6]

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the genetic modification of E. coli for 3HV production.

General Experimental Workflow

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation & Production cluster_2 Analysis Gene_Knockout Gene Knockout (e.g., CRISPR/Cas9) Culture_Preparation Prepare M9 Minimal Medium Gene_Knockout->Culture_Preparation Gene_Overexpression Gene Overexpression (Plasmid-based) Gene_Overexpression->Culture_Preparation Inoculation Inoculate with Engineered Strain Culture_Preparation->Inoculation Fermentation Shake Flask or Bioreactor Cultivation Inoculation->Fermentation Sampling Collect Culture Supernatant Fermentation->Sampling Quantification 3HV Quantification (GC-MS or HPLC) Sampling->Quantification

Caption: General experimental workflow for 3HV production.

Protocol for Gene Knockout using CRISPR/Cas9

This protocol is adapted for deleting genes that compete with the 3HV production pathway (e.g., prpC which is involved in propionyl-CoA catabolism).[5]

Materials:

  • E. coli strain (e.g., BW25113)

  • pCasRed plasmid

  • pCRISPR-SacB-gDNA plasmid encoding a guide RNA targeting the gene of interest

  • Mutagenic double-stranded donor DNA oligonucleotide

  • LB medium and agar (B569324) plates

  • Appropriate antibiotics

  • Arabinose

  • Sucrose

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli host strain in LB medium to an OD600 of 0.4-0.6. Make the cells electrocompetent using standard procedures.

  • Transform with pCasRed: Electroporate the pCasRed plasmid into the competent cells and select for transformants on LB agar plates with the appropriate antibiotic.

  • Prepare Competent Cells with pCasRed: Grow a colony of the pCasRed-containing strain in LB medium with antibiotic and 0.2% L-arabinose to induce the λ-Red recombinase. Prepare electrocompetent cells as before.

  • Co-transform pCRISPR and Donor DNA: Co-transform the pCRISPR-SacB-gDNA plasmid and the mutagenic donor DNA into the arabinose-induced competent cells.

  • Selection of Mutants: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.

  • Curing of pCRISPR Plasmid: To remove the pCRISPR plasmid, culture the mutant colonies in LB medium without selection and then plate on LB agar containing 5% sucrose. The sacB gene on the plasmid is lethal in the presence of sucrose.

  • Verification: Verify the gene knockout by colony PCR and DNA sequencing.

Protocol for Gene Overexpression

This protocol describes the overexpression of genes involved in the 3HV synthesis pathway (e.g., thrABC, ilvA, bktB, phaB, tesB).

Materials:

  • Expression plasmid (e.g., pTrc99A, pET series)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli expression host (e.g., BW25113(DE3))

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar plates

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Gene Amplification: Amplify the target gene(s) from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction: Digest both the PCR product and the expression plasmid with the corresponding restriction enzymes. Ligate the digested gene into the plasmid using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli cloning strain. Select for transformants on LB agar with the appropriate antibiotic.

  • Plasmid Verification: Isolate the plasmid from a positive colony and verify the correct insertion by restriction digestion and DNA sequencing.

  • Transformation into Expression Host: Transform the verified plasmid into the desired E. coli expression host.

  • Protein Expression:

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.

    • Inoculate a larger volume of fresh medium with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein expression.[8]

Protocol for 3HV Production in Shake Flasks

Materials:

  • Engineered E. coli strain

  • M9 minimal medium

  • Carbon source (glucose or glycerol)

  • Appropriate antibiotics

  • IPTG (if using an inducible promoter)

  • Shake flasks

M9 Minimal Medium Composition (per liter):

  • 6.78 g Na₂HPO₄

  • 3 g KH₂PO₄

  • 1 g NH₄Cl

  • 0.5 g NaCl

  • 2 mM MgSO₄

  • 0.1 mM CaCl₂

  • Carbon source (e.g., 20 g/L glucose or glycerol)

  • Trace element solution (optional) (Note: Autoclave the phosphate (B84403) solution separately from the other components and combine them after cooling to prevent precipitation.)[1][2]

Procedure:

  • Seed Culture: Inoculate 5 mL of LB medium with a single colony of the engineered E. coli strain and grow overnight at 37°C with shaking.

  • Production Culture: Inoculate 50 mL of M9 minimal medium in a 250 mL shake flask with the overnight seed culture to an initial OD600 of ~0.1.

  • Induction: If using an inducible expression system, add IPTG to the desired final concentration when the culture reaches an OD600 of 0.6-0.8.

  • Cultivation: Incubate the flasks at the optimal temperature (e.g., 30°C or 37°C) with vigorous shaking (e.g., 200-250 rpm) for 48-72 hours.

  • Sampling: Periodically take samples to measure cell growth (OD600) and for 3HV analysis.

Protocol for 3HV Quantification by GC-MS

Materials:

  • Culture supernatant

  • Internal standard (e.g., a related organic acid not produced by the cells)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent for extraction (e.g., ethyl acetate)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Centrifuge the culture sample to pellet the cells.

    • Take a known volume of the supernatant.

    • Add the internal standard.

    • Acidify the sample with HCl.

    • Extract the organic acids with a solvent like ethyl acetate.

    • Evaporate the solvent to dryness.

  • Derivatization: Add the derivatization agent (e.g., BSTFA) to the dried extract and heat to convert the 3HV to a volatile derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate GC column (e.g., HP-5) and temperature program to separate the components.

    • The mass spectrometer will provide mass spectra for peak identification and quantification.

  • Quantification: Create a calibration curve using known concentrations of a 3HV standard to determine the concentration in the samples based on the peak area relative to the internal standard.[9]

Conclusion

The genetic modification of E. coli for this compound production is a promising approach for the sustainable manufacturing of this important chemical. By understanding the underlying metabolic pathways and employing robust genetic engineering and analytical techniques, researchers can develop highly efficient microbial cell factories. The protocols and data presented in this document provide a comprehensive guide for scientists and professionals in the field of metabolic engineering and drug development to advance the production of 3HV and other valuable bio-based products.

References

Application of 3-Hydroxyvalerate in Biodegradable Plastic Production: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing environmental concerns associated with conventional petroleum-based plastics have spurred significant research into biodegradable alternatives. Among the most promising candidates are polyhydroxyalkanoates (PHAs), a family of polyesters naturally synthesized by various microorganisms. Poly(3-hydroxybutyrate) (PHB), the most common PHA, is a thermoplastic with properties similar to polypropylene. However, its inherent brittleness and low thermal stability limit its widespread application.[1][2]

The incorporation of 3-hydroxyvalerate (3HV) as a comonomer with 3-hydroxybutyrate (B1226725) (3HB) to form the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has emerged as a key strategy to overcome the limitations of PHB.[1][3] 3HV disrupts the crystalline structure of the polymer, resulting in a more flexible and tougher material with a lower melting point and improved processability.[1][4] The 3HV content in the PHBV copolymer is a critical determinant of its physicochemical properties and, consequently, its suitability for various applications, including specialty packaging, orthopedic devices, and controlled drug release.[5] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with 3HV in the production of biodegradable plastics.

The Role of this compound in Modifying Polymer Properties

The introduction of 3HV monomers into the PHB polymer chain leads to significant changes in its material properties. The ethyl side group of the 3HV unit, being larger than the methyl side group of the 3HB unit, creates steric hindrance that reduces the overall crystallinity of the PHBV copolymer. This reduction in crystallinity is directly correlated with an increase in flexibility and a decrease in brittleness.

An increase in the molar fraction of 3HV generally leads to:

  • Decreased Melting Temperature (Tm): Facilitating easier thermal processing without degradation.[4]

  • Decreased Glass Transition Temperature (Tg): Indicating a more flexible material at lower temperatures.[1]

  • Decreased Tensile Strength and Young's Modulus: Resulting in a less stiff and more ductile polymer.[1][4]

  • Increased Elongation at Break: A measure of the material's ability to deform before fracturing, indicating enhanced toughness.[4]

  • Increased Biodegradation Rate: The less crystalline structure is more accessible to microbial enzymes, accelerating the degradation process.[6]

Data Presentation: Influence of 3HV Content on PHBV Properties

The following tables summarize the quantitative data from various studies on the effect of 3HV content on the thermal and mechanical properties of PHBV.

Table 1: Thermal Properties of PHBV with Varying 3HV Content

3HV Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)Crystallinity (%)Reference
3-175--[4]
16-0.7 to -7.4126.1 - 170.1318 - 32929[1]
18----[4]
20-10148--[7]
24-0.7 to -7.4126.1 - 170.1318 - 329-[1]
28-100--[4]

Table 2: Mechanical Properties of PHBV with Varying 3HV Content

3HV Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
0 (PHB)403.5-[1]
330 ± 61.383 ± 0.0557 ± 1[4]
1820 ± 10.746 ± 0.01512 ± 2[4]
28--120 ± 3[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and characterization of PHBV.

Protocol 1: Production of PHBV through Bacterial Fermentation

Objective: To produce PHBV with a controlled 3HV content using a suitable bacterial strain.

Materials:

  • Bacterial strain capable of PHBV accumulation (e.g., Cupriavidus necator, recombinant Escherichia coli, Bacillus megaterium).[5][7]

  • Growth medium (e.g., nutrient-rich broth for initial culture).

  • Production medium with a defined carbon source (e.g., glucose) and a precursor for 3HV incorporation (e.g., propionic acid or sodium valerate).[7][8]

  • Fermenter with controls for temperature, pH, and dissolved oxygen.

  • Centrifuge.

  • Freeze-dryer.

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the selected bacterial strain into a flask containing sterile growth medium.

    • Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 30-37°C, 150-200 rpm) for 18-24 hours until a desired optical density is reached.

  • Fermentation:

    • Sterilize the fermenter containing the production medium.

    • Inoculate the fermenter with the prepared seed culture (typically 5-10% v/v).

    • Maintain the fermentation parameters at their optimal values (e.g., temperature 30-37°C, pH 6.5-7.5).

    • Feed the primary carbon source (e.g., glucose) and the 3HV precursor (e.g., propionic acid or sodium valerate) at a controlled rate. The ratio of the precursor to the primary carbon source is critical for controlling the 3HV content in the resulting PHBV.[2]

    • Monitor cell growth (e.g., by measuring optical density) and PHBV accumulation over time.

  • Cell Harvesting:

    • Once maximum PHBV accumulation is achieved (typically after 48-72 hours), harvest the bacterial cells by centrifugation (e.g., 8000 x g for 15 minutes).

    • Wash the cell pellet with distilled water to remove residual medium components.

    • Lyophilize (freeze-dry) the cell pellet to obtain the dry cell mass.

Protocol 2: Extraction and Purification of PHBV

Objective: To extract PHBV from the dried bacterial biomass and purify it.

Materials:

  • Lyophilized bacterial cells containing PHBV.

  • Solvent for extraction (e.g., chloroform, dichloromethane).

  • Non-solvent for precipitation (e.g., cold methanol, ethanol, or hexane).

  • Soxhlet extraction apparatus or a stirred tank reactor.

  • Filtration system (e.g., filter paper or membrane).

  • Rotary evaporator.

  • Vacuum oven.

Procedure:

  • Extraction:

    • Place the lyophilized cell mass in a Soxhlet thimble and perform extraction with a suitable solvent (e.g., chloroform) for 12-24 hours.[1]

    • Alternatively, for larger scale, suspend the dry cell mass in the solvent in a stirred tank and agitate for a defined period.

  • Filtration:

    • Filter the resulting polymer solution to remove cell debris.

  • Precipitation:

    • Concentrate the polymer solution using a rotary evaporator.

    • Precipitate the PHBV by slowly adding the concentrated solution to a vigorously stirred non-solvent (e.g., cold methanol) at a ratio of approximately 1:10 (polymer solution:non-solvent).

  • Purification:

    • Collect the precipitated PHBV by filtration.

    • Wash the polymer with fresh non-solvent to remove any remaining impurities.

    • Repeat the dissolution and precipitation steps for higher purity if required.

  • Drying:

    • Dry the purified PHBV in a vacuum oven at a temperature below its melting point (e.g., 60°C) until a constant weight is achieved.

Protocol 3: Characterization of PHBV

Objective: To determine the chemical structure, thermal properties, and mechanical properties of the produced PHBV.

A. Compositional Analysis (NMR Spectroscopy)

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the molar fraction of 3HV in the copolymer.

  • Procedure:

    • Dissolve a small amount of the purified PHBV in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H NMR and 13C NMR spectra.

    • Integrate the characteristic peaks corresponding to the protons or carbons of the 3HB and 3HV monomer units to calculate their relative molar ratio.[1]

B. Thermal Analysis (DSC and TGA)

  • Principle: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature (Td).

  • Procedure (DSC):

    • Accurately weigh a small sample (5-10 mg) of the PHBV into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate to obtain the Tg and Tm from the second heating scan.

  • Procedure (TGA):

    • Place a small sample (5-10 mg) of PHBV in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 600°C).

    • The temperature at which the maximum rate of weight loss occurs is recorded as the decomposition temperature (Td).[1]

C. Mechanical Testing (Tensile Test)

  • Principle: A tensile test is performed to measure the tensile strength, Young's modulus, and elongation at break of the material.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the PHBV film or molded bar according to standard specifications (e.g., ASTM D638).

    • Mount the specimen in a universal testing machine equipped with a load cell and extensometer.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load-displacement data to generate a stress-strain curve from which the mechanical properties can be calculated.

Visualization of Key Processes

Diagram 1: PHBV Biosynthesis Pathway

PHBV_Biosynthesis cluster_carbon_source Carbon Sources cluster_pathway Metabolic Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Propionate Propionate / Valerate (3HV Precursor) PropionylCoA Propionyl-CoA Propionate->PropionylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-Ketothiolase AcetylCoA->AcetoacetylCoA HV_CoA (R)-3-Hydroxyvaleryl-CoA AcetylCoA->HV_CoA PropionylCoA->HV_CoA β-Ketothiolase HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA Acetoacetyl-CoA reductase PHBV PHBV HB_CoA->PHBV PHA Synthase HV_CoA->PHBV

Caption: Metabolic pathway for the biosynthesis of PHBV from carbon sources.

Diagram 2: Experimental Workflow for PHBV Production and Characterization

PHBV_Workflow cluster_production Production cluster_extraction Extraction & Purification cluster_characterization Characterization Inoculum Inoculum Preparation Fermentation Bacterial Fermentation Inoculum->Fermentation Harvesting Cell Harvesting & Lyophilization Fermentation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Precipitation Precipitation in Non-solvent Extraction->Precipitation Drying Drying Precipitation->Drying NMR NMR (Composition) Drying->NMR DSC_TGA DSC / TGA (Thermal Properties) Drying->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Drying->Tensile

Caption: Workflow from PHBV production to material characterization.

Conclusion

The incorporation of this compound into the polyhydroxybutyrate (B1163853) backbone is a highly effective and widely adopted strategy to tailor the properties of biodegradable plastics for a broad range of applications. By carefully controlling the 3HV content during microbial fermentation, researchers can fine-tune the mechanical and thermal properties of PHBV, moving from rigid and brittle materials to more flexible and tough plastics. The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, and characterization of PHBV, enabling further innovation in the development of sustainable and biocompatible materials.

References

Application Notes and Protocols for Enzymatic Polymerization of 3-Hydroxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro enzymatic polymerization of (R)-3-hydroxyvalerate (3HV) to synthesize poly(3-hydroxyvalerate) (PHV), a biodegradable polyester (B1180765) with significant potential in biomedical applications such as drug delivery and tissue engineering. The protocol outlines the necessary reagents, enzyme preparation, polymerization reaction conditions, and methods for polymer isolation and characterization. The core of this process relies on a polyhydroxyalkanoate (PHA) synthase, which catalyzes the formation of high molecular weight polyester chains from (R)-3-hydroxyvaleryl-CoA (3HV-CoA) monomers.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of bio-based and biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.[1][2] Their biocompatibility and diverse material properties make them attractive alternatives to conventional synthetic plastics, particularly in the medical field.[3] Poly(this compound) (PHV) is a homopolymer within this family. When copolymerized with 3-hydroxybutyrate (B1226725) (3HB), it forms poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a well-studied biopolymer with enhanced flexibility and processability compared to the more brittle PHB homopolymer.[4][5][6]

The in vitro enzymatic synthesis of PHAs offers greater control over the polymer's molecular weight and monomer composition compared to in vivo fermentation methods.[2] This protocol focuses on the homopolymerization of 3HV using a purified PHA synthase, the key enzyme responsible for catalyzing the polymerization of 3-hydroxyacyl-coenzyme A (CoA) monomers.[7]

Principle of the Reaction

The enzymatic polymerization of 3HV is catalyzed by a PHA synthase (EC 2.3.1.-). The enzyme utilizes (R)-3-hydroxyvaleryl-CoA as its substrate. The reaction proceeds via a covalent catalysis mechanism, where the 3-hydroxyvaleryl moiety is transferred from CoA to a cysteine residue in the enzyme's active site. This is followed by a chain elongation step where the enzyme adds the monomer to a growing polymer chain, releasing coenzyme A (CoA) in the process. The overall reaction can be summarized as:

n (R)-3-hydroxyvaleryl-CoA --(PHA Synthase)--> [-(O-CH(CH₂CH₃)-CH₂-C(=O))-]n + n CoA

The progress of the reaction can be monitored by quantifying the release of free CoA using chromogenic reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored product measurable at 412 nm.[8][9]

Key Signaling and Experimental Workflow Diagrams

G cluster_pathway Biosynthetic Pathway for 3HV-CoA Propionyl_CoA Propionyl-CoA Ketothiolase β-Ketothiolase (bktB) Propionyl_CoA->Ketothiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ketothiolase Three_Ketovaleryl_CoA 3-Ketovaleryl-CoA Ketothiolase->Three_Ketovaleryl_CoA Acetoacetyl_CoA_Reductase Acetoacetyl-CoA Reductase (phaB) Three_HV_CoA (R)-3-Hydroxyvaleryl-CoA Acetoacetyl_CoA_Reductase->Three_HV_CoA Three_Ketovaleryl_CoA->Acetoacetyl_CoA_Reductase G start Start enzyme_prep 1. Prepare Recombinant PHA Synthase start->enzyme_prep reagent_prep 2. Prepare Reaction Buffer and (R)-3-HV-CoA Substrate enzyme_prep->reagent_prep reaction_setup 3. Set up Polymerization Reaction (Enzyme + Substrate + Buffer) reagent_prep->reaction_setup incubation 4. Incubate at Controlled Temperature (e.g., 30-37°C) reaction_setup->incubation monitoring 5. Monitor Reaction (Optional) (e.g., DTNB Assay) incubation->monitoring quenching 6. Stop Reaction (e.g., Add EDTA) monitoring->quenching isolation 7. Isolate Polymer (Precipitation with Anti-Solvent) quenching->isolation purification 8. Wash and Dry PHV Polymer isolation->purification characterization 9. Characterize Polymer (GPC, NMR, DSC) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Downstream Processing and Purification of 3-Hydroxyvalerate and its Copolymer, P(3HB-co-3HV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the downstream processing and purification of 3-Hydroxyvalerate (3HV), primarily as a component of the copolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)). The protocols outlined below cover methods for the extraction and purification of the P(3HB-co-3HV) polymer from microbial biomass, as well as a suggested methodology for the subsequent hydrolysis and purification of the 3HV monomer.

Section 1: Extraction and Purification of P(3HB-co-3HV) Polymer

The initial and most critical phase in obtaining 3HV is the efficient extraction and purification of the P(3HB-co-3HV) copolymer from the microbial biomass in which it is produced. The selection of an appropriate method depends on factors such as the microbial strain, the desired purity of the final polymer, scalability, and environmental considerations. This section details three common methods: Solvent Extraction, Sodium Hypochlorite (B82951) Digestion, and Sodium Hydroxide (B78521) Digestion.

Experimental Workflow for P(3HB-co-3HV) Polymer Purification

Workflow cluster_start Biomass Production cluster_extraction Polymer Extraction & Purification cluster_analysis Quality Control Fermentation Fermentation & Cell Growth Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Biomass Drying (Lyophilization) Harvesting->Drying Solvent Solvent Extraction (e.g., Chloroform (B151607), Dichloromethane) Drying->Solvent Method 1 Hypochlorite Sodium Hypochlorite Digestion Drying->Hypochlorite Method 2 Hydroxide Sodium Hydroxide Digestion Drying->Hydroxide Method 3 Precipitation Precipitation (e.g., with Ethanol (B145695)/Methanol) Solvent->Precipitation Washing Washing Hypochlorite->Washing Hydroxide->Washing Precipitation->Washing FinalDrying Drying Washing->FinalDrying QC Purity & Yield Analysis (GC, NMR) FinalDrying->QC

Caption: Overall workflow for the extraction and purification of P(3HB-co-3HV) from microbial biomass.

Data Presentation: Comparison of P(3HB-co-3HV) Extraction Methods

The following table summarizes quantitative data from various studies to provide a comparative analysis of different extraction and purification methods for P(3HB-co-3HV).

Extraction MethodBiomass SourceKey ParametersPurity (%)Recovery/Yield (%)Reference
Solvent Extraction
Soxhlet with ChloroformMixed Microbial Culture80°C, 48 h~99~90[1]
ChloroformBacillus sp.->95-[2]
DichloromethaneAlcaligenes latus5 h SoxhletHighHigh[3]
CyclohexanoneAzotobacter vinelandii-99.397.8[4]
Digestion Methods
Sodium HypochloriteBacillus aryabhattai5% w/v, 45°C, 1 h--[2]
Sodium HypochloriteMixed Microbial Culture9.0%, 3.4 h99.489.9[1]
Sodium HydroxideMixed Microbial Culture0.3 M, 4.8 h101.7 (approx.)102.9 (approx.)[1]
Sodium HydroxideComamonas sp.0.05 M, 4°C, 1 h88.696.8
Sodium Hydroxide + SDSMixed Enriched Culture0.2 M NaOH, 0.2% SDS99>90[5]
Experimental Protocols: P(3HB-co-3HV) Extraction and Purification

This protocol is a widely used laboratory method for achieving high purity P(3HB-co-3HV).[1][6]

Materials:

  • Lyophilized microbial biomass containing P(3HB-co-3HV)

  • Chloroform (reagent grade)

  • Methanol (B129727) or Ethanol (ice-cold)

  • Soxhlet extraction apparatus

  • Cellulose (B213188) extraction thimbles

  • Rotary evaporator

  • Centrifuge

  • Vacuum oven

Procedure:

  • Weigh a known amount of lyophilized biomass (e.g., 10 g) and place it into a cellulose extraction thimble.

  • Insert the thimble into the Soxhlet extractor.

  • Add chloroform to the round-bottom flask of the Soxhlet apparatus.

  • Heat the chloroform to its boiling point (approximately 61°C) and perform the extraction for 24-48 hours. The solvent will continuously cycle, dissolving the polymer from the biomass.[6]

  • After extraction, allow the apparatus to cool.

  • Concentrate the chloroform-polymer solution using a rotary evaporator until a viscous solution remains.

  • Precipitate the P(3HB-co-3HV) by slowly adding the concentrated solution to a beaker containing ice-cold methanol or ethanol (at a ratio of 1:10 v/v) under vigorous stirring.[6]

  • Collect the precipitated white polymer by centrifugation or filtration.

  • Wash the polymer pellet with fresh methanol or ethanol to remove any remaining impurities.

  • Dry the purified P(3HB-co-3HV) in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

This method is effective for disrupting non-PHA cellular material, leaving the P(3HB-co-3HV) granules intact.[2]

Materials:

  • Lyophilized or wet microbial biomass

  • Sodium hypochlorite solution (5-10% available chlorine)

  • Distilled water

  • Acetone (B3395972)

  • Ethanol

  • Centrifuge

  • Shaking incubator or water bath

Procedure:

  • Suspend a known amount of biomass in the sodium hypochlorite solution (e.g., 5% w/v).[2]

  • Incubate the suspension at a controlled temperature (e.g., 30-45°C) for a specified duration (e.g., 1-4 hours) with agitation.[1][2]

  • After incubation, centrifuge the suspension to pellet the P(3HB-co-3HV) granules.

  • Discard the supernatant containing the lysed cell debris.

  • Resuspend the pellet in distilled water and centrifuge again. Repeat this washing step multiple times to remove residual hypochlorite and cell debris.

  • Perform subsequent washes with acetone and then ethanol to further purify the polymer.

  • Dry the final P(3HB-co-3HV) product in a vacuum oven.

Alkaline digestion is another effective method for breaking down non-polymer cellular components.[1]

Materials:

  • Lyophilized or wet microbial biomass

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 0.5 M)

  • Distilled water

  • Centrifuge

  • Shaking incubator or water bath

Procedure:

  • Suspend the biomass in the NaOH solution at a specific concentration (e.g., 20 g/L).[1]

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a defined period (e.g., 3-5 hours).[1]

  • Centrifuge the suspension to collect the P(3HB-co-3HV) granules.

  • Carefully decant the supernatant.

  • Wash the polymer pellet multiple times with distilled water until the pH of the supernatant is neutral.

  • Dry the purified polymer in a vacuum oven.

Section 2: Hydrolysis of P(3HB-co-3HV) and Purification of this compound Monomer

For applications requiring the 3HV monomer, the purified P(3HB-co-3HV) polymer must be hydrolyzed to break the ester bonds and release the constituent 3-hydroxybutyrate (B1226725) (3HB) and 3HV monomers. Subsequently, these two structurally similar monomers need to be separated.

Workflow for 3HV Monomer Purification

Monomer_Purification cluster_hydrolysis Polymer Hydrolysis cluster_separation Monomer Separation cluster_final_product Final Product Start Purified P(3HB-co-3HV) Polymer Hydrolysis Alkaline Hydrolysis (e.g., with NaOH) Start->Hydrolysis Neutralization Neutralization (e.g., with HCl) Hydrolysis->Neutralization Chromatography Preparative HPLC or Ion-Exchange Chromatography Neutralization->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Product3HV Purified 3HV Fractionation->Product3HV 3HV Fractions Product3HB Purified 3HB Fractionation->Product3HB 3HB Fractions SolventEvap Solvent Evaporation Analysis Purity Analysis (LC-MS/MS, NMR) Product3HV->Analysis Product3HB->Analysis

Caption: Proposed workflow for the hydrolysis of P(3HB-co-3HV) and subsequent purification of 3HV monomer.

Experimental Protocols: 3HV Monomer Purification

This protocol describes the chemical breakdown of the P(3HB-co-3HV) polymer into its constituent monomers.[7]

Materials:

  • Purified P(3HB-co-3HV) polymer

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Hydrochloric acid (HCl) solution (e.g., 6 M) for neutralization

  • pH meter or pH indicator strips

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Dissolve a known amount of purified P(3HB-co-3HV) in a suitable volume of 5 M NaOH solution in a reaction vessel.

  • Heat the mixture to a high temperature (e.g., 120°C) for a duration sufficient to ensure complete hydrolysis (e.g., 30 minutes).[7]

  • Monitor the reaction to ensure the polymer fully dissolves and hydrolyzes.

  • After the reaction is complete, cool the solution to room temperature.

  • Neutralize the solution by slowly adding 6 M HCl while stirring and monitoring the pH. Adjust the pH to approximately 3.[7]

  • The resulting solution will contain a mixture of 3-hydroxyvaleric acid, 3-hydroxybutyric acid, and sodium chloride.

This protocol provides a general guideline for the separation of 3HV and 3HB using liquid chromatography. The specific parameters will need to be optimized based on the available equipment and the scale of the purification. Analytical methods using HPLC and LC-MS/MS have been reported for the separation and quantification of these two acids.[8][9]

Materials:

  • Hydrolyzed P(3HB-co-3HV) solution

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18 or a suitable ion-exchange column)

  • Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with acid modifiers like formic acid)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Filter the neutralized hydrolysate through a suitable membrane filter (e.g., 0.22 µm) to remove any particulate matter.

  • Develop a chromatographic method for the separation of 3HV and 3HB. Based on analytical separations, a C18 column with a mobile phase of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid) may be a good starting point.[8]

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

  • Inject a suitable volume of the filtered hydrolysate onto the column.

  • Run the chromatographic separation, eluting the monomers with an isocratic or gradient mobile phase.

  • Use a detector (e.g., UV or refractive index) to monitor the elution of the two acids.

  • Collect the fractions corresponding to the 3HV and 3HB peaks using a fraction collector.

  • Pool the fractions containing pure 3HV.

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator or by lyophilization to obtain the purified 3-hydroxyvaleric acid.

  • Confirm the purity of the final product using an appropriate analytical technique such as LC-MS/MS or NMR spectroscopy.[8]

References

In Vitro Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate): A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro synthesis of the biodegradable copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The protocols detailed herein are designed for researchers in various fields, including biomaterials science, drug delivery, and tissue engineering, who require precise control over the polymer's composition and properties. This cell-free enzymatic approach offers a powerful tool for producing tailored PHBV for a range of applications.

Introduction

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biocompatible and biodegradable thermoplastic polyester.[1] Its properties, such as flexibility and degradation rate, can be modulated by altering the molar ratio of its constituent monomers, 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (3HV).[2] In vitro enzymatic synthesis provides a robust platform for producing PHBV with a defined composition and molecular weight, overcoming the complexities and potential for endotoxin (B1171834) contamination associated with microbial fermentation methods.[1]

The synthesis is catalyzed by PHA (polyhydroxyalkanoate) synthase, a key enzyme that polymerizes the coenzyme A (CoA) thioesters of the hydroxyalkanoate monomers.[3] This application note details the necessary enzymatic pathways, experimental protocols, and analytical techniques for the successful in vitro synthesis and characterization of PHBV.

Enzymatic Pathway for PHBV Synthesis

The in vitro synthesis of PHBV relies on a core enzymatic reaction catalyzed by PHA synthase. The precursors for this reaction are (R)-3-hydroxybutyryl-CoA (3HB-CoA) and (R)-3-hydroxyvaleryl-CoA (3HV-CoA). These precursors can be synthesized through a multi-enzyme cascade, as depicted in the workflow below.

PHBV_Synthesis_Pathway acetyl_coa Acetyl-CoA thiolase β-Ketothiolase (PhaA) acetyl_coa->thiolase + Acetyl-CoA acetyl_coa->thiolase propionyl_coa Propionyl-CoA propionyl_coa->thiolase + Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA reductase Acetoacetyl-CoA Reductase (PhaB) acetoacetyl_coa->reductase + NADPH keto_valeryl_coa 3-Ketovaleryl-CoA keto_valeryl_coa->reductase + NADPH hb_coa (R)-3-Hydroxybutyryl-CoA (3HB-CoA) pha_synthase PHA Synthase (PhaC) hb_coa->pha_synthase hv_coa (R)-3-Hydroxyvaleryl-CoA (3HV-CoA) hv_coa->pha_synthase phbv Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) pha_synthase->phbv + Coenzyme A thiolase->acetoacetyl_coa thiolase->keto_valeryl_coa reductase->hb_coa reductase->hv_coa

Caption: Enzymatic pathway for the in vitro synthesis of PHBV.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of PHBV and its subsequent characterization.

Materials and Reagents
  • Enzymes:

    • PHA Synthase (PhaC) from Ralstonia eutropha (recombinantly expressed and purified)

    • β-Ketothiolase (PhaA) from R. eutropha (recombinantly expressed and purified)

    • Acetoacetyl-CoA Reductase (PhaB) from R. eutropha (recombinantly expressed and purified)

  • Substrates and Cofactors:

  • Buffers and other Reagents:

Protocol 1: In Vitro PHBV Synthesis

This protocol describes the one-pot enzymatic synthesis of PHBV from acetyl-CoA and propionyl-CoA.

Workflow Diagram:

PHBV_Synthesis_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, Cofactors, Enzymes) start->prepare_reaction add_substrates Add Substrates (Acetyl-CoA, Propionyl-CoA) prepare_reaction->add_substrates incubate Incubate at 30-37°C add_substrates->incubate terminate Terminate Reaction (e.g., add Chloroform) incubate->terminate extract Extract PHBV terminate->extract precipitate Precipitate with Methanol extract->precipitate dry Dry PHBV Pellet precipitate->dry end End dry->end

Caption: Workflow for the in vitro synthesis and purification of PHBV.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components in potassium phosphate buffer (100 mM, pH 7.5):

    • β-Ketothiolase (PhaA): 10-50 µg/mL

    • Acetoacetyl-CoA Reductase (PhaB): 10-50 µg/mL

    • PHA Synthase (PhaC): 5-20 µg/mL

    • NADPH: 1-5 mM

    • DTT: 1 mM

    • BSA: 0.1 mg/mL

  • Substrate Addition: Initiate the reaction by adding the substrates. The ratio of acetyl-CoA to propionyl-CoA will determine the 3HV content in the final polymer. For example, to target a specific 3HV molar percentage, vary the initial concentrations of acetyl-CoA and propionyl-CoA.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2 to 24 hours. The reaction progress can be monitored by measuring the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Reaction Termination and Polymer Extraction: Terminate the reaction by adding an equal volume of chloroform and vortexing vigorously. Centrifuge to separate the phases and collect the lower chloroform phase containing the dissolved PHBV.

  • Polymer Precipitation: Precipitate the PHBV by adding 10 volumes of cold methanol to the chloroform extract.

  • Drying: Centrifuge to pellet the precipitated PHBV, decant the supernatant, and dry the polymer pellet under vacuum.

Protocol 2: Characterization of Synthesized PHBV

3.3.1. Monomer Composition (Gas Chromatography - GC)

  • Methanolysis: Subject a known weight of the dried PHBV to methanolysis by heating at 100°C for 4 hours in a sealed vial containing a mixture of chloroform, methanol, and sulfuric acid (e.g., 85:15:3 v/v/v).

  • Extraction: After cooling, add water and vortex. The methyl esters of 3-hydroxybutyrate and this compound will be in the lower chloroform phase.

  • GC Analysis: Analyze the chloroform phase by gas chromatography (GC) equipped with a flame ionization detector (FID). The retention times and peak areas of the methyl esters are compared to standards to determine the molar composition of 3HB and 3HV in the copolymer.

3.3.2. Molecular Weight (Gel Permeation Chromatography - GPC)

  • Sample Preparation: Dissolve the dried PHBV in a suitable solvent, such as chloroform, at a concentration of approximately 1 mg/mL.

  • GPC Analysis: Analyze the solution using a gel permeation chromatograph (GPC) equipped with a refractive index (RI) detector. Polystyrene standards of known molecular weights are used for calibration. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.

3.3.3. Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Sample Preparation: Place a small amount of the dried PHBV (5-10 mg) in an aluminum DSC pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The melting temperature (Tm) and glass transition temperature (Tg) can be determined from the resulting thermogram.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vitro PHBV synthesis and characterization. The exact values will depend on the specific reaction conditions.

Table 1: In Vitro PHBV Synthesis Parameters and Yields

ParameterValue RangeReference
PHA Synthase Concentration5 - 20 µg/mL[4][5]
Substrate Concentration (total CoA esters)1 - 20 mM[5]
Incubation Temperature30 - 37 °C[6]
Incubation Time2 - 24 hours[6]
Polymer YieldUp to 1.12 mg/mL[7]

Table 2: Characterization of In Vitro Synthesized PHBV

PropertyTypical Value RangeReference
3HV Content0 - 50 mol% (tunable by substrate ratio)[6]
Number-Average Molecular Weight (Mn)50 - 500 kDa[6]
Weight-Average Molecular Weight (Mw)100 - 1,000 kDa[8]
Polydispersity Index (PDI)1.5 - 3.0[6]
Melting Temperature (Tm)120 - 175 °C (decreases with increasing 3HV)[6]
Glass Transition Temperature (Tg)-5 to 5 °C

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no polymer yieldInactive enzymesVerify enzyme activity using a standard assay. Ensure proper storage of enzymes.
Substrate degradationPrepare fresh substrate solutions. Store CoA esters at low temperatures.
Incorrect buffer pH or temperatureOptimize reaction conditions for the specific PHA synthase used.
Unexpected monomer compositionInaccurate substrate concentrationsPrecisely measure and dispense substrate solutions.
Differential enzyme kinetics for 3HB-CoA and 3HV-CoAAdjust the initial substrate ratio based on empirical data.
Low molecular weight polymerLow enzyme concentrationIncrease the concentration of PHA synthase.
Presence of chain-terminating agentsEnsure high purity of all reagents.

Conclusion

The in vitro enzymatic synthesis of PHBV offers a highly controlled and reproducible method for producing this versatile biopolymer. By following the detailed protocols and utilizing the characterization techniques described in this application note, researchers can generate PHBV with tailored properties for a wide array of applications in drug development, tissue engineering, and beyond. This cell-free approach paves the way for the rational design and synthesis of advanced biomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields of 3-Hydroxyvalerate in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low yield of 3-Hydroxyvalerate (3HV) during fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck for achieving high yields of this compound (3HV) in most commonly used fermentation hosts like E. coli?

A1: The primary bottleneck for high-yield 3HV production in organisms like Escherichia coli is the limited intracellular availability of propionyl-CoA, which is a key precursor for 3HV synthesis.[1][2][3] Most common lab strains do not naturally produce significant amounts of propionyl-CoA from simple carbon sources like glucose.[1][2][3] Therefore, metabolic engineering strategies are crucial to introduce or enhance pathways for propionyl-CoA synthesis.

Q2: What are the common strategies to increase the intracellular pool of propionyl-CoA?

A2: Several metabolic engineering strategies can be employed to boost propionyl-CoA levels:

  • Precursor Supplementation: The most direct approach is to supplement the fermentation medium with precursors like propionate (B1217596) or valerate.[1][4] However, this method can be costly and propionate can be toxic to cells at higher concentrations.[3][5]

  • Pathway Engineering: Introducing heterologous pathways or enhancing native ones can enable propionyl-CoA production from central metabolites. Common engineered pathways include:

    • The Sleeping Beauty Mutase (Sbm) Pathway: This pathway converts succinyl-CoA from the TCA cycle into propionyl-CoA.[1][2][3][6]

    • The Threonine Biosynthesis Pathway: This pathway can be engineered to overproduce threonine, which is then converted to 2-ketobutyrate and subsequently to propionyl-CoA.[5][7]

    • The Citramalate (B1227619) Pathway: This pathway can be introduced to produce propionyl-CoA from acetyl-CoA and pyruvate.[8]

  • Redirecting Carbon Flux: Metabolic flux can be redirected towards propionyl-CoA by knocking out competing pathways. For example, blocking the oxidative TCA cycle can increase the availability of succinyl-CoA for the Sbm pathway.[1][2][3]

Q3: Which carbon source is generally better for 3HV production, glucose or glycerol (B35011)?

A3: Glycerol has been shown to be a superior carbon source compared to glucose for 3HV production in engineered E. coli.[1][2][3] This is attributed to the different entry points into central metabolism and the resulting metabolic flux distribution.

Q4: Can 3HV be produced from unrelated carbon sources without precursor supplementation?

A4: Yes, through metabolic engineering, it is possible to produce 3HV from single, unrelated carbon sources like glucose or glycerol.[1][2][3][7][9] This is achieved by creating strains that can endogenously synthesize the required propionyl-CoA precursor.

Troubleshooting Guide

Problem 1: Very low or no 3HV production in my engineered strain.

Possible Cause Troubleshooting Step
Inefficient Propionyl-CoA Pathway Verify the expression and activity of the enzymes in your engineered pathway for propionyl-CoA synthesis. Codon optimization of the heterologous genes for your host organism might be necessary.
Precursor Limitation Even with an engineered pathway, the flux towards propionyl-CoA might be insufficient. Try supplementing the media with a small amount of propionate to confirm that the downstream pathway to 3HV is functional.
Metabolic Burden Overexpression of heterologous proteins can impose a significant metabolic burden on the host, leading to poor growth and low product formation. Try using lower-copy number plasmids or weaker, inducible promoters.
Incorrect Fermentation Conditions Optimize fermentation parameters such as pH, temperature, and aeration. These can significantly impact enzyme activity and overall metabolic flux.

Problem 2: The ratio of 3-Hydroxybutyrate (3HB) to 3HV is too high.

Possible Cause Troubleshooting Step
Low Propionyl-CoA to Acetyl-CoA Ratio This is the most common cause. Enhance the engineered pathway for propionyl-CoA production or consider strategies to reduce the acetyl-CoA pool.
Thiolase Specificity The β-ketothiolase enzyme used might have a higher affinity for acetyl-CoA than propionyl-CoA. Consider screening for β-ketothiolases from different organisms that have a higher specificity for propionyl-CoA.[10]
Competition for Propionyl-CoA Native metabolic pathways might be consuming the generated propionyl-CoA. Identify and knock out competing pathways, such as the methylcitric acid cycle.[5][11]

Problem 3: Cell growth is inhibited, especially when supplementing with propionate.

Possible Cause Troubleshooting Step
Propionate Toxicity Propionate can be toxic to many microorganisms at high concentrations.[5] Implement a fed-batch strategy to maintain a low but sufficient concentration of propionate in the medium.
Metabolic Imbalance The engineered pathway may be causing an accumulation of a toxic intermediate. Analyze the metabolic profile of your strain to identify any such bottlenecks.

Data Presentation

Table 1: Comparison of 3HV Production in Engineered E. coli Strains

Strain Engineering StrategyCarbon Source3HV Titer (g/L)3HV Yield (%)Reference
Sbm pathway activation, glyoxylate (B1226380) shunt deregulation, and oxidative TCA cycle blockingGlycerol3.7124.1[1][3]
Threonine biosynthesis pathway engineeringGlucose + 2-ketobutyrate1.02 (R-3HV)Not Reported[7]
Threonine biosynthesis pathway engineeringGlucose0.50 (R-3HV)Not Reported[9]
Threonine biosynthesis pathway engineeringGlycerol0.96 (R-3HV)Not Reported[9]
Combined citramalate and threonine pathwaysGlucoseNot Reported25.4 mol% of PHBV[8]

Table 2: Effect of Precursor Supplementation on 3HV Production

Host OrganismPrecursor SupplementedCo-substrate3HV Fraction in PHBV (mol%)Reference
Ralstonia eutrophaPropionateGlucose0.41 - 29.1[11]
Recombinant E. coliPropionic AcidGlucose10.6 - 15.3[12]
Rhodospirillum rubrumNone (from syngas)CO2, CO56[4]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 3HV Production in E. coli

This protocol is a general guideline and should be optimized for your specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate a seed flask containing a defined mineral salt medium with the chosen carbon source (e.g., glycerol or glucose).

    • Incubate the seed flask at 37°C with shaking until it reaches an OD600 of 2-4.

  • Bioreactor Setup:

    • Prepare a 1 L bioreactor with a defined mineral salt medium.

    • Autoclave the bioreactor and medium.

    • Aseptically add the carbon source, antibiotics, and any necessary inducers.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

    • Control the temperature at 30-37°C and the pH at 6.8-7.0 by automatic addition of a base (e.g., NH4OH).

    • Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow rate.

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch feeding.

    • The feeding solution should be highly concentrated to avoid dilution of the culture and contain the primary carbon source and any necessary supplements (e.g., propionate).

    • A pH-stat feeding strategy can be employed, where the feed solution is added in response to a pH increase, which indicates carbon source depletion.[12]

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), substrate concentration, and 3HV concentration using methods like HPLC or GC-MS.

Visualizations

Diagram 1: Engineered Metabolic Pathways for Propionyl-CoA and 3HV Production in E. coli

3HV_Biosynthesis_Pathways cluster_central_metabolism Central Metabolism cluster_threonine_pathway Threonine Pathway cluster_3hv_synthesis 3HV Synthesis Glycerol Glycerol Pyruvate Pyruvate Glycerol->Pyruvate Glucose Glucose Glucose->Pyruvate Threonine Threonine Glucose->Threonine Engineered thrABC Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Acetyl_CoA->TCA_Cycle Three_Ketovaleryl_CoA 3-Ketovaleryl-CoA Acetyl_CoA->Three_Ketovaleryl_CoA Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA sbm ygfG TCA_Cycle->Succinyl_CoA Two_Ketobutyrate 2-Ketobutyrate Threonine->Two_Ketobutyrate ilvA Propionyl_CoA Propionyl_CoA Two_Ketobutyrate->Propionyl_CoA PDHc Methylmalonyl_CoA->Propionyl_CoA Propionyl_CoA->Three_Ketovaleryl_CoA bktB Three_HV_CoA 3HV-CoA Three_Ketovaleryl_CoA->Three_HV_CoA phaB Three_HV This compound Three_HV_CoA->Three_HV tesB

Caption: Engineered pathways for 3HV production from central metabolites.

Diagram 2: Troubleshooting Logic for Low 3HV Yields

Troubleshooting_3HV Start Low 3HV Yield Check_Propionyl_CoA Is Propionyl-CoA Pathway Active? Start->Check_Propionyl_CoA Check_Downstream Is Downstream Pathway (3HV Synthesis) Active? Check_Propionyl_CoA->Check_Downstream Yes Solution_Pathway_Expression Verify/Optimize Gene Expression (Codon Usage, Promoters) Check_Propionyl_CoA->Solution_Pathway_Expression No Check_Toxicity Is there Cell Toxicity? Check_Downstream->Check_Toxicity Yes Solution_Precursor_Test Supplement with Propionate to Test Downstream Pathway Check_Downstream->Solution_Precursor_Test No Check_Ratio Is 3HB:3HV Ratio High? Check_Toxicity->Check_Ratio No Solution_Metabolic_Burden Reduce Metabolic Load (Lower Copy Plasmids, Weaker Promoters) Check_Toxicity->Solution_Metabolic_Burden Yes (No Propionate) Solution_Fed_Batch Implement Fed-Batch to Reduce Toxicity Check_Toxicity->Solution_Fed_Batch Yes (With Propionate) Solution_Enhance_Propionyl Enhance Propionyl-CoA Flux (e.g., Knockouts, Stronger Pathway) Check_Ratio->Solution_Enhance_Propionyl Yes Solution_Thiolase Screen for Thiolase with Higher Propionyl-CoA Affinity Solution_Enhance_Propionyl->Solution_Thiolase

References

Troubleshooting 3-Hydroxyvalerate detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxyvalerate (3HV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection of 3HV in complex samples. This guide covers the analysis of 3HV both as a monomer in biological fluids and as a constituent of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also used, particularly for the analysis of 3HV within the PHBV polymer after chemical conversion.[2][3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound due to the presence of hydroxyl and carboxylic acid groups. Derivatization is a chemical process that converts these polar functional groups into less polar, more volatile derivatives, making the analyte suitable for GC analysis.[4] Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4]

Q3: What are matrix effects, and how can they interfere with 3HV detection?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix.[5] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification.[5] In complex biological samples like plasma or urine, endogenous components such as phospholipids (B1166683) and salts can cause significant matrix effects.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of 3HV?

A4: To minimize matrix effects, you can:

  • Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.

  • Improve Chromatographic Separation: Modify your LC method to separate 3HV from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column, or altering the mobile phase composition.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3HV is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during extraction, chromatography, and ionization.

  • Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.

Q5: I am observing low recovery of 3HV from my samples. What are the potential causes and solutions?

A5: Low recovery of 3HV can stem from several factors:

  • Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for 3HV. Experiment with different solvents and pH conditions to improve extraction efficiency.

  • Analyte Degradation: 3HV may be unstable under certain conditions. Ensure samples are stored properly (e.g., frozen) and minimize the time they are at room temperature during processing.

  • Adsorption: 3HV can adsorb to the surfaces of collection tubes or labware. Using low-binding polypropylene (B1209903) tubes or adding a small amount of a non-ionic surfactant to the sample can help mitigate this.[6]

  • Issues During Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure it is not too harsh, which could lead to loss of the analyte. The reconstitution solvent should also be optimized to ensure complete dissolution of the dried extract.

Troubleshooting Guides

Low Signal or No Peak for 3HV
Possible Cause Troubleshooting Steps
Inefficient Ionization Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). For LC-MS, check the mobile phase pH; it can significantly impact ionization efficiency.
Poor Extraction Recovery Re-evaluate your sample preparation method. For biological fluids, consider a more robust technique like SPE. For PHBV, ensure complete hydrolysis or methanolysis.[7]
Analyte Degradation Check the stability of 3HV in your sample matrix and under your storage and processing conditions. Process samples on ice and minimize freeze-thaw cycles.
Derivatization Issues (GC-MS) Ensure derivatization reagents are fresh and the reaction conditions (temperature, time) are optimal. Incomplete derivatization will lead to poor peak shape and low signal.
Instrumental Problems Check for leaks in the LC or GC system. Ensure the injection port and column are not clogged. Verify detector settings and performance.
Poor Peak Shape (Tailing, Splitting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase (LC) Ensure the mobile phase pH is appropriate for 3HV and the column chemistry. Additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.
Active Sites on GC Column/Liner Use a deactivated liner and column. Incomplete derivatization can also lead to interactions with active sites.[8]
Secondary Interactions on LC Column Interactions between the analyte and the silica (B1680970) backbone of the column can cause tailing. Using a column with end-capping or a different stationary phase can help.
High Variability in Results
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard to correct for sample-to-sample variations in ion suppression or enhancement.[9]
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps. Automating sample preparation can improve reproducibility.
Sample Inhomogeneity Thoroughly vortex or mix samples before aliquoting, especially after thawing.[6]
Instrument Instability Check for fluctuations in pump pressure, oven temperature, or detector response. Allow the instrument to fully equilibrate before starting a run.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for this compound and related compounds.

Table 1: LC-MS/MS Parameters for 3-Hydroxyisovaleric Acid and 3-Hydroxybutyric Acid in Plasma [1]

Parameter3-Hydroxyisovaleric Acid3-Hydroxybutyric Acid
MRM Transition 117.1 → 59.0103.0 → 59.0
Retention Time (min) 2.73.1
Linear Range (µg/mL) 0.1 - 10.00.1 - 10.0
LOD (µg/mL) 0.0030.017
LLOQ (µg/mL) 0.0080.045
Recovery (%) 95.2693.22

Table 2: Comparison of HPLC and GC Analysis for P(3HB-co-3HV) [3]

Sample Concentration (mg/L)HPLC Detected (mg/L)GC Detected (mg/L)
5047.8 ± 2.1147.8 ± 2.05

Experimental Protocols

Protocol 1: Quantification of 3HV Monomer in Plasma by LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard for 3HV.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A suitable C18 or HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure adequate separation of 3HV from matrix components.

    • MS Detection: Use a tandem mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). Optimize the transitions for 3HV and its internal standard.

Protocol 2: Analysis of 3HV Content in PHBV Polymer by GC-MS

This protocol involves the methanolysis of the polymer to convert the 3HV monomers into their methyl ester derivatives for GC-MS analysis.[10]

  • Sample Preparation (Methanolysis):

    • Weigh approximately 10-20 mg of lyophilized PHBV-containing biomass into a screw-capped glass tube.

    • Add 2 mL of a solution of 3% (v/v) sulfuric acid in methanol.

    • Add 2 mL of chloroform (B151607) containing a suitable internal standard (e.g., benzoic acid).

    • Seal the tube tightly and heat at 100°C for 4 hours.

    • After cooling to room temperature, add 2 mL of water and vortex thoroughly.

    • Allow the phases to separate and carefully transfer the lower chloroform layer to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., ZB-1 or equivalent).

    • Injector: Split/splitless injector, typically operated at 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the methyl esters.

    • MS Detection: Use a mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range or using selected ion monitoring (SIM) for target ions of the this compound methyl ester.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: LC-MS/MS workflow for 3HV monomer analysis in plasma.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of 3HV extraction Inefficient Extraction start->extraction degradation Analyte Degradation start->degradation adsorption Adsorption to Surfaces start->adsorption optimize_extraction Optimize Solvent/pH extraction->optimize_extraction stabilize Improve Storage/ Handling Conditions degradation->stabilize low_bind Use Low-Binding Tubes/ Add Surfactant adsorption->low_bind

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Optimizing Precursor Feeding Strategies for 3-Hydroxyvalerate (3HV) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Hydroxyvalerate (3HV), a critical component in the production of the biodegradable polymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).

Frequently Asked Questions (FAQs)

1. What are the common precursors for this compound (3HV) synthesis?

Common precursors for 3HV synthesis are structurally related odd-chain fatty acids. The most frequently used precursors include propionic acid and valeric acid.[1] Other precursors like levulinic acid and odd-numbered carboxylic acids with 9-17 carbon atoms have also been successfully utilized.[2][3] Some engineered microbial strains can even produce 3HV from unrelated carbon sources like glucose or xylose by leveraging specific metabolic pathways.[4][5]

2. How does the choice of precursor affect the 3HV content in the resulting polymer?

The choice and concentration of the precursor directly influence the molar fraction of 3HV in the PHBV copolymer. For instance, increasing the concentration of potassium valerate (B167501) has been shown to increase the 3HV monomer content in the copolymer.[6] Similarly, the addition of levulinic acid to the culture medium significantly increases the molar fraction of 3HV.[2] The feeding strategy, including whether the precursor is supplied continuously or in pulses, also plays a crucial role in determining the final 3HV content.[7]

3. What are the different feeding strategies for introducing precursors?

Several feeding strategies can be employed to introduce precursors for 3HV synthesis, each with its advantages and disadvantages:

  • Batch Feeding: The precursor is added all at once at the beginning of the fermentation. This is the simplest method but can lead to substrate inhibition and suboptimal precursor utilization.

  • Fed-Batch Feeding: The precursor is added intermittently or continuously during the fermentation process. This strategy allows for better control of the precursor concentration, minimizing toxicity and improving 3HV incorporation.[8] A pulse feeding approach, a type of fed-batch strategy, has been shown to effectively increase 3HV content.[7]

  • Continuous Feeding: The precursor is continuously supplied at a controlled rate throughout the fermentation. This method can maintain a steady precursor concentration, leading to a more uniform incorporation of 3HV into the polymer.

4. How can the 3HV content in the polymer be quantified?

Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method for quantifying the monomer composition of PHBV, including the 3HV content.[9] The process typically involves methanolysis of the polymer sample to convert the monomers into their methyl ester derivatives, which are then analyzed by GC-MS.[9] High-performance liquid chromatography (HPLC) can also be used for quantification after alkaline decomposition of the polymer.[10]

Troubleshooting Guides

This section addresses common issues encountered during 3HV synthesis experiments.

Problem Potential Causes Recommended Solutions
Low 3HV fraction in the polymer - Insufficient precursor concentration.- Inefficient precursor uptake by the cells.- Suboptimal feeding strategy.- Metabolic limitations in the microbial strain.- Increase the precursor concentration incrementally, monitoring for toxicity.- Optimize the feeding strategy (e.g., switch from batch to fed-batch or continuous feeding).[7][8]- Use a microbial strain with a more efficient metabolic pathway for 3HV synthesis.[5]- Consider co-feeding with a supplementary carbon source that may enhance precursor uptake.
Poor cell growth or cell death - Precursor toxicity, especially at high concentrations of propionic acid.[5]- Suboptimal culture conditions (pH, temperature, aeration).- Nutrient limitation (other than the carbon source).- Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic concentration of the precursor.[11]- Optimize culture conditions based on the specific requirements of the microbial strain.- Ensure the growth medium is not deficient in essential nutrients.
Inconsistent 3HV incorporation - Fluctuations in precursor concentration in the bioreactor.- Inconsistent feeding rate.- Changes in cellular metabolism during the fermentation process.- Employ a precise continuous feeding system to maintain a stable precursor concentration.- Monitor and control key fermentation parameters (e.g., pH, dissolved oxygen) to ensure consistent cellular activity.- Analyze samples at regular intervals to track 3HV incorporation over time and adjust the feeding strategy accordingly.
Low overall PHBV yield - Substrate inhibition by the primary carbon source or the precursor.- Inefficient conversion of precursors to 3HV-CoA.- Diversion of metabolic flux to other pathways.- Optimize the concentration of both the primary carbon source and the precursor.- Use engineered strains with enhanced metabolic pathways for 3HV synthesis.[5]- Consider genetic modifications to block competing metabolic pathways.[5]

Experimental Protocols & Methodologies

1. General Fed-Batch Fermentation for PHBV Production

This protocol outlines a general fed-batch strategy for producing PHBV with a controlled 3HV content.

  • Microorganism and Inoculum Preparation: Cultivate the selected microbial strain (e.g., Cupriavidus necator, recombinant E. coli) in a suitable seed medium overnight.

  • Bioreactor Setup: Prepare a bioreactor with a defined mineral salt medium containing a primary carbon source (e.g., glucose, fructose). Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Initial Batch Phase: Allow the culture to grow in batch mode until the primary carbon source is nearly depleted. Monitor cell density (OD600) and substrate concentration.

  • Fed-Batch Phase:

    • Prepare a concentrated feeding solution containing the primary carbon source.

    • Prepare a separate feeding solution for the 3HV precursor (e.g., propionic acid or valeric acid).

    • Once the initial carbon source is depleted, start the fed-batch by continuously or intermittently feeding both solutions. The feeding rate should be adjusted to maintain a desired growth rate and precursor concentration. For propionic acid, maintaining a low residual concentration is crucial to avoid toxicity.[11]

  • Monitoring and Control: Throughout the fermentation, monitor and control pH, temperature, and dissolved oxygen levels.

  • Harvesting: Once the desired cell density or PHBV content is reached, harvest the cells by centrifugation.

  • PHBV Extraction and Analysis: Lyophilize the cell pellet, extract the PHBV using a suitable solvent (e.g., chloroform), and precipitate the polymer in a non-solvent (e.g., methanol). Analyze the 3HV content using GC-MS.

2. Quantification of 3HV Content by GC-MS

  • Sample Preparation (Methanolysis):

    • Weigh approximately 10-20 mg of lyophilized cells or purified polymer into a screw-capped glass tube.

    • Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).[12]

    • Seal the tube tightly and heat at 100°C for 2-4 hours to convert the 3HB and 3HV monomers into their methyl esters.

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The lower chloroform phase contains the methyl esters.

  • GC-MS Analysis:

    • Inject an aliquot of the chloroform phase into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column).

    • Set an appropriate temperature program for the oven to separate the methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate peaks.

    • Identify the peaks based on their retention times and mass spectra compared to standards.

    • Quantify the peak areas and calculate the molar percentage of 3HV relative to the total monomers.

Visualizations

Metabolic_Pathway_for_3HV_Synthesis Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Valerate Valerate Valerate->Propionyl_CoA β-oxidation Three_Ketovaleryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Three_Ketovaleryl_CoA + Acetyl-CoA (β-Ketothiolase) Acetyl_CoA Acetyl-CoA Three_HB_CoA (R)-3-Hydroxybutyryl-CoA Acetyl_CoA->Three_HB_CoA + Acetyl-CoA (β-Ketothiolase) Reduction R_3HV_CoA (R)-3-Hydroxyvaleryl-CoA Three_Ketovaleryl_CoA->R_3HV_CoA Reduction (NADPH-dependent reductase) PHBV PHBV R_3HV_CoA->PHBV Polymerization (PHA Synthase) Glucose Glucose / Other C-sources Glucose->Acetyl_CoA Glycolysis Three_HB_CoA->PHBV Polymerization (PHA Synthase)

Caption: Metabolic pathway for 3HV synthesis from common precursors.

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Fed-Batch Fermentation (Precursor Feeding) Inoculum->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Lyophilization Harvesting->Drying Extraction PHBV Extraction (Solvent) Drying->Extraction Purification Polymer Precipitation Extraction->Purification Analysis Quantification (GC-MS) Purification->Analysis Troubleshooting_Low_3HV_Yield Low_Yield Low 3HV Yield Precursor_Issue Precursor Limitation? Low_Yield->Precursor_Issue Toxicity_Issue Cellular Toxicity? Low_Yield->Toxicity_Issue Metabolic_Issue Metabolic Bottleneck? Low_Yield->Metabolic_Issue Increase_Conc Increase Precursor Concentration Precursor_Issue->Increase_Conc Change_Feeding Modify Feeding Strategy (Fed-batch) Precursor_Issue->Change_Feeding Toxicity_Issue->Change_Feeding Optimize_Conditions Optimize Culture Conditions Toxicity_Issue->Optimize_Conditions Engineer_Strain Use Engineered Strain Metabolic_Issue->Engineer_Strain

References

Improving the stability of 3-Hydroxyvalerate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxyvalerate (3HV) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound (3HV), or 3-hydroxypentanoic acid, is a five-carbon short-chain hydroxy fatty acid.[1][2][3] Its stability is a critical consideration during extraction because, like other beta-hydroxy acids, it is susceptible to degradation under various chemical and physical conditions. Factors such as pH, temperature, and the choice of solvent can lead to inaccurate quantification and compromised sample integrity.

Q2: What are the common degradation pathways for this compound during extraction?

While specific degradation pathways for isolated 3HV are not extensively documented in the literature, based on its chemical structure as a beta-hydroxy acid, the primary degradation routes are likely to be:

  • Dehydration: Under acidic or basic conditions, particularly at elevated temperatures, 3HV can undergo dehydration to form unsaturated valeric acid isomers, such as 2-pentenoic acid or 3-pentenoic acid.

  • Oxidation: The secondary alcohol group in 3HV can be oxidized to a ketone, forming 3-oxovaleric acid. This is more likely to occur in the presence of oxidizing agents.

  • Esterification: If alcohols are used as solvents under acidic conditions, there is a risk of ester formation, which would lead to an underestimation of the free acid.

Q3: What are the ideal storage conditions for samples containing this compound?

To minimize degradation, it is recommended to store samples at low temperatures. For short-term storage (a few days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to slow down potential enzymatic and chemical degradation. Samples should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air, which could lead to oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of 3HV Incomplete cell lysis (if extracting from biomass): The 3HV may be trapped within intact cells.Ensure complete cell disruption through appropriate mechanical (e.g., bead beating, sonication) or chemical (e.g., enzymatic digestion, detergents) lysis methods.
Degradation during extraction: High temperatures, extreme pH, or reactive solvents can degrade 3HV.Maintain a low temperature throughout the extraction process. Use a pH-neutral or slightly acidic extraction buffer. Avoid strong acids or bases.
Poor solvent selection: The chosen solvent may have low solubility for 3HV.Use solvents known to be effective for short-chain fatty acid extraction, such as methyl tert-butyl ether (MTBE) or chloroform (B151607).[4]
Inconsistent or non-reproducible results Sample variability: Inconsistent sample collection or handling can lead to variations in 3HV content.Standardize sample collection, storage, and pre-treatment protocols.
Incomplete solvent evaporation: Residual solvent can interfere with derivatization and analysis.Ensure complete removal of the extraction solvent under a gentle stream of nitrogen before derivatization.
Inconsistent derivatization: Incomplete or variable derivatization will lead to inaccurate quantification.Optimize the derivatization reaction conditions (temperature, time, reagent concentration) and ensure a moisture-free environment.
Presence of unexpected peaks in chromatogram Degradation products: The unexpected peaks may correspond to degradation products of 3HV.Review the extraction and analysis conditions for potential causes of degradation (e.g., high temperature, extreme pH). Compare the retention times of unknown peaks with those of potential degradation product standards if available.
Contaminants from sample matrix or reagents: The sample matrix or reagents may contain interfering compounds.Run a blank extraction (without the sample) to identify any background contamination. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Biomass

This protocol is a general guideline for the extraction of polyhydroxyalkanoates (PHAs), including PHBV, from which 3HV monomers can be obtained by hydrolysis.

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using a method such as sonication, bead beating, or enzymatic digestion (e.g., with lysozyme).

  • Extraction:

    • To the lysed cell suspension, add a suitable solvent such as chloroform or dimethyl carbonate (DMC). A common ratio is 10 mL of solvent per gram of wet cell weight.

    • Stir the suspension at room temperature for at least 24 hours to ensure complete extraction of the polymer.

  • Polymer Precipitation and Monomer Hydrolysis:

    • Centrifuge the mixture to separate the solvent phase containing the dissolved polymer from the cell debris.

    • Precipitate the polymer by adding a non-solvent, such as cold methanol (B129727) or ethanol, to the solvent phase.

    • Collect the precipitated polymer by centrifugation.

    • To obtain the 3HV monomer, hydrolyze the polymer by adding a known concentration of a strong acid (e.g., 3M H₂SO₄) or base (e.g., 1M NaOH) and heating at a controlled temperature (e.g., 100°C) for a defined period (e.g., 1-2 hours).

  • Monomer Extraction:

    • After hydrolysis, cool the sample and neutralize the pH.

    • Extract the 3HV monomer using a solvent like methyl tert-butyl ether (MTBE).[4]

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization and Analysis:

    • Derivatize the dried extract to make it suitable for gas chromatography (GC) analysis. A common method is esterification to form methyl or butyl esters.

    • Analyze the derivatized sample by GC-Mass Spectrometry (GC-MS) for quantification.

Protocol 2: Quantification of this compound using GC-MS
  • Sample Preparation:

    • The extracted and dried 3HV sample is derivatized. For example, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) and heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

    • Injector Temperature: 250°C.

    • MS Interface Temperature: 280°C.

    • MS Mode: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Prepare a calibration curve using standards of known 3HV concentrations.

    • Use an internal standard (e.g., a deuterated analog of 3HV) to correct for variations in extraction and derivatization efficiency.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Sample Collection lysis Cell Lysis start->lysis Standardized Protocol extraction Solvent Extraction lysis->extraction precipitation Polymer Precipitation extraction->precipitation hydrolysis Hydrolysis to Monomer precipitation->hydrolysis monomer_extraction Monomer Extraction hydrolysis->monomer_extraction derivatization Derivatization monomer_extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for 3HV extraction and analysis.

troubleshooting_logic issue Inaccurate 3HV Quantification low_recovery Low Recovery issue->low_recovery inconsistent_results Inconsistent Results issue->inconsistent_results extra_peaks Unexpected Peaks issue->extra_peaks cause1 Degradation (pH, Temp) low_recovery->cause1 cause2 Incomplete Extraction low_recovery->cause2 inconsistent_results->cause2 cause3 Poor Derivatization inconsistent_results->cause3 extra_peaks->cause1 cause4 Contamination extra_peaks->cause4 solution1 Optimize Conditions (Low Temp, Neutral pH) cause1->solution1 solution2 Improve Lysis/ Solvent Choice cause2->solution2 solution3 Optimize Derivatization Protocol cause3->solution3 solution4 Use High-Purity Reagents & Blanks cause4->solution4

Caption: Troubleshooting logic for 3HV analysis issues.

References

Technical Support Center: Scaling Up 3-Hydroxyvalerate (3HV) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxyvalerate (3HV) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of 3HV production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up 3HV production?

A1: The most significant challenges include:

  • Precursor Supply and Toxicity: Providing a sufficient and non-toxic supply of precursors for the 3HV monomer, such as propionic or valeric acid, is a primary hurdle. These compounds can be inhibitory to microbial growth at concentrations required for high-yield production.[1][2]

  • Low Productivity and Yield: Achieving high volumetric productivity and product yield is often difficult due to metabolic burden on the production host and competition with biomass formation.

  • Control of Monomer Composition: Precisely controlling the molar fraction of 3HV in the final PHBV copolymer is crucial for desired material properties but can be challenging to maintain during large-scale fermentation.[3]

  • Downstream Processing: Efficient and cost-effective recovery and purification of 3HV or PHBV from the biomass can be complex and contribute significantly to overall production costs.[4][5]

  • Process Stability and Reproducibility: Maintaining consistent performance across different scales (from lab to pilot or industrial scale) can be difficult due to variations in mass transfer, mixing, and other physical parameters.

Q2: Which microorganisms are commonly used for 3HV production, and what are their key characteristics?

A2: Several microorganisms are utilized for 3HV production, both native producers and genetically engineered strains. Key examples include:

  • Cupriavidus necator (formerly Ralstonia eutropha): A well-studied, naturally occurring producer of PHAs. It can accumulate large amounts of PHBV when supplied with appropriate precursors.

  • Escherichia coli (recombinant): A versatile and well-understood host for metabolic engineering. Recombinant E. coli strains can be engineered to produce PHBV from various carbon sources, sometimes avoiding the need for toxic precursors.[2][6]

  • Haloferax mediterranei: An extremophilic haloarchaeon that can produce PHBV without the addition of precursors.[7][8][9] Its ability to grow in high-salt media can reduce sterilization costs and contamination risks in large-scale fermentation.[8][9]

  • Bacillus species: Some species, like Bacillus aryabhattai, have been shown to produce PHBV when supplemented with precursors like propionic acid.[10]

Q3: What is the role of precursor substrates in 3HV production, and what are the alternatives to using toxic precursors?

A3: Precursor substrates are short-chain fatty acids that provide the carbon backbone for the this compound monomer. Propionic acid and valeric acid are the most common precursors.[1] They are converted intracellularly to propionyl-CoA, which is a direct precursor for 3HV synthesis.[10][11]

The toxicity of these precursors is a major drawback.[1][2] To mitigate this, several strategies can be employed:

  • Fed-batch Cultivation: A controlled feeding strategy can maintain the precursor concentration at a low, non-toxic level throughout the fermentation.[6]

  • Metabolic Engineering: Recombinant pathways can be designed to produce propionyl-CoA from central metabolites, thus bypassing the need for external precursor addition. For example, pathways utilizing threonine or other amino acids can be engineered.[2][11]

  • Use of Alternative, Less Toxic Precursors: Research has explored the use of substrates like levulinic acid and pentanol (B124592) as alternatives to propionic and valeric acid.[12]

  • Co-cultures: Utilizing a mixed culture of microorganisms where one strain produces the precursor and the other utilizes it for PHBV synthesis can be a viable strategy.[13][14]

Troubleshooting Guides

Issue 1: Low Cell Growth and Biomass Production

Symptoms:

  • Optical density (OD) or cell dry weight (CDW) plateaus prematurely at a low level.

  • Slow growth rate compared to literature values for the specific strain.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Precursor Toxicity 1. Monitor Precursor Concentration: Regularly measure the residual concentration of the precursor (e.g., propionic acid) in the medium.[6] 2. Implement a Fed-Batch Strategy: If the concentration exceeds inhibitory levels, switch from batch to a fed-batch feeding strategy to maintain a low, non-toxic concentration. 3. Adapt the Strain: Gradually adapt the microbial strain to higher concentrations of the precursor in shake flask experiments before moving to the bioreactor.
Nutrient Limitation 1. Analyze Medium Composition: Ensure that essential nutrients such as nitrogen, phosphorus, and trace elements are not limiting.[15] 2. Optimize C/N Ratio: The carbon-to-nitrogen ratio is critical for PHA accumulation. For the production phase, a high C/N ratio is generally required. Experiment with different ratios to find the optimum for your strain.
Suboptimal Fermentation Conditions 1. Verify pH and Temperature: Ensure the pH and temperature are maintained at the optimal values for your specific microorganism. 2. Check Dissolved Oxygen (DO): Inadequate oxygen supply can limit cell growth. Increase agitation and/or aeration rate to maintain a sufficient DO level (typically above 20% saturation for aerobic cultures).
Issue 2: Low 3HV Content in the Polymer

Symptoms:

  • The final product is predominantly poly(3-hydroxybutyrate) (PHB) with a very low molar percentage of 3HV.

  • Inconsistent 3HV content between batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Precursor Supply 1. Increase Precursor Feed Rate: In a fed-batch setup, increase the feeding rate of the 3HV precursor.[6] 2. Optimize Feeding Strategy: Correlate the precursor feeding rate with biomass growth to ensure a constant supply per unit of biomass.
Metabolic Pathway Imbalance 1. Overexpress Key Enzymes: In recombinant strains, ensure that the enzymes responsible for converting the precursor to propionyl-CoA and subsequently to 3-hydroxyvaleryl-CoA are adequately expressed. This may involve using stronger promoters or increasing gene copy numbers.[2] 2. Knockout Competing Pathways: Identify and knock out metabolic pathways that divert the precursor or propionyl-CoA away from the 3HV synthesis pathway.[2]
Suboptimal Induction of Production Pathway 1. Optimize Inducer Concentration: If using an inducible promoter system, ensure the optimal concentration of the inducer is used and that it is added at the appropriate growth phase. 2. Consider Auto-inducible Systems: For large-scale fermentations, auto-inducible systems can provide more consistent and timely induction of the production pathway.

Data Presentation

Table 1: Comparison of Fermentation Parameters for PHBV Production in Different Microorganisms

Microorganism Carbon Source(s) Precursor(s) Cell Dry Weight (g/L) PHA Content (wt%) 3HV Fraction (mol%) Productivity (g/L/h) Reference
Recombinant E. coli XL1-Blue(pJC4)GlucosePropionic Acid120.342.510-[6]
Cupriavidus necator DSM 545Glucose-4.8454.7 (PHB)--[15]
Haloferax mediterraneiGlucoseNone----[8][9]
Bacillus aryabhattai PHB10-Propionic Acid3.971.15--[10]
Recombinant E. coli DH5α/pBHR68GlucosePropionic Acid~6-up to 5.09-[2]

Note: "-" indicates data not specified in the cited source. Productivity values are highly dependent on the specific process and are not always reported.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Recombinant E. coli for PHBV Production

This protocol is a generalized procedure based on methodologies described for high-density cell culture for PHBV production.[6]

1. Seed Culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic in a 250 mL shake flask. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours. c. Use this seed culture to inoculate the bioreactor.

2. Bioreactor Setup and Batch Phase: a. Prepare the chemically defined MR medium in a 5 L bioreactor.[6] The medium should contain glucose (20 g/L) and necessary salts and trace elements. b. Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1-0.2. c. Control the temperature at 37°C and the pH at 6.9. Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and aeration rate. d. Run in batch mode until the initial glucose is nearly depleted.

3. Fed-Batch Phase: a. Prepare a concentrated feeding solution containing glucose and propionic acid. The ratio of these components should be optimized based on preliminary experiments. b. Once the glucose from the batch phase is consumed (indicated by a sharp increase in DO), start the fed-batch feeding. c. The feeding rate should be controlled to maintain a low glucose concentration, avoiding acetate (B1210297) formation. d. The propionic acid concentration in the bioreactor should be monitored and maintained at a sub-inhibitory level.

4. Harvest and Downstream Processing: a. After the desired fermentation time (e.g., 48-60 hours), harvest the cells by centrifugation. b. Wash the cell pellet with distilled water. c. Proceed with cell lysis and PHBV extraction and purification.

Visualizations

Metabolic Pathway for PHBV Production

PHBV_Pathway cluster_central_metabolism Central Metabolism cluster_precursors Precursor Supply cluster_3hb 3-Hydroxybutyrate (3HB) Pathway cluster_3hv This compound (3HV) Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Two_Acetyl_CoA 2 x Acetyl-CoA Acetyl_CoA->Two_Acetyl_CoA Acetyl_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Acetyl_CoA->Acetyl_Propionyl_CoA Propionyl_CoA_pool Propionyl-CoA Propionyl_CoA_pool->Acetyl_Propionyl_CoA Propionic_Acid Propionic Acid / Valeric Acid Propionic_Acid->Propionyl_CoA_pool Acetoacetyl_CoA Acetoacetyl-CoA Two_Acetyl_CoA->Acetoacetyl_CoA phaA Three_HB_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Three_HB_CoA phaB PHA_Synthase PHA Synthase (phaC) Three_HB_CoA->PHA_Synthase Three_Keto_CoA 3-Ketovaleryl-CoA Acetyl_Propionyl_CoA->Three_Keto_CoA phaA Three_HV_CoA 3-Hydroxyvaleryl-CoA Three_Keto_CoA->Three_HV_CoA phaB Three_HV_CoA->PHA_Synthase PHBV P(3HB-co-3HV) PHA_Synthase->PHBV

Caption: Biosynthetic pathway for P(3HB-co-3HV) production.

Troubleshooting Workflow for Low 3HV Yield

Troubleshooting_Workflow Start Low 3HV Yield Detected Check_Growth Is cell growth optimal? Start->Check_Growth Troubleshoot_Growth Troubleshoot cell growth (See Issue 1) Check_Growth->Troubleshoot_Growth No Check_Precursor Is precursor concentration in range? Check_Growth->Check_Precursor Yes Troubleshoot_Growth->Check_Precursor Adjust_Feed Adjust precursor feeding strategy Check_Precursor->Adjust_Feed No Check_Pathway Is the metabolic pathway optimized? Check_Precursor->Check_Pathway Yes Adjust_Feed->Check_Pathway Metabolic_Engineering Metabolic Engineering (Enhance expression, reduce competition) Check_Pathway->Metabolic_Engineering No Check_Conditions Are fermentation conditions optimal for production? Check_Pathway->Check_Conditions Yes Metabolic_Engineering->Check_Conditions Optimize_Conditions Optimize pH, temp, DO for production phase Check_Conditions->Optimize_Conditions No End Problem Resolved Check_Conditions->End Yes Optimize_Conditions->End

References

Technical Support Center: Optimization of Culture Conditions for Enhanced 3-Hydroxyvalerate (3HV) Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture conditions for enhanced 3-Hydroxyvalerate (3HV) accumulation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments aimed at producing 3HV.

1. Low or No 3HV Production

  • Question: I am not observing any 3HV production, or the levels are very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or absent 3HV production can stem from several factors, primarily related to precursor availability and the metabolic state of the microbial host.

    • Insufficient Precursor Supply: The biosynthesis of 3HV requires a supply of propionyl-CoA.[1][2] Ensure that a suitable precursor is being fed to the culture. Common precursors include propionate (B1217596), valerate, and threonine.[1][3][4] The concentration of the precursor is critical, as high levels can be toxic to the cells.[4][5]

    • Metabolic Pathway Inefficiency: The enzymatic pathway responsible for converting the precursor to propionyl-CoA and subsequently to 3HV-CoA may not be efficient in your host organism.[1][6] Consider metabolic engineering strategies such as overexpressing key enzymes like β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase.[7]

    • Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact cell growth and metabolic activity. The optimal temperature for PHA synthase activity is generally around 30°C.[8][9] It is crucial to optimize these parameters for your specific microbial strain.

    • Inappropriate Carbon Source: While some engineered strains can produce 3HV from single, unrelated carbon sources like glucose or glycerol, the efficiency can vary.[1][2][6] Glycerol has been shown to be a superior carbon source to glucose for 3HV production in some engineered E. coli strains.[2][6]

    • Competition with other Metabolic Pathways: The precursor or its downstream metabolites might be consumed by competing metabolic pathways. Knocking out genes involved in competing pathways, such as those for the catabolism of propionyl-CoA, can increase the flux towards 3HV synthesis.[10][11]

2. High 3-Hydroxybutyrate (B1226725) (3HB) to 3HV Ratio

  • Question: My culture is producing high levels of 3-Hydroxybutyrate (3HB) but very little 3HV. How can I increase the 3HV fraction?

  • Answer: A high 3HB to 3HV ratio indicates that the flux of acetyl-CoA towards 3HB synthesis is much higher than the flux of propionyl-CoA towards 3HV synthesis.

    • Increase Precursor Feed: Gradually increasing the concentration of the 3HV precursor (e.g., propionate, valerate) can shift the balance towards 3HV production.[3][12] However, be mindful of precursor toxicity. A fed-batch strategy with controlled feeding of the precursor can be effective.[13]

    • Metabolic Engineering:

      • Enhance Propionyl-CoA Pool: Overexpress enzymes that directly contribute to the propionyl-CoA pool. For instance, overexpressing threonine deaminase can increase the conversion of threonine to propionyl-CoA.[4][14]

      • Redirect Carbon Flux: Engineer the central carbon metabolism to channel more carbon towards propionyl-CoA. This can involve strategies like activating the sleeping beauty mutase (Sbm) pathway or the citramalate (B1227619) pathway in E. coli.[6][10][15]

      • Modify Thiolase Specificity: The β-ketothiolase enzyme condenses acetyl-CoA and propionyl-CoA. Some thiolases have a higher affinity for acetyl-CoA. Expressing a β-ketothiolase with a higher specificity for propionyl-CoA could increase the 3HV fraction.

3. Precursor Toxicity and Inhibition of Cell Growth

  • Question: The addition of 3HV precursors like propionate is inhibiting the growth of my microbial culture. What strategies can I use to overcome this?

  • Answer: Precursor toxicity is a common challenge in 3HV production.[3][4][5]

    • Fed-Batch Cultivation: Implement a fed-batch fermentation strategy where the precursor is fed at a controlled rate to maintain a low, non-toxic concentration in the culture medium.[13]

    • Two-Stage Cultivation: Separate the cell growth phase from the 3HV production phase. Grow the cells to a high density first without the precursor, and then introduce the precursor during the stationary phase to trigger 3HV accumulation.[16]

    • Use of Less Toxic Precursors: Explore alternative, less toxic precursors. For instance, odd-numbered fatty acids can also serve as precursors for 3HV.[12]

    • Strain Adaptation: Gradually adapt your microbial strain to higher concentrations of the precursor through serial subculturing.

4. Difficulty in Quantifying 3HV

  • Question: I am having trouble accurately quantifying the amount of 3HV produced. What are the recommended analytical methods?

  • Answer: Accurate quantification of 3HV is essential for process optimization.

    • Gas Chromatography (GC): The most common method involves the methanolysis of the polymer to its constituent methyl esters, followed by GC analysis.[17] This method is robust and provides quantitative data on the molar composition of 3HB and 3HV.

    • High-Performance Liquid Chromatography (HPLC): An alternative method involves the alkaline hydrolysis of the polymer to release 2-butenoic acid (from 3HB) and 2-pentenoic acid (from 3HV), which can then be quantified by HPLC.[17][18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the composition of the produced copolymer.[19]

Data Presentation

Table 1: Effect of Precursor Feeding on 3HV Accumulation in Engineered E. coli

PrecursorConcentration3HV Titer (g/L)3HV/3HB RatioReference
Propionate20 mM0.50 (R-3HV)-[1]
ThreonineCo-fed with glucose0.91 (R-3HV)-[1]
Levulinic Acid-1.7 wt% P(3HV-co-4HV)-[20]
Valeric Acid1 g/L-29 mol% 3HV[21]

Table 2: Comparison of Carbon Sources for 3HV Production in Engineered E. coli

Carbon Source3HV Titer (g/L)Host StrainReference
Glucose0.50 (R-3HV)Engineered E. coli[1]
Glycerol0.96 (R-3HV)Engineered E. coli[1]
Glycerol3.71Engineered E. coli[6]

Experimental Protocols

Protocol 1: General Culture Conditions for 3HV Production in E. coli

  • Strain: Use a metabolically engineered E. coli strain designed for 3HV production.

  • Media: A chemically defined medium such as M9 or MR medium is recommended for better control over nutrient composition.[4][13]

    • M9 Medium Composition (per liter): 6.78 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NH₄Cl, 0.5 g NaCl. Autoclave and then add sterile solutions of 2 mL 1 M MgSO₄, 0.1 mL 1 M CaCl₂, and 10 mL of 20% (w/v) carbon source (e.g., glucose or glycerol).

    • MR Medium Composition (per liter): 6.67 g KH₂PO₄, 4 g (NH₄)₂HPO₄, 0.8 g MgSO₄·7H₂O, 0.8 g citric acid, and 5 mL of a trace metal solution.[13]

  • Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking. Use this overnight culture to inoculate the main culture.

  • Main Culture: Inoculate the defined medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Induction and Precursor Feeding: If using an inducible expression system, add the inducer (e.g., IPTG) at the mid-exponential phase (OD₆₀₀ ~0.6-0.8). At the same time, add the 3HV precursor (e.g., propionate to a final concentration of 10-20 mM). For fed-batch cultures, a controlled feeding strategy should be employed.[13]

  • Cultivation Conditions: Incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 48-72 hours.[8][9]

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Quantify the intracellular 3HV content using GC or HPLC.

Protocol 2: Quantification of 3HV by Gas Chromatography (GC)

  • Cell Lysis and Methanolysis:

    • To approximately 20-30 mg of lyophilized cells, add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 3% (v/v) sulfuric acid and benzoic acid as an internal standard.

    • Seal the tube tightly and heat at 100°C for 3.5-4 hours.[17][22]

  • Extraction:

    • Cool the mixture to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The lower chloroform layer contains the fatty acid methyl esters.

  • GC Analysis:

    • Inject an aliquot of the chloroform layer into the GC.

    • Use a suitable column (e.g., a polar capillary column).

    • Typical GC conditions: Injector temperature 250°C, detector (FID) temperature 280°C, oven temperature program (e.g., start at 80°C, hold for 1 min, ramp to 140°C at 10°C/min, then to 220°C at 20°C/min).

    • Identify and quantify the peaks corresponding to 3-hydroxybutyrate methyl ester and this compound methyl ester by comparing with standards.

Mandatory Visualizations

3HV_Biosynthesis_Pathway Glucose Glucose / Glycerol AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA / bktB (β-Ketothiolase) KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA phaA / bktB (β-Ketothiolase) PropionylCoA Propionyl-CoA PropionylCoA->KetovalerylCoA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA phaB (Acetoacetyl-CoA reductase) HV_CoA (R)-3-Hydroxyvaleryl-CoA KetovalerylCoA->HV_CoA phaB (Acetoacetyl-CoA reductase) PHBV P(3HB-co-3HV) HB_CoA->PHBV phaC (PHA Synthase) HV_CoA->PHBV Propionate Propionate (Precursor) Propionate->PropionylCoA prpE Threonine Threonine (Precursor) Ketobutyrate 2-Ketobutyrate Threonine->Ketobutyrate ilvA (Threonine deaminase) Ketobutyrate->PropionylCoA

Caption: Biosynthesis pathway of P(3HB-co-3HV).

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Strain Select Engineered Microbial Strain Media Prepare Defined Culture Medium Strain->Media Inoculum Prepare Overnight Inoculum Media->Inoculum MainCulture Inoculate Main Culture Inoculum->MainCulture Induction Induce Gene Expression & Add Precursor MainCulture->Induction Incubation Incubate (30°C, 48-72h) Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest Quantification Quantify 3HV (GC or HPLC) Harvest->Quantification Optimization Analyze Data & Optimize Conditions Quantification->Optimization

Caption: General experimental workflow for 3HV production.

References

Technical Support Center: Enhancing 3-Hydroxyvalerate (3HV) in PHBV Bioplastic Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of the 3-hydroxyvalerate (3HV) monomer into the PHBV copolymer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at increasing the 3HV content in PHBV.

Issue 1: Low or No Incorporation of 3HV Monomer

Q1: I am feeding my culture with a 3HV precursor, but the resulting polymer has a very low or negligible 3HV content. What are the potential causes and solutions?

A1: Several factors can contribute to low 3HV incorporation despite the addition of precursors. Here's a breakdown of potential causes and troubleshooting steps:

  • Precursor Toxicity: Some precursors, like propionic acid and pentanol, can be toxic to microorganisms at high concentrations, inhibiting cell growth and, consequently, PHBV production.[1][2]

    • Solution: Optimize the precursor concentration. Start with a low concentration and gradually increase it to find the optimal balance between 3HV incorporation and cell viability. Consider fed-batch strategies to maintain a low but steady concentration of the precursor in the medium.

  • Inefficient Precursor Uptake and Metabolism: The microorganism may not be efficiently taking up the precursor or converting it to propionyl-CoA, the direct precursor for 3HV synthesis.[2][3]

    • Solution:

      • Ensure the pH of the medium is optimal for precursor uptake. For acidic precursors like propionic acid and valeric acid, a neutral pH is generally recommended.[3]

      • Consider using alternative precursors that are more readily metabolized. Levulinic acid and sodium propionate (B1217596) have been shown to be efficient 3HV-enhancing factors.[1]

  • Competing Metabolic Pathways: The supplied precursor or the resulting propionyl-CoA might be diverted to other metabolic pathways, reducing its availability for 3HV synthesis.[2] The methylcitrate cycle is a major competing pathway for propionyl-CoA.[2]

    • Solution: For genetically tractable microorganisms like E. coli, consider metabolic engineering strategies. Knocking out the prpC gene, which encodes for methylcitrate synthase, can block the entry of propionyl-CoA into the methylcitrate cycle, thereby increasing its pool for 3HV production.[2]

Issue 2: Inconsistent 3HV Content Between Batches

Q2: I am observing significant variability in the 3HV mole percentage across different fermentation batches, even with the same protocol. What could be the reason?

A2: Inconsistent 3HV content can often be traced back to subtle variations in experimental conditions.

  • Aeration and Oxygen Transfer Rate (OTR): The availability of oxygen can significantly influence the metabolic state of the cells and the partitioning of carbon flux towards 3HV production.[4][5]

    • Solution: Precisely control and monitor the aeration rate and agitation speed in your bioreactor to ensure a consistent OTR across all batches. Studies with Azotobacter vinelandii have shown that OTR is a critical parameter for controlling the 3HV fraction.[4][5]

  • Carbon Source to Precursor Ratio: The ratio of the primary carbon source (e.g., glucose, fructose) to the 3HV precursor is crucial.

    • Solution: Maintain a consistent and optimized ratio of the primary carbon source to the 3HV precursor in your feeding strategy.

  • Inoculum Quality: The physiological state of the inoculum can affect the subsequent fermentation performance.

    • Solution: Standardize your inoculum preparation protocol, ensuring consistent growth phase and cell density at the time of inoculation. The nutrient composition of the inoculum medium can also impact the final 3HV content.[1]

Frequently Asked Questions (FAQs)

Q3: What are the most effective precursors for increasing the 3HV content in PHBV?

A3: The choice of precursor is critical for achieving a high 3HV mole percentage. The most commonly used and effective precursors include:

  • Propionic acid[3]

  • Valeric acid[4][6][7]

  • Levulinic acid[1]

  • Sodium propionate[1]

  • Pentanol[1]

The effectiveness of each precursor can vary depending on the microbial strain and cultivation conditions. It is advisable to screen different precursors and their concentrations to identify the optimal one for your specific system.[1]

Q4: Can I produce PHBV with a high 3HV fraction from unrelated carbon sources without adding expensive precursors?

A4: Yes, it is possible through metabolic engineering. By engineering microbial strains to endogenously produce propionyl-CoA from central metabolic pathways, PHBV with a significant 3HV content can be synthesized from inexpensive and unrelated carbon sources like glucose or xylose.[2][8][9][10] Key strategies include:

  • Threonine Biosynthesis Pathway: Overexpressing genes in the threonine biosynthesis pathway can lead to the accumulation of propionyl-CoA.[2][10]

  • Citramalate (B1227619) Pathway: Introducing a citramalate pathway can also serve as a route for propionyl-CoA synthesis.[9]

  • Branched-Chain Amino Acid Pathways: Manipulating pathways for branched-chain amino acids like valine and isoleucine can increase the intracellular pool of propionyl-CoA.[11]

Q5: How does the 3HV content affect the properties of the PHBV bioplastic?

A5: The 3HV content is a key determinant of the physicochemical properties of PHBV.[12][13][14][15][16] Generally, as the 3HV mole percentage increases:

  • Crystallinity decreases: This leads to a less brittle and more flexible polymer.[12][14][15]

  • Melting point decreases: This can improve the processability of the bioplastic.[12][15]

  • Degradation rate increases: The reduced crystallinity makes the polymer more susceptible to degradation.[12][15]

  • Mechanical properties change: Tensile strength and Young's modulus tend to decrease, while elongation at break can increase, resulting in a tougher material.[13][14]

Data Presentation

Table 1: Effect of Different Precursors on 3HV Content in PHBV
Microbial StrainPrimary Carbon Source3HV PrecursorPrecursor Concentration (g/L)3HV Content (mol%)Reference
Cupriavidus necatorNot specifiedLevulinic acid & Sodium propionate280[1]
Bacillus aryabhattaiGlucosePropionic acid10 mMNot specified[3]
Halomonas bluephagenesisNot specifiedValerate (B167501)Varied2 - 27[6]
Azotobacter vinelandii OPSucroseValeric acid10 - 40 mmol/L8.3 - 21[4]
Cupriavidus necator H16FructoseNone (engineered)N/A64.9[11]

Experimental Protocols

Protocol 1: Screening of 3HV Precursors

This protocol outlines a general procedure for screening the effect of different precursors on 3HV production in a batch fermentation.

  • Prepare Inoculum: Cultivate the microbial strain in a suitable seed medium to the mid-exponential growth phase.

  • Prepare Production Medium: Prepare the main fermentation medium containing a primary carbon source (e.g., glucose at 20 g/L) and other essential nutrients.

  • Inoculate: Inoculate the production medium with the prepared seed culture to a starting OD600 of approximately 0.1.

  • Add Precursors: Aseptically add different precursors (e.g., sodium propionate, valeric acid, levulinic acid) to individual flasks at a predetermined concentration (e.g., 1 g/L). Include a control flask with no precursor.

  • Incubation: Incubate the flasks under optimal conditions of temperature and agitation for a specified period (e.g., 48-72 hours).

  • Harvest Cells: Harvest the bacterial cells by centrifugation.

  • Lyophilize: Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • Extract PHBV: Extract the PHBV from the dried cells using a suitable solvent (e.g., chloroform) in a Soxhlet extractor.

  • Precipitate and Dry: Precipitate the extracted polymer in a non-solvent like cold methanol (B129727) or ethanol. Recover the polymer by filtration and dry it under vacuum.

  • Analyze 3HV Content: Determine the 3HV content of the polymer using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy after methanolysis of the polymer.

Protocol 2: Gas Chromatography (GC) Analysis of 3HV Content
  • Methanolysis: Place approximately 10-20 mg of the dried polymer in a screw-capped tube. Add 2 mL of chloroform (B151607) and 2 mL of a methanol solution containing 3% (v/v) sulfuric acid.

  • Heating: Tightly seal the tube and heat at 100°C for 4 hours in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge to separate the phases. The methyl esters of the hydroxyalkanoates will be in the lower chloroform phase.

  • GC Analysis: Inject an aliquot of the chloroform phase into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).

  • Quantification: Identify and quantify the peaks corresponding to the methyl esters of 3-hydroxybutyrate (B1226725) and this compound by comparing their retention times and peak areas with those of standard solutions. Calculate the molar percentage of 3HV.

Visualizations

Metabolic_Pathway_for_PHBV_Synthesis Glucose Glucose / Other Carbon Sources AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA / BktB KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA PhaA / BktB PropionylCoA Propionyl-CoA PropionylCoA->KetovalerylCoA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA PhaB HV_CoA (R)-3-Hydroxyvaleryl-CoA KetovalerylCoA->HV_CoA PhaB PHB Poly(3-hydroxybutyrate) HB_CoA->PHB PhaC PHBV PHBV HB_CoA->PHBV PhaC HV_CoA->PHBV PhaC Precursors Propionate / Valerate Levulinate Precursors->PropionylCoA Experimental_Workflow_for_3HV_Enhancement StrainSelection Strain Selection / Engineering PrecursorScreening Precursor Screening (Propionate, Valerate, etc.) StrainSelection->PrecursorScreening Optimization Optimization of Cultivation Conditions (C/N ratio, OTR) PrecursorScreening->Optimization Fermentation Fed-Batch Fermentation Optimization->Fermentation Extraction PHBV Extraction and Purification Fermentation->Extraction Analysis Characterization (GC, NMR, GPC) Extraction->Analysis

References

Troubleshooting inconsistent 3-Hydroxyvalerate molar fractions in PHBV

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, particularly concerning inconsistent 3-hydroxyvalerate (3HV) molar fractions.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound (3HV) molar fraction in PHBV?

The molar fraction of 3HV in the PHBV copolymer is a critical determinant of its physicochemical properties.[1][2] Generally, a higher 3HV content leads to:

  • Decreased crystallinity: This results in a more flexible and less brittle polymer.[3][4]

  • Lower melting point: This can broaden the processing window for techniques like molding and extrusion.[2][3]

  • Increased degradation rate: The reduced crystallinity makes the polymer more susceptible to degradation.[2]

  • Improved toughness and impact resistance: Higher 3HV content can enhance the mechanical durability of the material.[3]

Therefore, controlling the 3HV molar fraction is essential for tailoring PHBV to specific applications, from flexible packaging to biomedical devices.[2][5]

Q2: What are the primary factors that influence the 3HV molar fraction in PHBV?

The incorporation of 3HV units into the PHBV polymer chain is primarily influenced by the availability of propionyl-CoA, which serves as the direct precursor.[1] Key factors include:

  • Carbon Source and Precursor Availability: The type and concentration of the carbon source are crucial. Odd-numbered fatty acids like propionic acid and valeric acid are direct precursors for 3HV synthesis.[6][7] The ratio of these precursors to the primary carbon source (e.g., glucose) will directly impact the 3HV molar fraction.[7]

  • Metabolic Pathways: The efficiency of the metabolic pathways that convert precursors to propionyl-CoA and then to 3-hydroxyvaleryl-CoA is a key factor.[1][8] Endogenous metabolic pathways that consume propionyl-CoA can compete with 3HV formation and need to be considered.[1]

  • Cultivation Conditions: Parameters such as oxygen and carbon limitation, pH, and temperature can significantly affect the metabolic state of the microorganisms and, consequently, the 3HV incorporation.[5][9]

  • Microbial Strain: Different bacterial strains have varying metabolic capacities for utilizing precursor substrates and synthesizing PHBV with different 3HV contents.[10]

Q3: My 3HV molar fraction is consistently zero or very low, even when I add a precursor. What could be the issue?

Several factors could lead to low or no 3HV incorporation:

  • Precursor Toxicity: Propionic acid can be toxic to cells at high concentrations, inhibiting cell growth and polymer production.[1]

  • Inefficient Precursor Uptake: The microbial strain might have limitations in transporting the precursor substrate into the cell.

  • Competing Metabolic Pathways: Endogenous pathways, such as the methylcitrate cycle, can divert propionyl-CoA away from PHBV synthesis.[1]

  • Suboptimal Cultivation Conditions: The pH, temperature, or aeration might not be optimal for the specific strain to produce the copolymer.

Troubleshooting Guide: Inconsistent 3HV Molar Fractions

This guide provides a systematic approach to diagnosing and resolving inconsistencies in the 3HV molar fraction of your PHBV product.

Problem: High Batch-to-Batch Variation in 3HV Molar Fraction

High variability between batches is a common issue that can compromise experimental reproducibility and product quality.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Precursor Concentration 1. Verify Stock Solution: Double-check the concentration of your precursor (e.g., propionic acid, valeric acid) stock solution. 2. Precise Dosing: Use calibrated equipment for adding the precursor to the fermentation medium. 3. Monitor Consumption: If possible, monitor the concentration of the precursor in the medium throughout the fermentation to understand its consumption rate.
Fluctuations in Cultivation Conditions 1. Monitor and Control pH: Implement automated pH control or frequent manual checks and adjustments. 2. Maintain Constant Temperature: Ensure the incubator or bioreactor maintains a stable temperature. 3. Control Aeration and Agitation: Inconsistent oxygen supply can alter the cellular redox state (NADPH/NADP+ ratio) and affect 3HV incorporation.[5] Maintain consistent agitation and aeration rates.
Variability in Inoculum 1. Standardize Inoculum Preparation: Use a consistent protocol for preparing your seed culture, including age, cell density, and volume. 2. Ensure Inoculum Health: Use a healthy and actively growing culture for inoculation.
Problem: 3HV Molar Fraction is Consistently Higher or Lower Than Targeted

Achieving a specific 3HV molar fraction is often the goal. If your results are consistently off-target, consider the following.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect Precursor-to-Carbon Source Ratio 1. Systematic Titration: Perform a series of small-scale experiments with varying ratios of the 3HV precursor to the primary carbon source (e.g., glucose) to establish a calibration curve for your specific strain and conditions.[7] 2. Fed-Batch Strategy: Consider a fed-batch approach where the precursor is fed at a controlled rate throughout the fermentation to maintain a stable concentration.[10]
Metabolic Limitations 1. Strain Selection: The chosen microbial strain may have inherent metabolic characteristics that favor a certain level of 3HV incorporation. Consider screening different strains. 2. Metabolic Engineering: For advanced users, consider metabolic engineering approaches to block competing pathways (e.g., deleting the prpC gene to inhibit the methylcitrate cycle) or enhance the expression of genes in the 3HV synthesis pathway.[1]
Influence of Oxygen and Carbon Limitation 1. Chemostat Cultures: For precise control, continuous cultures (chemostats) can be used to control the specific oxygen uptake rate, which has been shown to be a determinant of the 3HV molar fraction.[5] 2. Aeration Rate Adjustment: In batch cultures, systematically varying the aeration rate can be a strategy to modulate the 3HV content.[9]

Experimental Protocols

Protocol 1: Determination of 3HV Molar Fraction by Gas Chromatography (GC)

This is a widely used method for quantifying the monomer composition of PHBV.

  • Methanolysis:

    • Weigh approximately 10-20 mg of dry PHBV polymer or lyophilized cell mass into a screw-cap test tube.

    • Add 2 mL of a solution containing 3% (v/v) sulfuric acid in methanol (B129727) and 2 mL of chloroform (B151607).

    • Add a known amount of an internal standard (e.g., benzoic acid).

    • Seal the tube and heat at 100°C for 3.5 hours. This reaction converts the 3-hydroxybutyrate (B1226725) (3HB) and this compound (3HV) monomers into their methyl ester derivatives.[11]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The lower chloroform phase contains the methyl esters.

  • Analysis:

    • Carefully transfer the chloroform phase to a GC vial.

    • Inject an aliquot into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).

    • The 3HV molar fraction is calculated from the relative peak areas of the methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate, corrected by the internal standard.

Protocol 2: Alternative Quantification by High-Performance Liquid Chromatography (HPLC)

An alternative method involves alkaline hydrolysis followed by HPLC analysis.

  • Alkaline Hydrolysis:

    • Decompose the PHBV sample with a sodium hydroxide (B78521) (NaOH) solution. This converts the 3HB and 3HV units into 2-butenoic acid (crotonic acid) and 2-pentenoic acid, respectively.[11]

  • HPLC Analysis:

    • Neutralize the sample and filter it.

    • Analyze the sample using an HPLC system with a suitable reverse-phase column and a UV detector.

    • Quantify the concentrations of 2-butenoic acid and 2-pentenoic acid against standard calibration curves.[11]

    • The molar fraction of 3HV can be calculated from the molar amounts of the two resulting acids.

Visualizations

PHBV_Metabolic_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA HV_CoA (R)-3-Hydroxyvaleryl-CoA AcetylCoA->HV_CoA bktB TCA TCA Cycle AcetylCoA->TCA PropionylCoA Propionyl-CoA PropionylCoA->HV_CoA bktB MCC Methylcitrate Cycle PropionylCoA->MCC Competing Pathway Propionate Propionate (Precursor) Propionate->PropionylCoA Valerate Valerate (Precursor) Valerate->PropionylCoA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA phaB PHB_unit 3HB Monomer HB_CoA->PHB_unit PHV_unit 3HV Monomer HV_CoA->PHV_unit PHBV PHBV Polymer PHB_unit->PHBV phaC PHV_unit->PHBV phaC

Caption: Metabolic pathway for PHBV synthesis.

Troubleshooting_Workflow Start Inconsistent 3HV Molar Fraction Observed Check_Inputs Step 1: Verify Inputs Start->Check_Inputs Sub_Inputs1 Verify precursor stock concentration and dosing Check_Inputs->Sub_Inputs1 Precise Dosing? Sub_Inputs2 Standardize inoculum preparation Check_Inputs->Sub_Inputs2 Standard Inoculum? Check_Conditions Step 2: Analyze Cultivation Conditions Sub_Conditions1 Monitor and control pH, temperature, and aeration Check_Conditions->Sub_Conditions1 Stable Environment? Sub_Conditions2 Adjust precursor-to-carbon source ratio Check_Conditions->Sub_Conditions2 Optimal Ratio? Check_Strain Step 3: Evaluate Microbial Strain Sub_Strain1 Consider strain screening Check_Strain->Sub_Strain1 Strain Limitation? Sub_Strain2 Advanced: Metabolic engineering Check_Strain->Sub_Strain2 Advanced Control? Solution Consistent 3HV Molar Fraction Achieved Sub_Inputs1->Check_Conditions Sub_Inputs2->Check_Conditions Sub_Conditions1->Check_Strain Sub_Conditions2->Check_Strain Sub_Strain1->Solution Sub_Strain2->Solution

Caption: Troubleshooting workflow for inconsistent 3HV.

References

Refinement of analytical methods for accurate 3-Hydroxyvalerate measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of 3-Hydroxyvalerate (3HV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the refinement of analytical methods for accurate 3HV quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound (3HV)?

A1: The primary methods for the accurate quantification of 3HV are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[3][4] GC-MS is also a robust and sensitive technique, particularly after derivatization of the analyte.[1][5] HPLC with UV detection is a less sensitive but viable alternative, often used for quantifying higher concentrations of 3HV or its derivatives.[1][2]

Q2: Why is derivatization necessary for the GC-MS analysis of 3HV?

A2: this compound contains a hydroxyl and a carboxylic acid group, making it a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to poor peak shape and thermal instability.[6][7] Derivatization, typically through silylation or methylation, converts 3HV into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection sensitivity.[6][8]

Q3: How do I choose an appropriate internal standard for 3HV quantification?

A3: The ideal internal standard (IS) is a stable isotope-labeled version of this compound (e.g., [Dₙ]-3-hydroxyvalerate or [¹³C₅]-3-hydroxyvalerate).[4] These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.[4] If a stable isotope-labeled standard is unavailable, a structural analog that is not present in the sample can be used, but careful validation is required to ensure it adequately mimics the behavior of 3HV.

Q4: What are the key validation parameters I should assess for my 3HV analytical method?

A4: A robust analytical method validation for 3HV should include the assessment of specificity/selectivity, accuracy, precision (repeatability and reproducibility), linearity and range, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability.[9][10][11] These parameters ensure the reliability, consistency, and accuracy of the data generated.[10][11]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Low Peak Response Incomplete derivatization.Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is dry before adding the derivatization reagent.
Sample degradation.Check sample stability and storage conditions. Prepare fresh samples.
Injection problems (e.g., blocked syringe).Clean or replace the syringe. Verify autosampler operation.[12]
Column or inlet contamination.Clean the inlet and perform column maintenance (trimming or replacement).[13]
Peak Tailing Active sites in the liner or column.Use a deactivated liner. Trim the front end of the column or replace it.[14]
Non-volatile residues in the sample.Improve sample cleanup procedures.[13]
Inappropriate column temperature.Optimize the GC oven temperature program.[12]
Poor Reproducibility Inconsistent derivatization.Ensure consistent reaction conditions for all samples and standards.[6]
Variability in injection volume.Check the autosampler for accuracy and precision.
Matrix effects.Enhance sample cleanup or use a matrix-matched calibration curve.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Ion Suppression or Enhancement Matrix effects from co-eluting compounds.Improve chromatographic separation to resolve 3HV from interfering matrix components.[15] Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction).[15]
Inappropriate mobile phase.Adjust the mobile phase composition and gradient to minimize matrix effects.
Inconsistent Retention Time Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column degradation.Replace the analytical column.
Fluctuation in column temperature.Ensure the column oven is maintaining a stable temperature.
Low Sensitivity Suboptimal ionization parameters.Optimize source parameters (e.g., spray voltage, gas flows, temperature).
Poor fragmentation.Optimize collision energy for the specific MRM transitions.
Inefficient sample extraction.Evaluate and optimize the extraction procedure for better recovery.

Experimental Protocols

Detailed Methodology for 3HV Extraction from Plasma (Protein Precipitation)
  • Sample Preparation : Thaw frozen plasma samples at room temperature.[16]

  • Aliquoting : Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of the internal standard solution (e.g., stable isotope-labeled 3HV) to the plasma sample.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to the plasma sample.[17][18][19]

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[17][18]

  • Centrifugation : Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[16]

  • Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.[16]

Detailed Methodology for GC-MS Analysis of 3HV Methyl Esters

This protocol outlines the methanolysis of 3HV for GC-MS analysis.

  • Sample Preparation : Use the dried extract from the plasma extraction protocol or a known amount of 3HV standard.

  • Reagent Preparation : Prepare a solution of 3% (v/v) sulfuric acid in methanol.

  • Methanolysis Reaction : To the dried sample, add 2 mL of the 3% sulfuric acid in methanol solution and 2 mL of chloroform. If using an internal standard like benzoic acid, it can be added at this stage.[2]

  • Incubation : Seal the reaction vial and incubate at 100°C for 3.5 hours.[2]

  • Cooling and Phase Separation : After cooling to room temperature, add 1 mL of ultrapure water and vortex to mix. Allow the phases to separate.[2]

  • Organic Phase Collection : Carefully collect the lower organic (chloroform) layer containing the 3HV methyl ester.

  • Drying : Dehydrate the collected organic phase with anhydrous sodium sulfate.

  • GC-MS Injection : Inject 1 µL of the final organic phase into the GC-MS system.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for 3HV Quantification

ParameterGC-MSLC-MS/MSHPLC-UV
Limit of Detection (LOD) 1 pg on column (for a similar compound, GHV)[5]0.003 µg/mL (for 3-hydroxyisovaleric acid)[3]0.05 µg on column (for a similar compound, GHV)[1]
Limit of Quantification (LOQ) 100 ppm in solution (for a similar compound, GHV)[5]0.008 µg/mL (for 3-hydroxyisovaleric acid)[3]Not explicitly stated, but higher than GC-MS and LC-MS/MS[1]
Linearity Range Not explicitly stated for 3HV0.1 to 10.0 µg/mL (for 3-hydroxyisovaleric acid)[3]Not explicitly stated for 3HV
Precision (%RSD) < 5% average error in a beverage study (for a similar compound, GHV)[1]Intra-day: < 15%, Inter-day: < 15% (typical requirement)< 2% for HPLC (general guidance)[9]
Accuracy (% Recovery) 97% from beverages (with surrogate spike, for a similar compound, GHV)[1]95.26% for 3-hydroxyisovaleric acid[3]80-120% (typical requirement)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms_path LC-MS/MS Analysis reconstitute->lc_ms_path For LC-MS/MS derivatization Derivatization reconstitute->derivatization For GC-MS gc_ms_path GC-MS Analysis quantification Quantification vs. Calibration Curve gc_ms_path->quantification lc_ms_path->quantification derivatization->gc_ms_path data_review Data Review and Validation quantification->data_review

Caption: General experimental workflow for 3HV analysis.

troubleshooting_logic start Analytical Issue Encountered check_method Review Method Parameters (e.g., temperatures, voltages) start->check_method check_sample_prep Evaluate Sample Preparation (e.g., extraction, derivatization) check_method->check_sample_prep Parameters OK resolve Issue Resolved check_method->resolve Parameter Adjusted check_consumables Inspect Consumables (e.g., column, liner, solvents) check_sample_prep->check_consumables Prep OK check_sample_prep->resolve Prep Optimized instrument_check Perform Instrument Diagnostics (e.g., leak check, calibration) check_consumables->instrument_check Consumables OK check_consumables->resolve Consumable Replaced instrument_check->resolve Instrument Calibrated/ Repaired consult Consult Senior Scientist or Manufacturer Support instrument_check->consult Issue Persists

Caption: A logical approach to troubleshooting analytical issues.

References

Technical Support Center: Mitigating Precursor Toxicity in Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to precursor toxicity during microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: My microbial culture is exhibiting poor growth and low product yield after the addition of a necessary precursor. What are the likely causes?

A1: Poor growth and low yield upon precursor addition are often due to the inherent toxicity of the precursor molecule to the microbial host. This toxicity can manifest in several ways, including inhibition of essential enzymes, disruption of cell membranes, and induction of cellular stress responses that divert resources from growth and product formation. High concentrations of the precursor can exacerbate these effects.

Q2: What are the general strategies to overcome precursor toxicity?

A2: Several strategies can be employed to mitigate the toxic effects of precursors:

  • Process Engineering: This involves optimizing the fermentation conditions to maintain the precursor concentration below inhibitory levels.

  • Strain Engineering: This focuses on modifying the microbial host to enhance its tolerance to the toxic precursor.

  • In-situ Product Recovery (ISPR): This technique involves the continuous removal of the product from the fermentation broth as it is formed, which can also help reduce feedback inhibition if the product itself is toxic.[1][2][3][4]

Q3: How can I determine the toxic concentration of my precursor?

A3: A toxicity assessment assay is crucial to determine the concentration at which your precursor significantly inhibits microbial growth. This typically involves cultivating the microorganism in the presence of varying concentrations of the precursor and monitoring growth parameters such as optical density (OD) or cell viability over time.[5][6][7]

Troubleshooting Guides

Issue 1: Significant decrease in cell viability after precursor addition.
Potential Cause Troubleshooting Step Expected Outcome
Precursor concentration is too high. Implement a fed-batch feeding strategy to maintain a low, non-toxic concentration of the precursor in the bioreactor.[8][9][10][11][12]Maintained cell viability and sustained productivity throughout the fermentation.
High initial bolus feeding is causing shock. Instead of a single large dose, add the precursor gradually over an extended period.Reduced initial shock to the cells, allowing for gradual adaptation.
The precursor is unstable at fermentation pH or temperature, leading to toxic byproducts. Characterize the stability of your precursor under your specific fermentation conditions. Adjust pH or temperature if necessary.Minimized formation of toxic byproducts, leading to improved cell health.
Issue 2: Product titer is low despite seemingly healthy cell growth.
Potential Cause Troubleshooting Step Expected Outcome
Sub-lethal precursor concentrations are inhibiting product formation pathways. Employ metabolic engineering strategies to upregulate the expression of enzymes in the product biosynthesis pathway or downregulate competing pathways.[13][14][15]Increased metabolic flux towards the desired product, leading to higher titers.
The precursor is being diverted to other metabolic pathways. Knock out competing metabolic pathways that consume the precursor without leading to the desired product.[13]Increased availability of the precursor for the desired biosynthetic pathway.
Feedback inhibition by the product. Implement in-situ product recovery (ISPR) to continuously remove the product from the culture medium.[1][2][3][4]Alleviation of feedback inhibition, allowing for sustained product synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on mitigating precursor/product toxicity.

Table 1: Effect of In-Situ Product Recovery (ISPR) on Product Yield

Product Microorganism ISPR Method Product Yield Increase Reference
p-cresolEscherichia coliActivated Carbon51%[1][3]
Muconic AcidYeastReactive Extraction18%[4]
ButanolClostridium acetobutylicumAdsorption-[2]
GeldanamycinStreptomyces hygroscopicusAdsorbent Resins-[16]

Table 2: Improvement of Microbial Tolerance through Adaptive Laboratory Evolution (ALE)

Tolerated Compound Microorganism Improvement Reference
Vitamin K3Bacillus subtilisEnhanced tolerance and 76% increase in MK-7 production (static culture)[17]
Furfural-Tolerance up to 4.7 g/L[18]
Propionic Acid-Tolerance up to 30 g/L[19]

Experimental Protocols

Protocol 1: Assessing Precursor Toxicity

Objective: To determine the inhibitory concentration (IC50) of a precursor on microbial growth.

Materials:

  • Microbial strain of interest

  • Appropriate growth medium

  • Precursor stock solution of known concentration

  • 96-well microplates

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of the precursor in the growth medium in a 96-well plate. Include a control with no precursor.

  • Inoculate each well with the microbial culture to a starting OD600 of ~0.1.

  • Incubate the microplate at the optimal growth temperature for the microorganism.

  • Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Plot the growth curves (OD600 vs. time) for each precursor concentration.

  • Determine the specific growth rate for each concentration.

  • Plot the specific growth rate as a function of the precursor concentration to determine the IC50 value (the concentration at which the growth rate is inhibited by 50%).

Protocol 2: In-Situ Product Recovery (ISPR) using Adsorbent Resins

Objective: To mitigate product toxicity and increase product yield by using adsorbent resins.

Materials:

  • Fermentation setup (bioreactor)

  • Microbial culture

  • Production medium

  • Sterile adsorbent resin (e.g., Amberlite™ XAD™ series, Diaion™ HP-20)[20][21][22][23]

  • Method for resin separation (e.g., filtration, sedimentation)

  • Solvent for product elution

Methodology:

  • Sterilize the adsorbent resin by autoclaving or washing with ethanol (B145695) followed by sterile water.

  • Add the sterile resin to the fermentation medium at the beginning of the culture or after an initial growth phase. The amount of resin will need to be optimized for your specific process.

  • Run the fermentation under optimal conditions.

  • At the end of the fermentation, separate the resin from the culture broth.

  • Wash the resin with sterile water to remove any remaining cells and media components.

  • Elute the adsorbed product from the resin using an appropriate organic solvent.

  • Analyze the eluted product concentration and compare it to a control fermentation without resin.

Visualizations

Experimental_Workflow_for_Toxicity_Mitigation cluster_problem Problem Identification cluster_assessment Toxicity Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Precursor Toxicity Observed (Low Growth/Yield) ToxicityAssay Perform Toxicity Assay (Determine IC50) Problem->ToxicityAssay ProcessEng Process Engineering (e.g., Fed-Batch) ToxicityAssay->ProcessEng StrainEng Strain Engineering (ALE, Metabolic Engineering) ToxicityAssay->StrainEng ISPR In-Situ Product Recovery (e.g., Adsorbent Resins) ToxicityAssay->ISPR Validation Validate Improved Performance ProcessEng->Validation StrainEng->Validation ISPR->Validation

Caption: Workflow for addressing precursor toxicity.

Fed_Batch_Strategy cluster_bioreactor Bioreactor Culture Microbial Culture Control Control System (Monitors & Adjusts Feed) Culture->Control Sensor Feedback Feed Precursor Feed (Controlled Rate) Feed->Culture Slow, continuous addition Control->Feed Adjusts Rate

Caption: Fed-batch strategy for precursor addition.

Microbial_Stress_Response_Pathway ToxicPrecursor Toxic Precursor CellularDamage Cellular Damage (Membrane, DNA, Protein) ToxicPrecursor->CellularDamage StressSensors Stress Sensors (e.g., Kinases) CellularDamage->StressSensors SignalingCascade Signaling Cascade (e.g., MAPK pathway) StressSensors->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression StressResponse Stress Response (Detoxification, Repair, Apoptosis) GeneExpression->StressResponse

Caption: General microbial stress response pathway.

References

Technical Support Center: Optimizing 3-Hydroxyvalerate (3HV) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing gene expression for efficient 3-hydroxyvalerate (3HV) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental metabolic pathway for this compound (3HV) biosynthesis?

A1: The biosynthesis of 3HV is a three-step enzymatic process that begins with the condensation of acetyl-CoA and propionyl-CoA.[1] This initial reaction, catalyzed by a β-ketothiolase, forms 3-ketovaleryl-CoA. Subsequently, a reductase reduces 3-ketovaleryl-CoA to 3-hydroxyvaleryl-CoA (3HV-CoA). The final step involves the removal of Coenzyme A from 3HV-CoA, often by a thioesterase, to yield 3HV.[1][2] The chirality of the final 3HV product can be controlled by using stereoselective reductases.[2]

Q2: What are the common host organisms used for recombinant 3HV production?

A2: Escherichia coli is a commonly used host for the heterologous production of 3HV due to its well-understood genetics and metabolism.[1][2][3] Other microorganisms, such as Paraburkholderia xenovorans, Bacillus aryabhattai, and Halomonas bluephagenesis, have also been investigated for their ability to produce 3HV or its copolymers.[4][5][6]

Q3: Why is propionyl-CoA availability often a limiting factor in 3HV biosynthesis?

A3: Propionyl-CoA is not a common metabolite in many microorganisms, including E. coli.[1][3] As a result, its limited intracellular pool often restricts the efficient synthesis of 3HV. This necessitates either supplementing the culture medium with precursors or engineering the host's metabolism to endogenously produce propionyl-CoA.[1][2]

Q4: How can I increase the intracellular supply of propionyl-CoA?

A4: There are several strategies to enhance the availability of propionyl-CoA:

  • Precursor Supplementation: Feeding the culture with compounds like propionate (B1217596), valerate (B167501), threonine, or 2-ketobutyrate can provide the necessary precursor for propionyl-CoA synthesis.[1][2] However, these supplements can be expensive and may exhibit toxicity at higher concentrations.[2]

  • Metabolic Engineering: Modifying endogenous metabolic pathways can enable the production of propionyl-CoA from a single, inexpensive carbon source like glucose or glycerol.[1][2][3] Common approaches include:

    • Threonine Biosynthesis Pathway: Overexpressing genes in the threonine pathway, such as threonine deaminase (ilvA), can convert threonine to 2-ketobutyrate, a precursor to propionyl-CoA.[2][7]

    • Sleeping Beauty Mutase (Sbm) Pathway: Activating the Sbm pathway in E. coli allows for the conversion of succinyl-CoA from the TCA cycle into propionyl-CoA.[1][3]

    • Citramalate (B1227619) Pathway: Introducing a citramalate pathway by expressing a gene like cimA can contribute to propionyl-CoA formation.[8] Combining this with the threonine pathway has been shown to improve the 3HV fraction in copolymers.[8]

Q5: What is the significance of the 3HV/3HB ratio, and how can it be improved?

A5: In many engineered systems, the production of 3-hydroxybutyrate (B1226725) (3HB) occurs as a byproduct from the condensation of two acetyl-CoA molecules.[2] A higher 3HV/3HB ratio is often desirable for specific applications of 3HV-containing polymers. To improve this ratio, it is crucial to increase the intracellular pool of propionyl-CoA relative to acetyl-CoA and to select a β-ketothiolase with a higher affinity for propionyl-CoA. Additionally, redirecting carbon flux away from acetyl-CoA-heavy pathways can be beneficial.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no 3HV production 1. Inefficient expression or activity of pathway enzymes. 2. Insufficient precursor (propionyl-CoA) supply. 3. Degradation of propionyl-CoA by competing metabolic pathways.1. Optimize Gene Expression: - Use strong, inducible promoters to control the expression of biosynthetic genes. - Perform codon optimization of the heterologous genes for the host organism. - Co-express chaperones to ensure proper protein folding.[9] 2. Enhance Propionyl-CoA Pool: - Supplement the medium with precursors like propionate or threonine.[2] - Engineer endogenous pathways for propionyl-CoA synthesis (e.g., threonine, Sbm, or citramalate pathways).[1][2][8] 3. Block Competing Pathways: - Knock out genes involved in propionyl-CoA degradation, such as prpC (methylcitrate synthase).[7][10]
Low 3HV Titer 1. Metabolic burden on the host cell due to high expression of heterologous proteins. 2. Suboptimal cultivation conditions (temperature, pH, aeration). 3. Carbon flux is diverted to other pathways.1. Balance Gene Expression: - Use promoters of varying strengths to fine-tune the expression levels of pathway enzymes.[11] - Utilize multi-plasmid systems for differential gene expression. 2. Optimize Culture Conditions: - Test different cultivation temperatures (e.g., 30°C vs. 37°C) as lower temperatures can sometimes improve protein solubility and product titers.[1] - Optimize pH and aeration to maintain robust cell growth and pathway activity. 3. Redirect Carbon Flux: - Manipulate central carbon metabolism, such as the TCA cycle, to direct more carbon towards succinyl-CoA for the Sbm pathway.[1][3]
High 3HB byproduct formation (Low 3HV/3HB ratio) 1. High intracellular concentration of acetyl-CoA relative to propionyl-CoA. 2. The β-ketothiolase used has a high affinity for acetyl-CoA.1. Increase Propionyl-CoA/Acetyl-CoA Ratio: - Implement the strategies mentioned above to boost propionyl-CoA supply. 2. Enzyme Selection: - Screen for β-ketothiolases from different organisms that exhibit a higher specificity for propionyl-CoA over acetyl-CoA.
Toxicity from precursor supplementation (e.g., propionate) High concentrations of supplemented precursors can be toxic to the host cells, inhibiting growth and productivity.1. Optimize Precursor Concentration: - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the precursor. 2. Fed-Batch Cultivation: - Implement a fed-batch strategy to maintain the precursor concentration at a low, non-toxic level throughout the cultivation. 3. Switch to Endogenous Production: - Focus on engineering the host to produce propionyl-CoA from the primary carbon source to eliminate the need for supplementation.[2]

Quantitative Data Summary

Table 1: 3HV Titers in Engineered E. coli from a Single Carbon Source

Carbon SourceKey Genetic Modifications(S)-3HV Titer (g/L)(R)-3HV Titer (g/L)Reference
GlucoseThreonine pathway engineering0.310.50[2]
GlycerolThreonine pathway engineering0.190.96[2]
GlycerolSbm pathway activation, TCA cycle engineering-3.71[3]

Table 2: Effect of Precursor Supplementation on 3HV Production in E. coli

Carbon SourceSupplementKey Genes Overexpressed(S)-3HV Titer (g/L)(R)-3HV Titer (g/L)Reference
GlucosePropionate (20 mM)bktB, tesB, stereoselective reductase-~0.45[2]
GlucoseThreonine (3 g/L)ilvA (feedback resistant), bktB, tesB, stereoselective reductase0.270.91[2]
Glucose2-Ketobutyrate (3 g/L)bktB, tesB, stereoselective reductase~0.25~0.75[2]

Experimental Protocols

Protocol 1: General Shake-Flask Cultivation for 3HV Production in E. coli
  • Seed Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 30°C or 37°C with shaking at 250 rpm.[2]

  • Production Culture Inoculation: Inoculate 50 mL of production medium (e.g., LB or a defined minimal medium) in a 250 mL flask with 2% (v/v) of the seed culture. The production medium should be supplemented with a carbon source (e.g., 20 g/L glucose or glycerol) and antibiotics.[2]

  • Induction of Gene Expression: Incubate the production culture at 30°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 0.8-1.0. Induce gene expression by adding an appropriate inducer, such as 1 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]

  • Cultivation and Sampling: Continue the cultivation at 30°C for 48-72 hours post-induction. Collect samples at regular intervals (e.g., every 24 hours) for analysis of cell growth (OD600) and 3HV concentration.[2]

Protocol 2: Quantification of 3HV using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Sample Preparation: Centrifuge 1 mL of the culture broth to pellet the cells. The supernatant can be directly used for analysis after filtering through a 0.22 µm syringe filter.

  • HPLC System and Column: Use an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water is commonly used.

  • Detection: Detect 3HV using a UV detector at a wavelength of approximately 210 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure 3HV. Calculate the concentration of 3HV in the samples by comparing their peak areas to the standard curve.

Visualizations

Metabolic_Pathway_for_3HV_Biosynthesis acetyl_coa Acetyl-CoA ketovaleryl_coa 3-Ketovaleryl-CoA acetyl_coa->ketovaleryl_coa bktB (β-Ketothiolase) propionyl_coa Propionyl-CoA propionyl_coa->ketovaleryl_coa hv_coa (R/S)-3-Hydroxyvaleryl-CoA ketovaleryl_coa->hv_coa phaB (Reductase) hv This compound hv_coa->hv tesB (Thioesterase)

Core metabolic pathway for this compound biosynthesis.

Propionyl_CoA_Supply_Pathways cluster_precursor Precursor Supplementation cluster_central_metabolism Central Metabolism propionate Propionate propionyl_coa Propionyl-CoA propionate->propionyl_coa Activation threonine Threonine threonine->propionyl_coa Threonine Pathway (e.g., ilvA) glucose Glucose / Glycerol succinyl_coa Succinyl-CoA (TCA Cycle) glucose->succinyl_coa Glycolysis & TCA Cycle succinyl_coa->propionyl_coa Sbm Pathway hv_biosynthesis 3HV Biosynthesis propionyl_coa->hv_biosynthesis

Strategies for supplying the precursor Propionyl-CoA.

Troubleshooting_Workflow start Low/No 3HV Production check_expression Verify Gene Expression (SDS-PAGE, Western Blot) start->check_expression check_precursor Analyze Precursor Supply (LC-MS for intracellular CoA pools) start->check_precursor optimize_expression Optimize Codons, Promoters, Chaperones check_expression->optimize_expression Low/Insoluble Expression engineer_precursor Engineer Propionyl-CoA Supply Pathway check_precursor->engineer_precursor Low Propionyl-CoA re_evaluate Re-evaluate 3HV Titer optimize_expression->re_evaluate block_competing Knock Out Competing Pathways (e.g., prpC) engineer_precursor->block_competing Still Low Titer block_competing->re_evaluate

A logical workflow for troubleshooting low 3HV production.

References

Technical Support Center: Efficient Recovery of 3-Hydroxyvalerate (3HV) from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 3-Hydroxyvalerate (3HV) recovery from biomass, primarily within the context of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) copolymers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of 3HV recovery.

Issue 1: Low Recovery Yield of PHBV

Potential Cause Troubleshooting Step Explanation
Inefficient Cell Lysis Ensure complete cell disruption before solvent extraction. Consider mechanical methods (bead milling, high-pressure homogenization) or chemical pretreatments (e.g., with SDS or hypochlorite).The polymer is located within intracellular granules and must be released for efficient extraction.[1][2][3]
Suboptimal Solvent Choice The selection of an appropriate solvent is critical. Halogenated solvents like chloroform (B151607) are effective but pose environmental concerns.[4] Greener alternatives such as dimethyl carbonate (DMC), acetone (B3395972), or 1,3-dioxolane (B20135) have shown high recovery yields.[4][5]Solvent polarity, boiling point, and interaction with the polymer directly impact extraction efficiency.
Inadequate Extraction Temperature Optimize the extraction temperature. Higher temperatures generally improve solubility and recovery but can also lead to polymer degradation.[4][6]For instance, increasing the extraction temperature for ethyl acetate (B1210297) from 100°C to 125°C increased recovery from approximately 50% to 80 wt%.[4][7]
Insufficient Extraction Time Ensure the extraction duration is sufficient for the solvent to penetrate the biomass and dissolve the polymer fully.Kinetic studies have shown that recovery rates plateau after a certain time, indicating the point of maximum extraction.[8]
Formation of Emulsions Emulsions can form during liquid-liquid extraction, trapping the polymer and hindering phase separation.Centrifugation can help break emulsions. If the problem persists, consider alternative solvents or extraction methods.[9]
Polymer Precipitation Premature precipitation of the polymer can occur if a poor solvent is introduced or if the temperature drops significantly.Maintain a consistent temperature during extraction and filtration. When precipitating the polymer, use a suitable anti-solvent like methanol (B129727) or ethanol.[4]

Issue 2: Low Purity of Recovered PHBV

Potential Cause Troubleshooting Step Explanation
Contamination with Cellular Debris Improve the initial cell lysis and washing steps. Multiple washing steps with a non-solvent after precipitation can help remove impurities.Residual proteins, lipids, and other cellular components can co-precipitate with the polymer.[9]
Co-extraction of Other Lipids A pre-treatment step with a solvent that dissolves lipids but not PHBV (e.g., a short wash with acetone or ethanol) can be effective.Biomass can contain various lipids that may be soluble in the primary extraction solvent.[10][11]
Incomplete Precipitation Optimize the anti-solvent to solvent ratio and the precipitation temperature. Ensure thorough mixing during the addition of the anti-solvent.Incomplete precipitation leads to the loss of polymer and a potential concentration of impurities in the recovered fraction.

Issue 3: Inaccurate Quantification of 3HV Content

Potential Cause Troubleshooting Step Explanation
Incomplete Derivatization For Gas Chromatography (GC) analysis, ensure the methanolysis or acid-catalyzed transesterification reaction goes to completion to convert 3HV monomers to their volatile methyl esters.Incomplete derivatization will lead to an underestimation of the 3HV content.[12][13]
Standard Curve Issues Prepare fresh calibration standards for every analysis. Use a certified reference material for PHBV with a known 3HV content if available.Degradation of standards or improper preparation can lead to inaccurate quantification.
Matrix Effects in HPLC For High-Performance Liquid Chromatography (HPLC) analysis, matrix effects from the sample can interfere with the detection of the analytes.Proper sample cleanup, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.[12][14]

Frequently Asked Questions (FAQs)

Q1: What are the most effective "green" solvents for PHBV extraction?

A1: Several non-halogenated solvents have demonstrated high efficiency in PHBV recovery. Acetone and dimethyl carbonate (DMC) have been reported to achieve yields of 91-95% with purities of 93-96%.[4] 1,3-Dioxolane is another promising green solvent, with studies showing recovery yields up to 98% and purities around 99%.[5][8] Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MTHF) and cyrene have also been explored, achieving yields of 62% and 57% respectively, with purities over 99%.[15][16]

Q2: How does the 3HV content affect the properties of the recovered polymer?

A2: The molar percentage of 3HV significantly influences the physicochemical properties of the PHBV copolymer. An increase in 3HV content generally leads to:

  • Reduced crystallinity: This makes the polymer more flexible and less brittle.[17][18]

  • Lower melting point: This can improve the processability of the polymer.[11]

  • Increased biodegradability: Higher 3HV content can lead to faster degradation rates.[18]

Q3: Can I extract PHBV from wet biomass?

A3: Yes, some protocols allow for the extraction of PHBV from wet biomass, which can be advantageous by eliminating the energy-intensive drying step. For instance, 1,3-dioxolane has been used to extract PHB from wet cells with a recovery of 86-87% and purity of 97-98%.[5] However, the efficiency may be slightly lower compared to using dried biomass.

Q4: What is the recommended method for quantifying the 3HV content in my recovered polymer?

A4: The most common and accurate method is Gas Chromatography (GC) following an acid-catalyzed methanolysis of the polymer. This process converts the 3-hydroxybutyrate (B1226725) (3HB) and this compound (3HV) monomers into their respective methyl esters, which are then separated and quantified by GC.[13][19][20] An internal standard is typically used for accurate quantification. High-Performance Liquid Chromatography (HPLC) after alkaline hydrolysis is another viable method.[12][14]

Quantitative Data on Solvent Extraction Efficiency

The following table summarizes the performance of various solvents for the recovery of PHBV from biomass, based on published data.

SolventBiomass ConditionTemperature (°C)Extraction TimeRecovery Yield (%)Purity (%)Reference(s)
AcetoneDryNot specifiedNot specified91 - 9593 - 96[4]
Dimethyl Carbonate (DMC)DryNot specifiedNot specified91 - 9593 - 96[4]
1,3-DioxolaneDry804 hours94.199.3[5]
1,3-DioxolaneWetRoom Temp.36 hours93.597.7[5]
2-Methyltetrahydrofuran (2-MTHF)Dry801 hour62> 99[15][16]
CyreneDry1202 hours57> 99[15][16]
ChloroformDry626 hoursNot specifiedNot specified[19]
Ethylene CarbonateNot specified1501 hour98.698[21]

Experimental Protocols

Protocol 1: Solvent Extraction of PHBV from Dry Biomass

  • Biomass Preparation: Harvest microbial cells by centrifugation and wash them with distilled water. Lyophilize the cell pellet for 24-48 hours until completely dry.

  • Cell Lysis (Optional but Recommended): For enhanced recovery, pre-treat the dry biomass. This can involve mechanical disruption or chemical treatment.

  • Solvent Extraction:

    • Add the selected solvent (e.g., 1,3-dioxolane, acetone, DMC) to the dried biomass at a specific solid-to-solvent ratio (e.g., 5% w/v).[5]

    • Heat the mixture to the optimal extraction temperature with continuous stirring for the designated extraction time (refer to the table above).

  • Separation of Biomass Debris: After extraction, separate the solid biomass residue from the polymer-rich solvent by centrifugation or filtration.

  • Polymer Precipitation:

    • Transfer the supernatant to a new vessel.

    • Slowly add a non-solvent (e.g., methanol, ethanol, or water for some solvents) to the polymer solution while stirring to precipitate the PHBV. A typical ratio is 2:1 (non-solvent:solvent).

  • Purification:

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer multiple times with the non-solvent to remove residual impurities.

  • Drying: Dry the purified PHBV in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Quantification of 3HV Content by Gas Chromatography (GC)

  • Sample Preparation: Weigh approximately 20 mg of the dried, purified PHBV into a glass tube with a screw cap.

  • Methanolysis:

    • Add 2 mL of chloroform to dissolve the polymer.

    • Add 2 mL of methanol containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).[19]

    • Seal the tube tightly and heat at 100°C for 2-4 hours in a heating block or water bath.

  • Extraction of Methyl Esters:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Allow the phases to separate. The chloroform layer at the bottom contains the methyl esters of 3-hydroxybutyrate and this compound.

  • GC Analysis:

    • Carefully transfer the chloroform layer to a GC vial.

    • Inject an aliquot of the sample into a GC equipped with a flame ionization detector (FID) and a suitable capillary column.

    • Quantify the peaks corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate by comparing their peak areas to those of a standard curve prepared with known concentrations.

Visualizations

Experimental_Workflow_for_3HV_Recovery cluster_0 Upstream Processing cluster_1 Downstream Processing (Recovery) cluster_2 Analysis Fermentation Bacterial Fermentation (PHBV Production) Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Drying Biomass Drying (Lyophilization) Harvesting->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Precipitation Precipitation (with Anti-solvent) Filtration->Precipitation Purification Washing & Drying Precipitation->Purification Pure_PHBV Purified PHBV Purification->Pure_PHBV Quantification 3HV Quantification (GC / HPLC) Pure_PHBV->Quantification

Caption: General experimental workflow for the recovery and analysis of this compound from biomass.

Troubleshooting_Low_Recovery Start Low PHBV Recovery Yield Cell_Lysis Inefficient Cell Lysis? Start->Cell_Lysis Solvent Suboptimal Solvent? Start->Solvent Temp_Time Incorrect Temp/Time? Start->Temp_Time Precipitation Poor Precipitation? Start->Precipitation Solution_Lysis Improve Disruption (Mechanical/Chemical) Cell_Lysis->Solution_Lysis Solution_Solvent Select More Effective Solvent Solvent->Solution_Solvent Solution_Temp_Time Optimize Extraction Parameters Temp_Time->Solution_Temp_Time Solution_Precipitation Optimize Anti-solvent Ratio & Conditions Precipitation->Solution_Precipitation

Caption: A logical troubleshooting guide for addressing low PHBV recovery yields during extraction.

Analytical_Pathway_for_3HV_Quantification Sample Purified PHBV Sample Methanolysis Acid-Catalyzed Methanolysis Sample->Methanolysis Derivatization Formation of Methyl Esters (3HB-Me & 3HV-Me) Methanolysis->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis Quantification Quantification vs. Standard Curve GC_Analysis->Quantification

Caption: Signaling pathway for the analytical quantification of 3HV content using Gas Chromatography.

References

Technical Support Center: Cost-Effective 3-Hydroxyvalerate (3HV) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the process optimization of 3-Hydroxyvalerate (3HV) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving cost-effective and efficient 3HV synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in microbial this compound (3HV) production?

A1: The major production costs are associated with the carbon sources, particularly the precursors required for 3HV synthesis.[1] Traditionally, expensive substrates like propionic acid or valeric acid are used to supply the necessary propionyl-CoA for the 3HV monomer.[2][3] The cost of these precursors can account for up to 50% of the total process cost.[1] Additionally, downstream processing for polymer extraction and purification contributes significantly to the overall expense.

Q2: How can I increase the this compound (3HV) fraction in my poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) copolymer?

A2: The 3HV fraction can be increased by manipulating the availability of 3HV precursors. Strategies include:

  • Increasing Precursor Concentration: Supplying higher concentrations of precursors like propionic acid or valeric acid can enhance the 3HV content. However, be mindful of potential toxicity to the microbial culture at high concentrations.[4]

  • Metabolic Engineering: Modifying the host organism's metabolic pathways to enhance the synthesis of propionyl-CoA from unrelated carbon sources like glucose or xylose is a promising approach.[5][6] This can involve overexpressing key enzymes in the pathway or knocking out competing metabolic routes.[6]

  • Alternative Feedstocks: Utilizing feedstocks rich in odd-chain fatty acids can naturally promote 3HV incorporation.

Q3: What are some alternative, cost-effective precursors for 3HV production?

A3: To reduce costs, researchers are exploring various alternative feedstocks:

  • Volatile Fatty Acids (VFAs): Mixtures of VFAs derived from the anaerobic digestion of organic waste can serve as inexpensive precursors.[1][7]

  • Alkyl Alcohols: Alcohols like 1-pentanol (B3423595) are being investigated as lower-cost alternatives to organic acids, though their toxicity to many bacterial strains is a challenge that needs to be addressed.[2][8]

  • Levulinic Acid: This renewable substrate has been used for 3HV production in recombinant P. putida.[9][10]

  • Unrelated Carbon Sources: Metabolic engineering enables the use of inexpensive sugars like glucose or xylose to produce 3HV without the need for direct precursors.[6][9]

Q4: What are the advantages of using mixed microbial cultures or co-cultures?

A4: Mixed cultures or co-cultures can offer several benefits for PHBV production:

  • Metabolic Stability: They can overcome the metabolic instability sometimes observed in pure strains.[1]

  • Synergistic Effects: Different species can have synergistic interactions that enhance overall productivity.[7] For example, one species might be efficient at utilizing the primary carbon source, while another is proficient at converting precursors into 3HV.

  • Reduced Sterility Requirements: The use of robust mixed cultures can lower the need for strict sterile conditions, which is advantageous for process scale-up.[11]

Troubleshooting Guide

Issue 1: Low or No 3HV Incorporation

Possible Cause Troubleshooting Step
Insufficient Precursor Supply - Increase the concentration of the 3HV precursor (e.g., propionate, valerate) in the fermentation medium.[12] - Ensure the feeding strategy maintains an adequate precursor level throughout the fermentation.
Metabolic Pathway Inefficiency - If using a metabolically engineered strain, verify the expression and activity of the key enzymes in the 3HV synthesis pathway. - Consider overexpressing rate-limiting enzymes or removing metabolic bottlenecks.[5]
Incorrect Carbon Source - When using unrelated carbon sources, ensure the metabolic pathway for converting them to propionyl-CoA is active and efficient.[13]
Suboptimal Fermentation Conditions - Optimize fermentation parameters such as pH, temperature, and aeration, as these can influence metabolic fluxes.

Issue 2: Poor Cell Growth and Low Biomass Yield

Possible Cause Troubleshooting Step
Precursor Toxicity - High concentrations of precursors like propionic acid or valeric acid can be toxic to cells.[2][4] Reduce the initial precursor concentration and implement a fed-batch strategy to maintain a low but sufficient level.
Nutrient Limitation - Ensure the growth medium is not deficient in essential nutrients like nitrogen, phosphorus, or trace elements during the growth phase. Note that nutrient limitation (especially nitrogen) is often used to trigger PHA accumulation in a separate production phase.[1][7]
Suboptimal Culture Conditions - Verify that the temperature, pH, and aeration are optimal for the specific microbial strain being used.[14]
Contamination - Check for microbial contamination, which can compete for nutrients and inhibit the growth of the production strain.[15]

Issue 3: Inconsistent Batch-to-Batch Production

Possible Cause Troubleshooting Step
Variability in Inoculum - Standardize the inoculum preparation, including the age and physiological state of the seed culture.
Inconsistent Feedstock Composition - If using waste-derived feedstocks like VFAs, their composition can vary. Analyze the feedstock composition for each batch and adjust feeding strategies accordingly.
Fluctuations in Fermentation Parameters - Ensure tight control over key fermentation parameters (pH, temperature, dissolved oxygen) throughout the process.[16]
Genetic Instability of Engineered Strain - For recombinant strains, periodically verify the stability of the engineered pathway, as genetic mutations can lead to performance decline over time.

Data Presentation

Table 1: Comparison of Different Carbon Sources on PHBV Production

Carbon Source(s)Microorganism3HV Content (mol%)PHBV Yield (g/L)Reference
Glucose + PropionateRecombinant E. coli3 - 20>100[3]
Methane + Valeric AcidMixed Methanotrophic CultureVaries with concentrationUp to 0.32 kg m⁻³ d⁻¹[4][17]
XyloseRecombinant E. coli17.5-[6]
D-Xylose + Valerate (B167501)Paraburkholderia xenovorans LB40028 - 431.79 - 2.29 (DCW)[18]
Palm Olein + 1-PentanolC. malaysiensis USMAA2-4ABH167 - 160.41 - 0.52 g/g[8]
Glucose + Threonine/2-KetobutyrateRecombinant E. coliSignificantly increased-[6]
Fructose + Succinate + Amino AcidsEngineered Rhodospirillum rubrumIncreased with specific amino acids-[13]

Table 2: Effect of Precursor Concentration on 3HV Content

PrecursorConcentrationMicroorganism3HV Content (mol%)ObservationsReference
Valeric Acid100 ppm vs 400 ppmMixed Methane-Utilizing CultureHigher with 400 ppmHigher valerate concentration decreased overall PHBV productivity.[4]
Valeric Acid30% w/w of total carbonMethylocystis parvus + Rhodococcus opacusNot specifiedPromoted PHBV accumulation.[1]
VFA Mixture15% w/w of total carbonMethylocystis parvus + Rhodococcus opacusNot specifiedSupported PHBV accumulation only in the presence of methane.[1]

Experimental Protocols

Protocol 1: General Two-Stage Fed-Batch Fermentation for PHBV Production

This protocol is a generalized procedure based on common practices for high-cell-density cultivation and subsequent polymer accumulation.

1. Growth Phase: a. Prepare a suitable growth medium for the selected microbial strain (e.g., LB for E. coli, mineral salt medium for others).[7][9] b. Inoculate a seed culture into the bioreactor. c. Maintain optimal growth conditions (e.g., 30-37°C, pH around 7.0, sufficient aeration). d. Feed a concentrated solution of the primary carbon source (e.g., glucose) to achieve high cell density. Monitor cell growth by measuring optical density (OD600).

2. Production Phase: a. Once the desired cell density is reached, induce the polymer accumulation phase. This is often triggered by limiting a key nutrient, typically the nitrogen source.[1] b. Begin feeding the 3HV precursor (e.g., propionic acid or valeric acid) along with the primary carbon source. The feeding rate should be carefully controlled to avoid toxic concentrations of the precursor. c. Continue the fermentation for a set period (e.g., 48-72 hours), monitoring polymer accumulation.

3. Analysis: a. Harvest the cells by centrifugation. b. Lyophilize the cell biomass to determine the dry cell weight (DCW). c. Analyze the PHBV content and 3HV fraction using Gas Chromatography-Mass Spectrometry (GC-MS) after methanolysis of the polymer.[19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Downstream & Analysis Media_Prep Medium Preparation Growth_Phase Growth Phase (High Cell Density) Media_Prep->Growth_Phase Inoculum_Prep Inoculum Preparation Inoculum_Prep->Growth_Phase Production_Phase Production Phase (Nutrient Limitation + Precursor Feeding) Growth_Phase->Production_Phase Induce (e.g., N-limitation) Harvesting Cell Harvesting Production_Phase->Harvesting Extraction Polymer Extraction & Purification Harvesting->Extraction Analysis Characterization (GC-MS, NMR) Extraction->Analysis Metabolic_Pathway Glucose Glucose / Xylose (Unrelated Carbon Source) Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis / PPP Propionate Propionate / Valerate (Precursor) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Activation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA / BktB + Acetyl-CoA Ketovaleryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Ketovaleryl_CoA PhaA / BktB + Acetyl-CoA HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->HB_CoA PhaB (Reductase) HV_CoA (R)-3-Hydroxyvaleryl-CoA Ketovaleryl_CoA->HV_CoA PhaB (Reductase) PHB 3HB Monomer HB_CoA->PHB PHV 3HV Monomer HV_CoA->PHV PHBV P(3HB-co-3HV) PHB->PHBV PhaC (PHA Synthase) PHV->PHBV PhaC (PHA Synthase)

References

Technical Support Center: 3-Hydroxyvalerate Pathway Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the 3-Hydroxyvalerate (3HV) pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing this compound.

Question: Why am I observing low or no 3HV production in my engineered E. coli strain?

Answer:

Low or nonexistent 3HV production is a common issue that can stem from several factors, primarily related to the availability of the precursor, propionyl-CoA. Here are the key areas to investigate:

  • Insufficient Propionyl-CoA Pool: The biosynthesis of 3HV requires the condensation of acetyl-CoA and propionyl-CoA. Most common host strains like E. coli do not naturally produce a significant amount of propionyl-CoA.[1][2] You may need to engineer a pathway for propionyl-CoA synthesis.

  • Feedback Inhibition in the Precursor Pathway: If you have engineered a pathway to produce propionyl-CoA, such as the threonine biosynthesis pathway, feedback inhibition can severely limit its output.

    • Threonine Deaminase Inhibition: The enzyme threonine deaminase, a key component in converting threonine to a precursor for propionyl-CoA, is often subject to feedback inhibition by isoleucine.[3]

    • Threonine Operon Inhibition: The thrABC operon, responsible for threonine biosynthesis, can be feedback inhibited by threonine itself.[4]

  • Sub-optimal Enzyme Expression or Activity: The enzymes in your engineered pathway may not be expressed at high enough levels or may have low specific activity for the required substrates. For instance, some β-ketothiolases (like PhaA and Thil) are more specific to C4 substrates (leading to 3-hydroxybutyrate) than C5 substrates (leading to 3HV).[3]

  • Propionyl-CoA Consumption by Competing Pathways: Native metabolic pathways in the host organism can consume the propionyl-CoA intended for 3HV production. The primary competing pathways in E. coli are the methylcitrate cycle and the conversion to methylmalonyl-CoA.[4]

Question: My engineered strain produces a high ratio of 3-hydroxybutyrate (B1226725) (3HB) to 3HV. How can I increase the 3HV fraction?

Answer:

A high 3HB to 3HV ratio indicates that the flux towards 3-hydroxybutyryl-CoA is significantly higher than towards 3-hydroxyvaleryl-CoA. This is often due to a limited supply of propionyl-CoA relative to acetyl-CoA. Here are some strategies to increase the 3HV fraction:

  • Enhance Propionyl-CoA Supply:

    • Overcome Feedback Inhibition: As detailed above, use feedback-resistant enzymes or mutate existing ones to prevent the shutdown of your propionyl-CoA precursor pathway.[3][4] For example, using a feedback-resistant threonine deaminase from Corynebacterium glutamicum has been shown to boost 3HV production.[3]

    • Overexpress Key Enzymes: Increase the expression of enzymes that are bottlenecks in the propionyl-CoA synthesis pathway. Overexpressing threonine deaminase is a common strategy.[4][5]

    • Explore Alternative Propionyl-CoA Pathways: Consider implementing other propionyl-CoA synthesis pathways, such as the citramalate (B1227619) pathway or the sleeping beauty mutase (Sbm) pathway, which converts succinyl-CoA to propionyl-CoA.[1][6][7] Combining pathways, like the citramalate and threonine pathways, has been shown to improve the 3HV fraction.[7]

  • Block Competing Pathways for Propionyl-CoA:

    • Knock out the prpC gene, which encodes for methylcitrate synthase, to block the methylcitrate cycle.[4]

    • Knock out the scpC gene to prevent the conversion of propionyl-CoA to methylmalonyl-CoA. Deleting scpC has been shown to significantly increase the 3HV fraction.[4]

  • Enzyme Selection:

    • Utilize a β-ketothiolase with a higher affinity for propionyl-CoA. For instance, BktB from Cupriavidus necator (formerly Ralstonia eutropha) has a higher activity towards C5 substrates compared to many E. coli thiolases.[3]

Question: I am observing cellular toxicity after engineering the 3HV pathway. What could be the cause and how can I mitigate it?

Answer:

Cellular toxicity can arise from the accumulation of pathway intermediates or the addition of precursors like propionate (B1217596).

  • Propionate Toxicity: If you are feeding propionate to your culture as a precursor for propionyl-CoA, it can be toxic to cells at high concentrations.[4]

    • Mitigation: Carefully control the feeding of propionate to maintain it at a sub-toxic level. Fed-batch cultivation with a controlled feeding strategy is often employed.

  • Intermediate Accumulation: The accumulation of certain metabolic intermediates in your engineered pathway can be toxic.

    • Mitigation: Ensure that the enzymes in your pathway are well-balanced to prevent the buildup of any single intermediate. This may require fine-tuning the expression levels of each enzyme.

Frequently Asked Questions (FAQs)

What is the primary feedback inhibition loop in the native E. coli threonine pathway when engineered for 3HV production?

In the threonine biosynthesis pathway engineered for 3HV production, there are two main feedback inhibition loops:

  • Threonine inhibits the thrABC operon , which contains the genes for the enzymes that synthesize threonine.[4]

  • Isoleucine inhibits threonine deaminase (encoded by ilvA) , the enzyme that converts threonine to 2-ketobutyrate, a precursor to propionyl-CoA.[3]

What are some effective metabolic engineering strategies to increase the propionyl-CoA pool for 3HV synthesis?

Several strategies have proven effective:

  • Overcoming feedback inhibition in the threonine pathway by using feedback-resistant enzymes or mutating the native enzymes/operons.[3][4]

  • Overexpressing key enzymes in the propionyl-CoA synthesis pathway, such as threonine deaminase.[4]

  • Knocking out competing pathways that consume propionyl-CoA, such as the methylcitrate cycle (prpC knockout) and the pathway to methylmalonyl-CoA (scpC knockout).[4]

  • Introducing heterologous pathways for propionyl-CoA production, such as the sleeping beauty mutase (Sbm) pathway from Salmonella enterica or the citramalate pathway.[1][6][7]

  • Redirecting carbon flux from the TCA cycle towards propionyl-CoA synthesis.[1][8]

Can 3HV be produced from a single, unrelated carbon source like glucose or glycerol?

Yes, by metabolically engineering a host organism like E. coli to synthesize propionyl-CoA from central metabolites, 3HV can be produced from single, unrelated carbon sources.[1][3][4][6] This avoids the need to supplement the culture with expensive and potentially toxic precursors like propionate.

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on 3HV production, as reported in the literature.

Table 1: Effect of Overexpressing Threonine Deaminase (ilvA) from Different Sources on 3HV Fraction in PHBV Copolymer

Strain/Genetic ModificationCarbon Source3HV Fraction (mol%)Reference
Control (with pBHR68)Xylose0.43[4]
Overexpressing ilvA from E. coliXylose0.99[4]
Overexpressing ilvA from B. subtilisXylose2.39[4]
Overexpressing ilvA from C. glutamicumXylose5.09[4]

Table 2: Effect of Pathway Engineering on Chiral 3HV Production from Glucose

ChiralityGenetic Modification3HV Titer (g/L)Reference
(S)-3HVBase strain~0.1[3]
(S)-3HVWith feedback-resistant threonine deaminase0.27[3]
(R)-3HVBase strain~0.4[3]
(R)-3HVWith feedback-resistant threonine deaminase0.91[3]

Experimental Protocols

Protocol 1: Construction of a Feedback-Resistant Threonine Pathway for 3HV Production

This protocol outlines the general steps to engineer E. coli for enhanced 3HV production by addressing feedback inhibition in the threonine pathway.

  • Plasmid Construction:

    • Clone the PHA biosynthesis operon (phaBCA) into an appropriate expression vector. This operon typically includes the genes for β-ketothiolase (phaA), acetoacetyl-CoA reductase (phaB), and PHA synthase (phaC).

    • On a separate compatible plasmid, or on the same plasmid, clone a feedback-resistant threonine deaminase gene. A commonly used gene is ilvA from Corynebacterium glutamicum.[3][4]

    • To further enhance the threonine pool, introduce mutations into the thrABC operon on the host chromosome or on a plasmid to remove feedback inhibition by threonine.[4]

  • Host Strain Modification (Optional but Recommended):

    • Create knockout mutations in the E. coli chromosome for genes encoding enzymes of competing pathways.

    • Use homologous recombination to delete the prpC gene to block the methylcitrate cycle.[4]

    • Similarly, delete the scpC gene to prevent the conversion of propionyl-CoA to succinyl-CoA via methylmalonyl-CoA.[4]

  • Transformation and Cultivation:

    • Transform the engineered plasmids into the desired E. coli host strain (either wild-type or the knockout mutant).

    • Cultivate the recombinant strain in a suitable medium (e.g., modified M9 medium) with a primary carbon source like glucose or xylose.[4]

    • Induce the expression of the plasmid-borne genes at an appropriate cell density (e.g., mid-exponential phase).

  • Analysis of 3HV Production:

    • After cultivation for a set period (e.g., 48-72 hours), harvest the cells by centrifugation.

    • Lyophilize the cell pellet to determine the cell dry weight.

    • Extract the polyhydroxyalkanoate (PHA) from the cells using a suitable solvent (e.g., chloroform).

    • Analyze the composition of the PHA (i.e., the molar fraction of 3HB and 3HV) using gas chromatography-mass spectrometry (GC-MS) after methanolysis of the polymer.

Signaling Pathways and Experimental Workflows

This compound (3HV) Biosynthesis Pathway

G ac Acetyl-CoA bktb β-Ketothiolase (e.g., BktB) ac->bktb pc Propionyl-CoA pc->bktb kv 3-Ketovaleryl-CoA hbd 3-Hydroxybutyryl-CoA Dehydrogenase kv->hbd hv_coa 3-Hydroxyvaleryl-CoA tesb Thioesterase II (tesB) hv_coa->tesb hv This compound bktb->kv hbd->hv_coa tesb->hv

Caption: The biosynthetic pathway of this compound.

Feedback Inhibition in the Threonine Pathway for Propionyl-CoA Synthesis

G cluster_feedback Feedback Inhibition asp Aspartate thr_operon thrABC operon asp->thr_operon thr Threonine thr_operon->thr thr->thr_operon thr_deaminase Threonine Deaminase (ilvA) thr->thr_deaminase ketobutyrate 2-Ketobutyrate thr_deaminase->ketobutyrate isoleucine Isoleucine thr_deaminase->isoleucine propionyl_coa Propionyl-CoA ketobutyrate->propionyl_coa isoleucine->thr_deaminase

Caption: Feedback inhibition loops in the threonine pathway.

Experimental Workflow to Overcome Feedback Inhibition

G start Start: Low 3HV Yield step1 Identify Feedback Loops (e.g., thrABC, ilvA) start->step1 step2 Select Strategy step1->step2 step3a Use Feedback-Resistant Enzyme (e.g., ilvA from C. glutamicum) step2->step3a step3b Mutate Native Operon/Enzyme (e.g., thrABC mutants) step2->step3b step4 Construct Plasmids and Host Strains step3a->step4 step3b->step4 step5 Knockout Competing Pathways (prpC, scpC) step4->step5 step6 Cultivate and Induce Expression step5->step6 step7 Analyze 3HV Production (GC-MS) step6->step7 end End: Improved 3HV Yield step7->end

Caption: Workflow for overcoming feedback inhibition.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for 3-Hydroxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3-Hydroxyvalerate (3HV): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is a synthesis of established analytical practices and published data for similar analytes, offering a robust framework for the validation of a new analytical method for 3HV.

Methodology Comparison

The choice of analytical technique for this compound quantification often depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-UV offer reliable approaches, each with distinct advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. It typically requires a derivatization step to increase the volatility of 3HV, commonly through methanolysis to form this compound methyl ester. This method is particularly well-suited for complex matrices where high selectivity is crucial.

High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a simpler and often faster alternative to GC-MS, as it may not require derivatization. A common approach involves the alkaline hydrolysis of samples containing 3HV, which converts it to 2-pentenoic acid, a chromophoric compound readily detectable by UV. This method is advantageous for its simplicity and high throughput.

Data Presentation: Performance Comparison

The following tables summarize the typical validation parameters for the two analytical methods. These values are representative of what can be expected from a well-validated method and are compiled from various sources on the analysis of short-chain fatty acids and polyhydroxyalkanoate monomers.[1][2][3][4][5][6]

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterGC-MS MethodHPLC-UV Method
Linearity (R²) > 0.99> 0.99
Range 0.1 - 100 µg/mL0.5 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL~0.5 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and sample types.

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation (Methanolysis)

  • To 1-5 mg of the dried sample (e.g., lyophilized cells, polymer), add 2 mL of a solution of 3% (v/v) sulfuric acid in methanol.

  • Add 2 mL of chloroform (B151607) containing a suitable internal standard (e.g., benzoic acid).

  • Seal the reaction vial and heat at 100°C for 3.5 hours.[2]

  • After cooling to room temperature, add 1 mL of distilled water and vortex for 1 minute.

  • Centrifuge to separate the phases and transfer the lower chloroform layer to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Protocol 2: HPLC-UV Analysis of this compound

1. Sample Preparation (Alkaline Hydrolysis)

  • Suspend the sample in 1 mL of 0.1 M NaOH.

  • Heat at 60°C for 1 hour to hydrolyze this compound to 2-pentenoic acid.

  • Cool the sample and neutralize with 0.1 M HCl.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key workflows in the validation of a new analytical method for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation Define_Purpose Define Analytical Purpose Select_Method Select Method (GC-MS or HPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Standards Prepare Standards & QCs Define_Parameters->Prepare_Standards Analyze_Samples Analyze Samples Prepare_Standards->Analyze_Samples Collect_Data Collect Raw Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity & Range Collect_Data->Assess_Linearity Determine_Accuracy Determine Accuracy & Precision Collect_Data->Determine_Accuracy Calculate_LOD_LOQ Calculate LOD & LOQ Collect_Data->Calculate_LOD_LOQ Validation_Report Prepare Validation Report Assess_Linearity->Validation_Report Determine_Accuracy->Validation_Report Calculate_LOD_LOQ->Validation_Report SOP_Development Develop Standard Operating Procedure (SOP) Validation_Report->SOP_Development

Overall workflow for analytical method validation.

GCMS_Sample_Preparation cluster_gcms GC-MS Sample Preparation Workflow Sample Sample containing 3HV Methanolysis Methanolysis (H2SO4 in Methanol, 100°C) Sample->Methanolysis Extraction Liquid-Liquid Extraction (Chloroform) Methanolysis->Extraction Analysis GC-MS Analysis Extraction->Analysis

GC-MS sample preparation workflow.

HPLC_Sample_Preparation cluster_hplc HPLC-UV Sample Preparation Workflow Sample Sample containing 3HV Hydrolysis Alkaline Hydrolysis (NaOH, 60°C) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Analysis HPLC-UV Analysis Neutralization->Analysis

HPLC-UV sample preparation workflow.

References

A Comparative Guide to Microbial Strains for 3-Hydroxyvalerate (3HV) Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the microbial production of 3-hydroxyvalerate (3HV) presents a promising avenue for the synthesis of valuable biopolymers and chiral building blocks. This guide provides an objective comparison of different microbial strains engineered for 3HV production, supported by experimental data, detailed methodologies, and visualizations of the key metabolic pathways.

Performance Comparison of Microbial Strains

The selection of a microbial chassis for 3HV production is critical and depends on factors such as the desired production scale, the available carbon source, and the genetic engineering tools available for the host. The following table summarizes the key performance metrics of several leading microbial strains. It is important to note that the production metrics are highly dependent on the specific experimental conditions, including the carbon source, cultivation method (shake flask vs. fed-batch), and the specific genetic modifications implemented.

Microbial StrainGenetic ModificationsCarbon Source(s)Titer (g/L)Yield (%)Productivity (g/L/h)3HV Fraction (mol%)Reference
Escherichia coli Engineered Sleeping Beauty Mutase (Sbm) pathway, deregulated glyoxylate (B1226380) shunt, blocked oxidative TCA cycleGlycerol (B35011)3.7124.1 (based on consumed glycerol)Not ReportedN/A (produces 3HV directly)[1][2]
Escherichia coli Engineered threonine biosynthesis pathway, overexpression of threonine deaminase, knockout of competing pathwaysXyloseNot ReportedNot ReportedNot Reportedup to 17.5[3]
Escherichia coli Engineered citramalate (B1227619) and threonine pathwaysGlucoseNot ReportedNot ReportedNot Reportedup to 25.4[4]
Ralstonia eutropha Genetically manipulated methylcitric acid cycle and methylmalonyl-CoA pathwayGlucose132.8 (Biomass)Not ReportedNot Reportedup to 29.1[5]
Pseudomonas putida KT2440 Expression of recombinant thioesterase II (tesB)Levulinic acid + Glucose5.3Not ReportedNot ReportedN/A (produces 3HV directly)[6]
Paraburkholderia xenovorans LB400 Wild-typeD-xylose + Valerate (B167501)Not ReportedNot ReportedNot Reportedup to 43[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols for 3HV and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) production in the discussed microbial strains.

3HV Production in Engineered Escherichia coli (Shake Flask Cultivation)

This protocol is based on the work describing the production of 3HV from glycerol using an engineered E. coli strain.[1][2]

  • Strain: Engineered E. coli BW25113 with an activated Sleeping Beauty Mutase (Sbm) pathway for propionyl-CoA production and further modifications to enhance carbon flux towards 3HV.

  • Medium: M9 minimal medium supplemented with glucose or glycerol as the carbon source. The medium consists of (per liter): 6.78 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl, 2 mM MgSO4, and 0.1 mM CaCl2.

  • Cultivation:

    • A single colony is inoculated into a test tube containing 5 mL of Luria-Bertani (LB) broth and incubated overnight at 37°C with shaking at 250 rpm.

    • The overnight culture is then used to inoculate a 250 mL shake flask containing 50 mL of M9 medium to an initial optical density at 600 nm (OD600) of 0.1.

    • The culture is incubated at 37°C with shaking at 250 rpm.

    • Gene expression for the 3HV production pathway is induced at an appropriate cell density (e.g., OD600 of 0.4-0.6) by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Samples are taken periodically to measure cell growth (OD600) and the concentration of 3HV and other metabolites in the culture supernatant using High-Performance Liquid Chromatography (HPLC).

PHBV Production in Engineered Ralstonia eutropha (Fed-Batch Fermentation)

This protocol is a general representation of fed-batch cultivation for PHBV production in engineered R. eutropha.[5]

  • Strain: Engineered Ralstonia eutropha with modifications in the methylcitric acid cycle and methylmalonyl-CoA pathway to enhance propionyl-CoA supply from glucose.

  • Medium: A mineral salts medium is typically used, with glucose as the primary carbon source. The medium composition is optimized for high-density cell growth and PHBV accumulation.

  • Cultivation:

    • A pre-culture is prepared by inoculating a single colony into a nutrient-rich medium and incubating until a sufficient cell density is reached.

    • The pre-culture is used to inoculate a bioreactor containing the mineral salts medium with an initial concentration of glucose.

    • The fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

    • A fed-batch strategy is employed where a concentrated solution of glucose is fed to the bioreactor to maintain a desired concentration, preventing substrate inhibition and promoting high cell density.

    • Nitrogen limitation is often induced to trigger the accumulation of PHBV.

    • Samples are regularly withdrawn to monitor cell growth, substrate consumption, and PHBV content. The PHBV content and its monomer composition (3HV fraction) are typically determined by gas chromatography (GC) after methanolysis of the lyophilized cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key metabolic pathways and a general experimental workflow.

Metabolic Pathways for Propionyl-CoA Synthesis

The synthesis of 3HV is dependent on the intracellular availability of propionyl-CoA. Various native and engineered pathways can be utilized to supply this key precursor.

experimental_workflow strain_selection Strain Selection & Genetic Engineering preculture Pre-culture Preparation strain_selection->preculture fermentation Shake Flask / Bioreactor Cultivation preculture->fermentation induction Induction of Gene Expression fermentation->induction sampling Periodic Sampling induction->sampling analysis Analysis (OD, HPLC, GC) sampling->analysis data Data Interpretation analysis->data

A generalized experimental workflow for microbial 3HV production.

succinyl_coa_pathway TCA TCA Cycle succinyl_coa Succinyl-CoA TCA->succinyl_coa methylmalonyl_coa Methylmalonyl-CoA succinyl_coa->methylmalonyl_coa Sbm (mutase) propionyl_coa Propionyl-CoA methylmalonyl_coa->propionyl_coa Decarboxylase three_hv This compound propionyl_coa->three_hv

Engineered pathway for propionyl-CoA synthesis from succinyl-CoA.

threonine_pathway glucose Glucose threonine Threonine glucose->threonine Biosynthesis ketobutyrate 2-Ketobutyrate threonine->ketobutyrate Threonine deaminase propionyl_coa Propionyl-CoA ketobutyrate->propionyl_coa 2-Ketobutyrate -formate lyase three_hv This compound propionyl_coa->three_hv

Metabolic pathway for propionyl-CoA synthesis from threonine.

levulinic_acid_pathway levulinic_acid Levulinic Acid levulinyl_coa Levulinyl-CoA levulinic_acid->levulinyl_coa lvaE hydroxyvaleryl_coa 4-Hydroxyvaleryl-CoA levulinyl_coa->hydroxyvaleryl_coa lvaD three_hv_coa 3-Hydroxyvaleryl-CoA hydroxyvaleryl_coa->three_hv_coa lvaA, lvaB, lvaC three_hv This compound three_hv_coa->three_hv tesB

Conversion of levulinic acid to this compound in P. putida.

References

The Tale of Two Monomers: How 3-Hydroxyvalerate and 3-Hydroxybutyrate Dictate PHBV's Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular composition of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) reveals a fascinating interplay between its constituent monomers, 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (3HV). The ratio of these two building blocks is the primary determinant of the biopolymer's physical and thermal properties, and ultimately, its suitability for various applications in research, drug development, and beyond. This guide provides a comprehensive comparison of PHBV properties as a function of its 3HB and 3HV content, supported by experimental data and detailed methodologies.

The incorporation of 3HV units into the poly(3-hydroxybutyrate) (PHB) polymer chain disrupts the crystalline structure of PHB, leading to a more flexible and processable material.[1][2][3] Generally, as the molar fraction of 3HV increases, the crystallinity, melting point, and stiffness of the resulting PHBV polymer decrease, while its flexibility and toughness are enhanced.[1][3][4][5] This tunability makes PHBV a versatile biopolymer for a wide range of applications, from flexible packaging to biomedical devices.[2][6]

Comparative Analysis of PHBV Properties

The following tables summarize the quantitative impact of varying 3HV content on the key mechanical and thermal properties of PHBV, based on experimental data from multiple studies.

Table 1: Mechanical Properties of PHBV with Varying 3HV Content

3HV Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
330 ± 61.383 ± 0.0557 ± 1
16-24Reverse relationship observedReverse relationship observed-
1820 ± 1 to 21 ± 10.721 to 0.74611 ± 1 to 12 ± 2
28--120 ± 3

Data compiled from multiple sources.[1][4]

Table 2: Thermal Properties of PHBV with Varying 3HV Content

3HV Content (mol%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Crystallinity (%)Decomposition Temperature (Td) (°C)
0 (PHB)~175-180~5High~280
3175---
16-24126.1 to 170.1-0.7 to -7.4-318 to 329
18----
28100---
0-50Decreases with increasing 3HV-Decreases with increasing 3HV-

Data compiled from multiple sources.[1][4][7][8]

Biodegradability Profile

The incorporation of 3HV also influences the biodegradability of PHBV. Generally, a higher 3HV content leads to a decrease in crystallinity, which in turn can increase the rate of biodegradation as the amorphous regions are more susceptible to enzymatic attack.[1][7][9] Studies have shown that the degradation rates of PHBV films increase with a decreasing degree of crystallinity.[7][9]

Experimental Protocols

The data presented in this guide is derived from standard materials science characterization techniques. Below are detailed methodologies for the key experiments cited.

Mechanical Testing (Tensile Properties)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of PHBV samples.

Methodology:

  • Specimen Preparation: PHBV samples are typically prepared as dumbbell-shaped specimens according to ASTM D638 or ISO 527 standards.[10] The films can be produced by methods such as solvent casting or compression molding.[11][12]

  • Instrumentation: A universal testing machine (e.g., Instron) equipped with a load cell is used.[11][13]

  • Test Procedure:

    • The dimensions of the specimen (thickness and width of the gauge section) are measured precisely.

    • The specimen is mounted in the grips of the testing machine.

    • A constant rate of crosshead displacement (e.g., 5 or 50 mm/min) is applied to pull the specimen until it fractures.[10]

    • The load and displacement are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, calculated using the formula: ɛ = (ΔL/L) x 100, where ΔL is the change in length and L is the initial length.[10]

Thermal Analysis

Objective: To characterize the thermal properties of PHBV, including melting temperature (Tm), glass transition temperature (Tg), crystallinity, and thermal stability.

1. Differential Scanning Calorimetry (DSC)

Methodology:

  • Specimen Preparation: A small amount of the PHBV sample (typically 3-5 mg) is hermetically sealed in an aluminum pan.[14]

  • Instrumentation: A Differential Scanning Calorimeter is used.

  • Test Procedure:

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, at a constant rate (e.g., 10 °C/min).[14] A common temperature range is -30 °C to 200 °C.[14]

    • An inert atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.

  • Data Analysis:

    • Glass Transition Temperature (Tg): A step-like change in the baseline of the heat flow curve.

    • Melting Temperature (Tm): The peak temperature of the endothermic melting event.

    • Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization event during cooling.

    • Degree of Crystallinity (Xc): Calculated using the formula: Xc (%) = (ΔHm / ΔHm°) x 100, where ΔHm is the melting enthalpy of the sample and ΔHm° is the theoretical melting enthalpy of 100% crystalline PHBV (146 J/g).[11]

2. Thermogravimetric Analysis (TGA)

Methodology:

  • Specimen Preparation: A small amount of the PHBV sample (typically 4-10 mg) is placed in a TGA pan.[14]

  • Instrumentation: A Thermogravimetric Analyzer is used.

  • Test Procedure:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[14]

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • Decomposition Temperature (Td): The temperature at which significant weight loss begins, often reported as the temperature of maximum degradation rate (the peak of the derivative weight loss curve).

Visualizing the Biosynthesis Pathway

The production of PHBV in bacteria involves distinct metabolic pathways for the synthesis of the 3HB and 3HV monomers. The following diagram illustrates the general biosynthetic pathway.

PHBV_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA β-Ketothiolase KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA β-Ketothiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA (3HB-CoA) AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase PHBV PHBV HydroxybutyrylCoA->PHBV PHA Synthase PropionylCoA Propionyl-CoA PropionylCoA->KetovalerylCoA HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA (3HV-CoA) KetovalerylCoA->HydroxyvalerylCoA Acetoacetyl-CoA reductase HydroxyvalerylCoA->PHBV PHA Synthase

Caption: General biosynthetic pathway of PHBV.

In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to 3-hydroxybutyryl-CoA, the precursor for the 3HB monomer.[15] The 3HV monomer is typically synthesized from the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA, which is subsequently reduced to 3-hydroxyvaleryl-CoA.[16] The final polymerization of both monomers is catalyzed by PHA synthase.[15]

The following diagram illustrates a typical experimental workflow for characterizing PHBV.

PHBV_Characterization_Workflow Production PHBV Production (Bacterial Fermentation) Extraction Extraction & Purification Production->Extraction FilmPrep Film Preparation (Solvent Casting / Compression Molding) Extraction->FilmPrep Thermal Thermal Analysis FilmPrep->Thermal Mechanical Mechanical Testing FilmPrep->Mechanical Biodegradation Biodegradation Study FilmPrep->Biodegradation DSC DSC Thermal->DSC TGA TGA Thermal->TGA Tensile Tensile Test Mechanical->Tensile Soil Soil Burial / Enzymatic Assay Biodegradation->Soil

Caption: Experimental workflow for PHBV characterization.

References

Comparative analysis of different precursors for 3-Hydroxyvalerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3-hydroxyvalerate (3HV), a valuable chiral building block and a key component of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is a significant area of research in biotechnology and chemical synthesis. The choice of precursor is a critical factor that influences the efficiency, cost-effectiveness, and sustainability of 3HV synthesis. This guide provides a comparative analysis of different precursors for 3HV production, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of this compound Precursors

The selection of a precursor for 3HV synthesis is a trade-off between yield, titer, cost, and the complexity of the required metabolic engineering. Precursors can be broadly categorized as either directly related to the 3HV biosynthesis pathway or as unrelated carbon sources that require the engineering of specific metabolic pathways to channel carbon towards 3HV production.

PrecursorHost OrganismKey Pathway/EnzymesTiter (g/L)Yield (%)3HV Fraction (mol%)Reference
Related Precursors
Propionate (B1217596)Cupriavidus necatorNative PHBV pathway--7[1]
Valerate (B167501)Cupriavidus necatorNative PHBV pathway--Regulated (0-23)[1]
Potassium Valerate & Waste Fish OilCupriavidus necator B-10646Native PHBV pathway--11.9 - 59.7[2]
Odd-numbered carboxylic acids (C9-C17)Cupriavidus necatorβ-oxidation-->12[3]
Unrelated Precursors (Metabolically Engineered)
GlucoseEscherichia coli XL1-blueCitramalate (B1227619) pathway, poxB mutant, prpE-61.7 (polymer wt%)2.3 - 5.5[4][5]
GlycerolEscherichia coliSleeping beauty mutase (Sbm) pathway3.7124.1-[6]
Levulinic AcidEscherichia colilvaEDABC from P. putida-1.7 (polymer wt%)-[7]
GlucoseRhodospirillum rubrumEngineered threonine pathway--56[8]

Note: The presented data is sourced from various studies with different experimental setups. Direct comparison should be made with caution. The yield for glucose in E. coli refers to the weight percentage of the copolymer in the cell dry mass.

Metabolic Pathways for this compound Synthesis

The biosynthesis of 3HV hinges on the intracellular availability of propionyl-CoA, which condenses with acetyl-CoA to form the precursor 3-ketovaleryl-CoA. This intermediate is then reduced to 3-hydroxyvaleryl-CoA, the direct monomer for 3HV incorporation into polymers or for hydrolysis to free 3HV.

Synthesis from Related Precursors

Directly related precursors, such as propionate and valerate, can be readily converted to propionyl-CoA by many microorganisms that naturally produce PHBV, like Cupriavidus necator.[8] These precursors, however, can be costly and may exhibit cellular toxicity at high concentrations.[9]

Related_Precursors Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA PrpE Valerate Valerate Valerate->Propionyl_CoA β-oxidation Ketovaleryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA->Ketovaleryl_CoA BktB Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ketovaleryl_CoA BktB HV_CoA (R)-3-Hydroxyvaleryl-CoA Ketovaleryl_CoA->HV_CoA PhaB HV This compound HV_CoA->HV TesB (Thioesterase)

Caption: Pathway from related precursors to 3HV.

Synthesis from Unrelated Precursors via Engineered Pathways

To reduce costs and utilize abundant feedstocks like glucose and glycerol, metabolic engineering strategies have been developed to produce propionyl-CoA from central metabolic intermediates.

This pathway enables the conversion of succinyl-CoA, an intermediate of the TCA cycle, into propionyl-CoA.[6] This is a promising strategy for producing 3HV from simple sugars.

Sbm_Pathway Glucose Glucose / Glycerol TCA TCA Cycle Glucose->TCA Succinyl_CoA Succinyl-CoA TCA->Succinyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA->Methylmalonyl_CoA Sbm Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA->Propionyl_CoA HV This compound Propionyl_CoA->HV Downstream Pathway

Caption: The Sleeping Beauty Mutase (Sbm) pathway for 3HV synthesis.

This pathway utilizes acetyl-CoA and pyruvate (B1213749) to produce 2-ketobutyrate, which is then converted to propionyl-CoA.[4][5] This pathway has been successfully implemented in E. coli for PHBV production from glucose.

Citramalate_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Citramalate Citramalate Pyruvate->Citramalate Acetyl_CoA->Citramalate Ketobutyrate 2-Ketobutyrate Citramalate->Ketobutyrate Propionyl_CoA Propionyl-CoA Ketobutyrate->Propionyl_CoA HV This compound Propionyl_CoA->HV Downstream Pathway

Caption: The Citramalate pathway for 3HV synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for 3HV production from different precursors based on published studies.

General Protocol for PHBV Production in Cupriavidus necator using Related Precursors
  • Strain and Pre-culture Preparation: Cupriavidus necator H16 (or a similar strain) is typically used. A single colony is inoculated into a nutrient-rich medium (e.g., Tryptic Soy Broth) and grown overnight at 30°C with shaking.

  • Production Medium: A mineral salts medium with a limited nitrogen source is used to promote PHA accumulation. The primary carbon source (e.g., fructose (B13574) or plant oil) is added, along with the 3HV precursor (e.g., sodium propionate or sodium valerate) at a specific concentration or fed-batch strategy.[1]

  • Cultivation: The production culture is inoculated with the pre-culture and incubated at 30°C with vigorous shaking for 48-72 hours.

  • Harvesting and PHA Extraction: Cells are harvested by centrifugation, washed, and lyophilized. The PHA is then extracted from the dried cell mass using a solvent like chloroform (B151607) or sodium hypochlorite.

  • Analysis: The composition of the resulting polymer (3HV content) is determined by gas chromatography-mass spectrometry (GC-MS) after methanolysis of the polymer.

General Protocol for 3HV Production in Engineered Escherichia coli from Unrelated Precursors
  • Strain Construction: An appropriate E. coli strain (e.g., DH5α or XL1-blue) is engineered to express the necessary genes for the desired metabolic pathway (e.g., Sbm pathway or citramalate pathway) and the downstream 3HV synthesis pathway (e.g., bktB, phaB, tesB). Genes are typically introduced on plasmids under the control of inducible promoters.

  • Cultivation: The engineered strain is grown in a defined medium (e.g., M9 minimal medium) supplemented with the unrelated carbon source (e.g., glucose or glycerol).[4][6] The culture is incubated at 37°C with shaking.

  • Induction: Once the culture reaches a certain optical density, gene expression is induced (e.g., with IPTG).

  • Extraction and Quantification: After a set period of production, the cells are harvested. For intracellular products, the cells are lysed. The concentration of 3HV in the culture supernatant or cell lysate is then quantified using methods like HPLC or GC-MS.

Conclusion

The synthesis of this compound can be achieved through various routes, each with its own set of advantages and challenges. The use of related precursors like propionate and valerate in natural producers such as Cupriavidus necator is a straightforward approach but can be limited by precursor cost and toxicity.[8][9] Metabolically engineered microorganisms, particularly E. coli, offer a promising alternative by enabling the production of 3HV from inexpensive and abundant feedstocks like glucose and glycerol.[6] The development of efficient engineered pathways, such as the Sleeping Beauty Mutase and citramalate pathways, has significantly advanced the potential for bio-based 3HV production.[4][6] The choice of the most suitable precursor and production platform will ultimately depend on the specific application, desired scale of production, and economic considerations. Further research into pathway optimization, host strain engineering, and fermentation process development will continue to enhance the efficiency and commercial viability of 3HV synthesis.

References

Validating CRISPRi for Metabolic Engineering of 3-Hydroxyvalerate Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3-hydroxyvalerate (3HV), a valuable chiral building block for pharmaceuticals and a key monomer for biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is a significant focus in metabolic engineering.[1][2] Traditional methods for enhancing 3HV production in microbial hosts like Escherichia coli have relied on gene knockouts and plasmid-based overexpression. However, the emergence of CRISPR interference (CRISPRi) offers a powerful tool for precise and tunable gene repression, potentially providing superior control over metabolic fluxes. This guide provides a comparative overview of CRISPRi against conventional techniques for engineering 3HV pathways, supported by a proposed experimental framework for its validation.

Comparison of Metabolic Engineering Strategies for this compound Production

CRISPRi presents a compelling alternative to traditional gene knockout and knockdown methods. Its primary advantages lie in the ability to multiplex—simultaneously repressing multiple genes—and to fine-tune the level of repression, which is crucial for balancing metabolic pathways and avoiding the accumulation of toxic intermediates.

FeatureCRISPRi (dCas9-sgRNA)Gene Knockout (e.g., λ-Red)Antisense RNA (asRNA)
Mechanism Transcriptional repression by blocking RNA polymerase binding.Permanent removal of a gene from the chromosome.Post-transcriptional silencing by binding to mRNA.
Reversibility Reversible; repression can be turned off by removing the inducer of dCas9 or sgRNA expression.Permanent and irreversible.Reversible; dependent on the continued expression of asRNA.
Tunability High; repression levels can be modulated by sgRNA design and dCas9 expression levels.Low; gene is either present or absent.Moderate; repression efficiency can be variable.
Multiplexing High; multiple sgRNAs can be expressed from a single plasmid to target several genes simultaneously.Moderate; requires iterative rounds of recombination.Moderate; can be challenging to achieve consistent knockdown for multiple targets.
Off-target Effects Possible, but can be minimized with careful sgRNA design.Low, but potential for unintended genomic rearrangements.Can have off-target effects through unintended mRNA binding.
Reported Repression Efficiency >85% repression of target genes has been demonstrated in E. coli for metabolic engineering applications.[3]~100% (complete removal of gene function).Highly variable, often lower and less predictable than CRISPRi.
Workflow Complexity Relatively simple plasmid-based system.More complex and time-consuming, involving multiple transformation and selection steps.Can be straightforward to implement but optimization of silencing efficiency can be difficult.

Proposed Experimental Validation of CRISPRi for 3HV Production

To validate the efficacy of CRISPRi for enhancing 3HV production, a systematic approach is required to downregulate competing metabolic pathways and channel precursors towards 3HV synthesis. The primary precursor for 3HV is propionyl-CoA, which can be synthesized in E. coli through various engineered pathways, including the threonine biosynthesis pathway and the sleeping beauty mutase (Sbm) pathway which converts succinyl-CoA to propionyl-CoA.[1][4]

A key strategy is to increase the intracellular pool of propionyl-CoA. This can be achieved by repressing genes that divert key intermediates away from the 3HV pathway.

Experimental Workflow

The following diagram outlines the proposed workflow for validating CRISPRi in a 3HV-producing E. coli strain.

G cluster_0 Strain Engineering cluster_1 Cultivation and Induction cluster_2 Analysis cluster_3 Comparison strain Construct base 3HV-producing E. coli strain crispri Introduce CRISPRi system (dCas9 and sgRNA plasmids) strain->crispri culture Cultivate engineered strains in bioreactors crispri->culture induce Induce dCas9 and sgRNA expression culture->induce measure Measure 3HV and byproduct concentrations (HPLC) induce->measure quantify Quantify gene expression (qRT-PCR) measure->quantify compare Compare 3HV titers with wild-type and knockout strains quantify->compare

Caption: Proposed experimental workflow for CRISPRi validation.

Key Gene Targets for CRISPRi-mediated Repression

The following table outlines potential gene targets for CRISPRi-mediated repression to enhance 3HV production. The selection of targets aims to increase the availability of precursors acetyl-CoA and propionyl-CoA.

Gene TargetPathwayRationale for Repression
ptaAcetate (B1210297) synthesisTo reduce carbon flux towards acetate, a major byproduct, and increase the acetyl-CoA pool.
adhEEthanol (B145695) synthesisTo prevent the loss of acetyl-CoA to ethanol formation under anaerobic or microaerobic conditions.
sdhA, sdhBTCA CycleTo decrease the conversion of succinate (B1194679) to fumarate, potentially increasing the succinate pool for the Sbm pathway to propionyl-CoA.[4]
fumB, fumCTCA CycleTo further block the TCA cycle downstream of succinate to enhance its availability for the Sbm pathway.
Expected Quantitative Outcomes

Based on previous studies utilizing CRISPRi for metabolic engineering in E. coli, the following outcomes are anticipated:

MetricExpected OutcomeSupporting Evidence
Gene Repression >85% reduction in mRNA levels of target genes.CRISPRi has been shown to suppress competing genes by >85% in E. coli for 1,4-BDO production.[3]
Byproduct Reduction 50-80% decrease in acetate and ethanol formation.A 55% reduction in byproducts was observed in the 1,4-BDO study with CRISPRi.[3]
3HV Titer Increase 50-100% increase in 3HV production compared to the base strain without CRISPRi.A 100% increase in 1,4-BDO titer was achieved by redirecting metabolic flux using CRISPRi.[3]

Signaling Pathways and Metabolic Maps

Simplified this compound Biosynthesis Pathway

The biosynthesis of 3HV in engineered E. coli typically involves the condensation of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be derived from several sources, including the threonine pathway or the Sbm pathway from succinyl-CoA.

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA TCA TCA Cycle AcetylCoA->TCA KetovalerylCoA 3-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA PropionylCoA Propionyl-CoA PropionylCoA->KetovalerylCoA Threonine Threonine Pathway Threonine->PropionylCoA SuccinylCoA Succinyl-CoA TCA->SuccinylCoA Sbm Sbm Pathway SuccinylCoA->Sbm Sbm->PropionylCoA HV_CoA 3-Hydroxyvaleryl-CoA KetovalerylCoA->HV_CoA HV This compound HV_CoA->HV

Caption: Simplified this compound biosynthesis pathway in E. coli.

CRISPRi Mechanism of Action

CRISPRi utilizes a deactivated Cas9 (dCas9) protein, which lacks endonuclease activity, guided by a single-guide RNA (sgRNA) to a specific DNA target. The dCas9-sgRNA complex sterically hinders the binding of RNA polymerase, thereby repressing transcription.

G cluster_0 CRISPRi System cluster_1 Target Gene dCas9 dCas9 protein dCas9_sgRNA dCas9-sgRNA complex dCas9->dCas9_sgRNA sgRNA sgRNA sgRNA->dCas9_sgRNA promoter Promoter dCas9_sgRNA->promoter Binds to target DNA gene Coding Sequence transcription Transcription Blocked RNAP RNA Polymerase RNAP->promoter Binding inhibited

Caption: Mechanism of CRISPRi-mediated transcriptional repression.

Experimental Protocols

Construction of CRISPRi Plasmids
  • dCas9 Expression Plasmid : Utilize a plasmid with an inducible promoter (e.g., arabinose-inducible pBAD promoter) to control the expression of dCas9. A common plasmid backbone is pACYC184.

  • sgRNA Expression Plasmid : Synthesize oligonucleotides encoding the 20-nucleotide guide sequence targeting the gene of interest. Clone these into a sgRNA expression vector, typically under the control of a constitutive promoter (e.g., J23119 promoter) on a high-copy plasmid like pUC19.

    • sgRNA Design : Use online tools like CHOPCHOP or ATUM's gRNA Design Tool to design sgRNAs with high on-target efficiency and low off-target potential.[5][6] The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

Strain Engineering
  • Base Strain : Start with an E. coli strain engineered to produce 3HV. This strain should contain the necessary pathway genes, for example, from a plasmid or integrated into the genome.

  • Transformation : Co-transform the dCas9 and sgRNA expression plasmids into the base 3HV-producing strain using standard electroporation or heat shock protocols.

  • Selection : Select for transformants on agar (B569324) plates containing the appropriate antibiotics for both plasmids.

Cultivation and Induction
  • Pre-culture : Grow a single colony overnight in LB medium with the corresponding antibiotics.

  • Main Culture : Inoculate a production medium (e.g., M9 minimal medium with a carbon source like glucose or glycerol) with the overnight culture.

  • Induction : When the culture reaches a desired optical density (e.g., OD600 of 0.4-0.6), add the inducer for dCas9 expression (e.g., L-arabinose). The constitutively expressed sgRNA will then guide the dCas9 to the target gene(s).

  • Sampling : Collect samples at regular intervals for analysis of cell growth, substrate consumption, and product formation.

Analytical Methods
  • Quantification of 3HV : Analyze the concentration of 3HV in the culture supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., UV or refractive index).

  • Quantification of Gene Expression : Extract total RNA from cell pellets and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target genes. Normalize the expression levels to a housekeeping gene (e.g., rpoD or cysG) to determine the extent of repression.

By following this proposed framework, researchers can systematically validate and quantify the effectiveness of CRISPRi for enhancing this compound production. The fine-tunable and multiplexable nature of CRISPRi holds significant promise for optimizing complex metabolic pathways and advancing the bio-based production of valuable chemicals.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC for 3-Hydroxyvalerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 3-hydroxyvalerate is critical for various applications, including metabolic studies, disease biomarker discovery, and the development of bioplastics. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used analytical techniques for this purpose. The choice between them depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput.

This guide provides an objective comparison of GC-MS and HPLC for the quantification of this compound, supported by experimental data from studies on similar analytes. Cross-validation of results from these two distinct analytical approaches is a robust method to ensure data accuracy and reliability.

Data Presentation: A Comparative Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/derivatized compounds in a gaseous mobile phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection.
Derivatization Mandatory for non-volatile analytes like this compound to increase volatility and thermal stability.[3]Generally not required, simplifying sample preparation.[4][5]
Sensitivity Generally higher, with Limits of Detection (LOD) in the picogram (pg) range on-column.[3]Typically lower sensitivity, with LODs in the nanogram (ng) to microgram (µg) range on-column.[3]
Selectivity High, due to both chromatographic separation and mass-to-charge ratio detection, which provides structural information.[6]Moderate to high, depending on the detector and chromatographic resolution. Matrix interference can be a challenge.[2]
Sample Throughput Lower, due to longer run times and the need for derivatization.Higher, with shorter run times and simpler sample preparation.[7]
Cost Higher initial instrument cost and potentially higher operating costs.Lower initial instrument cost and generally lower operating costs.[7][8]
Typical Run Time 10 - 30 minutes per sample.[3]5 - 15 minutes per sample.[7]
Matrix Effects Can be significant, but often mitigated by derivatization and selective detection modes (e.g., SIM, MRM).Can be a significant issue, especially with UV detection in complex matrices.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of this compound. Derivatization is a critical step to improve its volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Accurately measure a known volume or weight of the sample (e.g., plasma, cell culture media).

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at 60-80°C for 30-60 minutes to convert this compound to its volatile trimethylsilyl (B98337) (TMS) derivative.[3][6]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of this compound.

3. Data Analysis:

  • Identify the this compound derivative peak by comparing its retention time and mass spectrum with that of a reference standard.

  • Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations that have undergone the same extraction and derivatization process. An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of this compound, often without the need for derivatization, making it a faster and more straightforward method.[7][9]

1. Sample Preparation:

  • For samples containing poly(3-hydroxybutyrate-co-3-hydroxyvalerate), an initial hydrolysis step is required to release the this compound monomers. This can be achieved by acid or alkaline hydrolysis.[9] For free this compound, a simple protein precipitation with acetonitrile (B52724) or methanol (B129727) followed by centrifugation is often sufficient.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 95:5 (v/v) aqueous:organic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40°C.

  • Detector: UV detector set at a low wavelength (e.g., 210 nm) for detecting the carboxyl group.[4][5] A Diode Array Detector (DAD) can provide additional spectral information.

  • Injection Volume: 10 - 20 µL.

3. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by constructing a calibration curve from the peak areas of a series of standard solutions of known concentrations.

Mandatory Visualization

CrossValidationWorkflow cluster_Sample Sample Cohort cluster_Prep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_Analysis Data Comparison Sample Biological Samples Extraction Extraction Sample->Extraction Split Split Extraction->Split Derivatization Derivatization Split->Derivatization Aliquot 1 HPLC_Analysis HPLC Quantification Split->HPLC_Analysis Aliquot 2 GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis GCMS_Data GC-MS Results GCMS_Analysis->GCMS_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) GCMS_Data->Comparison HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Conclusion Method Validation Conclusion Comparison->Conclusion

Caption: Cross-validation workflow for this compound quantification.

SignalingPathways PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA carboxylase AcetoacetylCoA Acetoacetyl-CoA PropionylCoA->AcetoacetylCoA ThreeHV This compound PropionylCoA->ThreeHV SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle AcetylCoA Acetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase AcetoacetylCoA->ThreeHV Alternative Pathway Ketone_Bodies Ketone Bodies HMGCoA->Ketone_Bodies

Caption: Metabolic pathways involving this compound.

References

A Researcher's Guide to 3-Hydroxyvalerate (3HV) Production: Comparing the Impact of Carbon Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the production of 3-Hydroxyvalerate (3HV), a key component of the biodegradable polymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is crucial. The choice of carbon source significantly influences the yield and monomer composition of the resulting biopolymer. This guide provides an objective comparison of various carbon sources, supported by experimental data, detailed protocols, and metabolic pathway visualizations to aid in the rational design of production strategies.

Comparative Analysis of Carbon Sources for 3HV Production

The yield of this compound is highly dependent on the carbon substrate provided to the microbial culture. Carbon sources can be broadly categorized into two groups: those structurally related to the 3HV precursor, propionyl-CoA (e.g., propionic acid, valeric acid), and those that are unrelated (e.g., glucose, fructose, xylose).

Structurally related carbon sources generally lead to a higher molar fraction of 3HV in the resulting PHBV polymer. However, these precursors can be more expensive and may exhibit cellular toxicity at higher concentrations[1]. Unrelated carbon sources are often more economical but typically result in lower 3HV yields unless metabolic engineering strategies are employed to divert carbon flux towards propionyl-CoA synthesis[1][2].

The following tables summarize quantitative data from various studies on the effect of different carbon sources on 3HV production in two commonly used bacterial hosts: Escherichia coli and Cupriavidus necator.

Table 1: Effect of Carbon Sources on 3HV Production in Recombinant Escherichia coli
Carbon Source(s)Bacterial Strain3HV Molar Fraction (%)PHBV Yield (% of cell dry weight)Reference
GlucoseDH5α/pBHR680.4338.1[3]
XyloseDH5α/pBHR682.1236.3[3]
Glucose + Propionate (B1217596) (1 g/L)DH5α/pBHR6825.0-[4]
Glucose + Threonine (4 mM)DH5α/pBHR685.09-[1]
Glucose + 2-Ketobutyrate (4 mM)DH5α/pBHR684.4532.11[3]
GlycerolEngineered E. coli-3.71 g/L (3HV titer)[2]

Note: "-" indicates data not available in the cited source.

Table 2: Effect of Carbon Sources on 3HV Production in Cupriavidus necator
Carbon Source(s)3HV Molar Fraction (%)PHBV Yield (% of cell dry weight)Reference
Fructose-Highest P3HB content[5]
Fructose + Acetate-Maximum P3HV content[5]
Fructose + Propanol + Beef Extract54.1-[6]
Levulinic Acid + Sodium Propionate (1 g/L each)80-[7]
Fructose + γ-Valerolactone7.3 - 23.4up to 80[8]

Note: "-" indicates data not available in the cited source.

Metabolic Pathways for 3HV Biosynthesis

The biosynthesis of 3HV hinges on the intracellular availability of its precursor, propionyl-CoA. This intermediate is condensed with acetyl-CoA to form 3-ketovaleryl-CoA, which is then reduced to (R)-3-hydroxyvaleryl-CoA and subsequently polymerized. The origin of propionyl-CoA varies depending on the carbon source provided.

Pathway from Related Carbon Sources

When structurally related precursors like propionate or valerate (B167501) are supplied, they are converted to propionyl-CoA through relatively direct enzymatic reactions. This direct conversion is highly efficient in channeling carbon towards 3HV formation.

Related_Carbon_Source_Pathway Propionate Propionate Valerate Valerate Propionyl-CoA Propionyl-CoA Valerate->Propionyl-CoA β-oxidation 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA BktB 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA PhaB PHBV PHBV 3-Hydroxyvaleryl-CoA->PHBV PhaC Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketovaleryl-CoA

Metabolic pathway for 3HV from related precursors.
Pathway from Unrelated Carbon Sources

For unrelated carbon sources like glucose, propionyl-CoA is synthesized endogenously through more complex metabolic routes. In many microorganisms, this involves the conversion of central metabolic intermediates. The threonine biosynthesis pathway is a common route, where threonine is deaminated to 2-ketobutyrate, which is then converted to propionyl-CoA[1]. Another pathway involves the conversion of the TCA cycle intermediate, succinyl-CoA, to propionyl-CoA[2].

Unrelated_Carbon_Source_Pathway Glucose Glucose Threonine Threonine 2-Ketobutyrate 2-Ketobutyrate Threonine->2-Ketobutyrate IlvA Propionyl-CoA Propionyl-CoA 2-Ketobutyrate->Propionyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA BktB 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA PhaB PHBV PHBV 3-Hydroxyvaleryl-CoA->PHBV PhaC Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketovaleryl-CoA

Metabolic pathway for 3HV from unrelated precursors.

Experimental Protocols

General Experimental Workflow for 3HV Production

The following diagram illustrates a typical workflow for a lab-scale experiment comparing different carbon sources for 3HV production.

Experimental_Workflow Strain_Selection Strain Selection (e.g., E. coli, C. necator) Pre-culture Pre-culture Preparation Fermentation Main Fermentation with Different Carbon Sources Pre-culture->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lysis Cell Lysis & PHBV Extraction Harvesting->Lysis Analysis PHBV Analysis (GC-MS) Lysis->Analysis Data_Analysis Data Analysis & Comparison Analysis->Data_Analysis

A generalized experimental workflow.
Detailed Methodology for 3HV Production and Analysis

This protocol is a composite based on methodologies reported for PHBV production in recombinant E. coli[1][3].

1. Strain and Plasmid Preparation:

  • Use an appropriate E. coli host strain (e.g., DH5α).

  • Transform the host with plasmids carrying the necessary genes for PHBV biosynthesis (e.g., phaA, phaB, and phaC from Cupriavidus necator) and potentially genes to enhance propionyl-CoA supply (e.g., prpE for propionate utilization or genes from the threonine pathway).

2. Culture Media:

  • Pre-culture: Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • Production Medium: A modified M9 minimal medium is commonly used. A typical composition per liter is:

    • 17.1 g Na₂HPO₄·12H₂O

    • 3 g KH₂PO₄

    • 1 g NH₄Cl

    • 0.5 g NaCl

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • 2 g Yeast Extract

    • Appropriate antibiotics

    • Carbon source(s) as per experimental design (e.g., 20 g/L glucose, and/or varying concentrations of propionic acid).

3. Cultivation Conditions:

  • Inoculate 50 mL of production medium in a 250 mL flask with the overnight pre-culture to an initial OD₆₀₀ of approximately 0.1.

  • Incubate at 37°C with shaking at 200-250 rpm.

  • If using inducible promoters, add the inducer (e.g., 0.4 mM IPTG) when the culture reaches an OD₆₀₀ of 0.8.

  • Continue cultivation for 48-72 hours.

4. PHBV Extraction and Quantification:

  • Harvest cells by centrifugation.

  • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • For PHBV analysis, subject a known amount of dried cells (e.g., 10 mg) to methanolysis. This involves heating the sample at 100°C for 2 hours in a mixture of chloroform (B151607) and acidified methanol (B129727) (e.g., 1 mL of 15% v/v H₂SO₄ in methanol)[3].

  • After cooling, add deionized water and chloroform for phase separation.

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the methyl esters of 3-hydroxybutyrate (B1226725) and this compound[3].

  • Use a standard curve with known concentrations of PHBV to calculate the polymer content and the molar fraction of 3HV.

Conclusion

The selection of a carbon source is a critical determinant of this compound yield and the overall efficiency of PHBV production. While related precursors like propionate and valerate offer a direct route to high 3HV content, their cost and potential toxicity are significant considerations. Unrelated carbon sources such as glucose and xylose are more economical but necessitate a deeper understanding and often, the engineering of metabolic pathways to enhance the supply of the key precursor, propionyl-CoA. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design of their 3HV production strategies, balancing yield, cost, and process complexity.

References

Unveiling the Impact of 3-Hydroxyvalerate Content on PHBV Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) reveals that the incorporation of 3-hydroxyvalerate (3HV) units into the polymer backbone is a critical determinant of its thermal, mechanical, and biodegradable properties. This guide provides a comparative study of PHBV with varying 3HV content, offering researchers, scientists, and drug development professionals a detailed look at how this comonomer influences the material's performance, supported by experimental data and detailed methodologies.

The ratio of 3-hydroxybutyrate (B1226725) (3HB) to 3HV in the PHBV copolymer chain significantly alters its physical characteristics. Generally, an increase in the 3HV content leads to a decrease in crystallinity, melting point, and tensile strength, while enhancing flexibility and ductility.[1][2][3] This tunable nature makes PHBV a versatile biopolymer for a wide range of applications, from medical implants to biodegradable packaging.[4][5]

Comparative Analysis of PHBV Properties

To facilitate a clear understanding of the structure-property relationships in PHBV, the following tables summarize the key thermal and mechanical properties as a function of 3HV content, compiled from various experimental studies.

Thermal Properties

The thermal characteristics of PHBV are crucial for its processing and application. The melting temperature (Tm), glass transition temperature (Tg), and degradation temperature (Td) are all influenced by the 3HV molar fraction. An increase in 3HV content generally disrupts the polymer's crystal lattice, leading to a lower melting point and increased processing window.[6][7]

3HV Content (mol%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Reference
3174--[8]
4.6---[9]
5--284-296[6]
7---[4]
9.5---[9]
12---[10]
15-62-[6]
16-24126.1 - 170.1-0.7 to -7.4318 - 329[6][11]
18---[8]
18.6 - 36.7170.61 (for 36.7 mol%)--[12]
20--291-309[6]
20.7---[9]
2894--[8]
Mechanical Properties

The mechanical integrity of PHBV is a key consideration for its use in load-bearing applications. The tensile strength, Young's modulus, and elongation at break are all significantly affected by the 3HV content. Higher 3HV content typically results in a more flexible and less brittle material.[6][8]

3HV Content (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
330 ± 61383 ± 557 ± 1[8]
1820 ± 1 to 21 ± 1721 ± 31 to 746 ± 1511 ± 1 to 12 ± 2[8]
28--120 ± 3[8]
-10.3-13.3[13]
16-24Reverse relationship with 3HVReverse relationship with 3HV-[6][11]
36.751.8--[12]

Biodegradability and Biocompatibility

A key advantage of PHBV is its biodegradability. The rate of degradation is influenced by the 3HV content, with higher 3HV fractions generally leading to faster degradation due to lower crystallinity.[5][14][15] Enzymatic degradation, primarily through the action of depolymerases, breaks down the polymer into its constituent monomers, which are then metabolized by microorganisms.[1][14] In vitro degradation studies in phosphate-buffered saline (PBS) have shown that PHBV exhibits slow hydrolytic degradation, making it suitable for medical applications where controlled degradation is required.[16][17]

PHBV is also known for its excellent biocompatibility, making it a promising material for tissue engineering and drug delivery applications.[3][5] It is non-toxic and supports cell attachment and proliferation.[3][5] The degradation products, 3-hydroxybutyric acid and 3-hydroxyvaleric acid, are natural metabolites in many organisms.

Experimental Protocols

Standardized methodologies are essential for the accurate characterization of PHBV properties. Below are detailed protocols for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, including Tg, Tm, and crystallization temperature (Tc).

Protocol:

  • A small sample of PHBV (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.[18][19]

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

  • A second heating scan is performed at the same rate to determine the thermal properties of the material with a controlled thermal history.[20]

  • The glass transition temperature is taken as the midpoint of the change in heat capacity, and the melting temperature is determined from the peak of the endothermic melting event.[18]

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of PHBV.

Protocol:

  • A small sample of PHBV (typically 4-5 mg) is placed in a TGA crucible.[6]

  • The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere.[6][19]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature of maximum degradation rate are determined from the TGA curve and its derivative (DTG).

Tensile Testing

Tensile testing is used to measure the mechanical properties of PHBV, such as tensile strength, Young's modulus, and elongation at break.

Protocol:

  • Dog-bone shaped specimens are prepared according to standard specifications (e.g., ASTM D638).[21][22]

  • The specimens are conditioned at a controlled temperature and humidity for a specified period before testing.[22]

  • The tensile test is performed using a universal testing machine at a constant cross-head displacement rate (e.g., 1 mm/min).[22]

  • The stress and strain are recorded throughout the test until the specimen fractures.

  • Tensile strength is calculated as the maximum stress the material can withstand, Young's modulus is determined from the initial linear portion of the stress-strain curve, and elongation at break is the percentage increase in length at the point of fracture.[22]

In Vitro Degradation

In vitro degradation studies simulate the physiological environment to assess the degradation rate of PHBV.

Protocol:

  • PHBV samples of known weight and dimensions are sterilized and placed in a phosphate-buffered saline (PBS) solution (pH 7.3-7.4) at 37 °C.[16][17]

  • At predetermined time points, samples are removed from the solution, rinsed with deionized water, and dried to a constant weight.[17]

  • The weight loss of the samples is calculated to determine the degradation rate.

  • Changes in molecular weight can be monitored using techniques like Gel Permeation Chromatography (GPC).[17]

  • The pH of the degradation medium can also be monitored over time.[17]

Visualizing Key Processes and Relationships

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict experimental workflows and logical relationships.

Experimental_Workflow_for_PHBV_Characterization cluster_synthesis PHBV Synthesis cluster_characterization Material Characterization cluster_data Data Analysis Synthesis PHBV Synthesis (Varying 3HV) Thermal Thermal Analysis (DSC, TGA) Synthesis->Thermal Sample Mechanical Mechanical Testing (Tensile Test) Synthesis->Mechanical Sample Degradation Biodegradation Assay (In Vitro) Synthesis->Degradation Sample Data Comparative Data Analysis Thermal->Data Mechanical->Data Degradation->Data HV_Content_Effect HV_Content Increase in 3HV Content Crystallinity Decreased Crystallinity HV_Content->Crystallinity MeltingPoint Decreased Melting Point Crystallinity->MeltingPoint TensileStrength Decreased Tensile Strength Crystallinity->TensileStrength Flexibility Increased Flexibility Crystallinity->Flexibility DegradationRate Increased Degradation Rate Crystallinity->DegradationRate In_Vitro_Degradation_Workflow start PHBV Sample Preparation incubation Incubation in PBS at 37°C start->incubation retrieval Sample Retrieval at Timepoints incubation->retrieval retrieval->incubation analysis Analysis: - Weight Loss - Molecular Weight (GPC) - pH of Medium retrieval->analysis end Degradation Profile analysis->end

References

A Comparative Guide to Metabolic Pathways for 3-Hydroxyvalerate (3HV) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various metabolic engineering strategies for the biosynthesis of 3-hydroxyvalerate (3HV), a valuable chiral building block. As detailed kinetic models for 3HV biosynthesis are not extensively validated in publicly available literature, this document focuses on comparing the performance of different biosynthetic pathways engineered in microbial hosts, primarily Escherichia coli. The comparison is based on quantitative experimental data from published studies, providing insights into the efficacy of each pathway.

Metabolic Pathways for Propionyl-CoA Supply

The biosynthesis of 3HV requires the condensation of acetyl-CoA and propionyl-CoA. While acetyl-CoA is a ubiquitous metabolite, propionyl-CoA is not naturally abundant in many commonly used microbial hosts like E. coli. Therefore, metabolic engineering efforts have largely focused on establishing efficient pathways for propionyl-CoA synthesis. This guide evaluates the following key strategies:

  • Threonine Biosynthesis Pathway: Leveraging the host's native threonine metabolism to produce propionyl-CoA.

  • Sleeping Beauty Mutase (Sbm) Pathway: Activating a pathway to convert the TCA cycle intermediate, succinyl-CoA, into propionyl-CoA.

  • Citramalate (B1227619) Pathway: Introducing a pathway that synthesizes propionyl-CoA from acetyl-CoA and pyruvate (B1213749).

  • External Precursor Supplementation (Levulinic Acid): Feeding levulinic acid as a precursor for 3HV biosynthesis.

Quantitative Performance Comparison

The following tables summarize the performance of different engineered pathways for 3HV and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) production.

Table 1: Comparison of Propionyl-CoA Biosynthesis Pathways for 3HV Production in Engineered E. coli

PathwayKey Genetic ModificationsCarbon Source(s)Titer (g/L)Yield (%)3HV Fraction (mol%)Reference
Threonine PathwayOverexpression of ilvA from C. glutamicum, knockout of prpC, scpC, ptaXylose (20 g/L)PHBV: ~0.34-17.5[1]
Threonine PathwayOverexpression of ilvA from E. coliGlucose (20 g/L) + Threonine (3 g/L)(R)-3HV: ~0.2--[2]
Sbm PathwayActivation of Sbm pathway, deregulation of glyoxylate (B1226380) shunt, block of oxidative TCA cycleGlycerol3HV: 3.7124.1-[3]
Citramalate & Threonine PathwayIntroduction of cimA, knockout of pyruvate and propionyl-CoA catabolism, replacement of β-ketothiolaseGlucosePHBV: --25.4[4]

Table 2: PHBV Production from External Precursors

PrecursorOrganismCarbon Source(s)Titer (g/L)3HV Fraction (mol%)Reference
Propionic AcidRecombinant E. coliGlucose + Propionic AcidPHA: 51.110[5]
Levulinic AcidRalstonia eutrophaFructose syrup + Levulinic Acid (4 g/L)PHBV: 3.640[6]
Levulinic AcidHydrogenophaga pseudoflavaWhey + Levulinic AcidPHBV: 4.2up to 60[7]

Visualizing the Biosynthetic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for 3HV biosynthesis and a general experimental workflow for their validation.

3HV_Biosynthesis_Pathways cluster_central_metabolism Central Metabolism cluster_propionyl_coa_synthesis Propionyl-CoA Synthesis cluster_3hv_synthesis 3HV Synthesis Glucose/Glycerol Glucose/Glycerol Threonine Threonine Glucose/Glycerol->Threonine Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA TCA_Cycle->Succinyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA β-ketothiolase 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA reductase This compound This compound 3-Hydroxyvaleryl-CoA->this compound thioesterase PHBV PHBV 3-Hydroxyvaleryl-CoA->PHBV PHA synthase Levulinic_Acid Levulinic_Acid Levulinic_Acid->Propionyl-CoA Metabolic Conversion

Caption: Metabolic pathways for this compound (3HV) biosynthesis.

Experimental_Workflow cluster_analysis Analytical Methods Start Start Strain_Construction Strain Construction (Gene knockout/overexpression) Start->Strain_Construction Plasmid_Transformation Plasmid Transformation (Biosynthesis genes) Strain_Construction->Plasmid_Transformation Cultivation Cultivation (Media, Carbon Source, Temp, pH) Plasmid_Transformation->Cultivation Induction Induction of Gene Expression (e.g., IPTG, arabinose) Cultivation->Induction Sampling Time-course Sampling Induction->Sampling Analysis Analysis Sampling->Analysis End End Analysis->End OD600 Cell Growth (OD600) HPLC Substrate/Metabolite Concentration (HPLC) GC 3HV/PHBV Quantification (GC)

Caption: General experimental workflow for evaluating 3HV production.

Experimental Protocols

This section details the common methodologies employed in the cited studies for the engineering and evaluation of 3HV producing strains.

Bacterial Strains and Plasmids
  • Host Strains: E. coli strains such as DH5α and XL1-Blue are commonly used as hosts for metabolic engineering.[1][5] Gene knockouts of competing pathways (e.g., prpC, scpC, pta) are often performed to increase the precursor pool for 3HV synthesis.[1]

  • Plasmids: Plasmids are used to introduce the heterologous genes required for the 3HV biosynthesis pathway. Common plasmids include those carrying the PHA biosynthesis genes (phaA, phaB, phaC) from organisms like Ralstonia eutropha or Cupriavidus necator.[8][9] Genes for the specific propionyl-CoA synthesis pathway (e.g., ilvA, cimA, Sbm operon) are also cloned into expression vectors.[1][4][10]

Culture Conditions
  • Media: Luria-Bertani (LB) medium is typically used for initial strain cultivation.[1] For 3HV or PHBV production, a defined medium such as a modified M9 medium is often employed.[1][9] This medium contains essential salts, a nitrogen source (e.g., NH₄Cl), and trace elements.[1]

  • Carbon Sources: Glucose, glycerol, or xylose are commonly used as the primary carbon source.[1][3] For precursor supplementation strategies, compounds like propionic acid or levulinic acid are added to the culture medium.[5][6]

  • Cultivation Parameters: Cultures are typically grown at 37°C with shaking for aeration.[1][11] For fed-batch fermentations, parameters like pH and dissolved oxygen are controlled to achieve high cell densities.[5]

Analytical Methods for 3HV Quantification
  • Sample Preparation: Cell pellets are harvested by centrifugation, washed, and lyophilized to determine the cell dry weight.[11]

  • Methanolysis: The dried cell biomass or extracted polymer is subjected to methanolysis. This involves treating the sample with a mixture of methanol (B129727) and sulfuric acid, often in the presence of chloroform, and heating at 100°C for several hours. This process converts the 3HV and 3HB monomers into their methyl ester derivatives.[12][13]

  • Gas Chromatography (GC): The resulting methyl esters are then quantified by gas chromatography, typically using a flame ionization detector (GC-FID).[9][12][13] Benzoic acid or other suitable compounds are often used as an internal standard for accurate quantification.[12][13] The composition of the PHBV copolymer (i.e., the mol% of 3HV) is determined by comparing the peak areas of the methyl-3-hydroxyvalerate and methyl-3-hydroxybutyrate.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the identity of the produced monomers.[9][14]

This guide provides a foundational comparison of different metabolic pathways for 3HV biosynthesis. The choice of the optimal pathway depends on various factors, including the desired 3HV titer and fraction, the cost of the carbon source, and the genetic tractability of the host organism. Further research into the kinetic properties of the enzymes in these pathways will be crucial for the development of robust and predictive models to guide future metabolic engineering efforts.

References

Inter-laboratory comparison of 3-Hydroxyvalerate measurement protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-laboratory Comparison of 3-Hydroxyvalerate Measurement Protocols

For researchers, scientists, and drug development professionals, the accurate and precise measurement of biomarkers like this compound (3-HV) is paramount. This guide provides a comprehensive comparison of various analytical methods for the quantification of 3-HV in biological matrices. Although a formal, large-scale inter-laboratory comparison study for this compound is not yet published, this document synthesizes available data to offer a comparative overview of common analytical techniques. This guide is intended to serve as a foundational resource for laboratories looking to establish or validate their own 3-HV measurement protocols and to facilitate future inter-laboratory studies.

Logical Workflow of an Inter-laboratory Comparison Study

An inter-laboratory comparison (ILC) is a study in which multiple laboratories analyze identical samples to evaluate and compare their analytical performance. The primary goal is to ensure that different laboratories can produce comparable and reliable results. A typical ILC follows a structured workflow, as illustrated below.

cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis and Data Collection cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives and Scope B Select Homogeneous and Stable Test Material A->B C Prepare and Distribute Samples B->C D Participating Laboratories Analyze Samples C->D E Report Results in a Standardized Format D->E F Statistical Analysis of Results (e.g., Z-scores) E->F G Evaluate Laboratory Performance F->G H Issue Final Report with Findings G->H

Caption: Logical workflow of a typical inter-laboratory comparison study.

Comparison of Analytical Methods for this compound Quantification

The following tables summarize the experimental protocols and performance characteristics of three common analytical methods for the quantification of this compound and similar analytes: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Experimental Protocols

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Methanolysis (for polymers) or derivatization (for free acid).[1][2]Alkaline hydrolysis (for polymers) or direct injection/protein precipitation (for biological fluids).[3][4]Protein precipitation or liquid-liquid extraction.[5][6]
Instrumentation Gas chromatograph coupled to a mass spectrometer.High-performance liquid chromatograph with a UV detector.High-performance liquid chromatograph coupled to a tandem mass spectrometer.
Chromatographic Column Capillary column (e.g., HP-5).[1]Reversed-phase column (e.g., C18).[4]Reversed-phase or HILIC column.[7]
Mobile Phase/Carrier Gas Inert gas (e.g., Helium).Acetonitrile (B52724)/water or methanol (B129727)/buffer mixtures.[4]Acetonitrile/water or methanol/water with additives (e.g., formic acid).[5]
Detection Mass-to-charge ratio of fragmented ions.UV absorbance at a specific wavelength.Multiple Reaction Monitoring (MRM) of precursor and product ions.[5]

Table 2: Comparison of Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity/Selectivity HighModerate to Low (potential for interferences).[8]Very High
Linearity (Typical Range) Dependent on derivatization and detector saturation.0.5 - 100 µg/mL (for similar analytes).[4]10 - 500 ng/mL (for a similar analyte).[6]
Limit of Detection (LOD) Low (pg range).[8]Higher (µg/mL range).[4]Very Low (ng/mL to pg/mL range).[5]
Limit of Quantitation (LOQ) Low (pg range).0.5 µg/mL (for a similar analyte).[4]0.008 µg/mL (for a similar analyte).[5]
Precision (%RSD) <15%<14%.[4]<15% (intra- and inter-day).[7]
Accuracy (% Recovery) 85-115%>95%.[4]91.2-98.1% (inter-day).[6]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from Polymer Analysis)
  • Sample Preparation (Methanolysis):

    • To 10 mg of dried sample (e.g., cell biomass containing poly(3-hydroxybutyrate-co-3-hydroxyvalerate)), add 1 mL of chloroform (B151607) and 1 mL of acidified methanol (15% v/v H₂SO₄).[1]

    • Heat the mixture in a sealed glass tube at 100°C for 2 hours.[1]

    • After cooling, add 1 mL of deionized water and 1 mL of chloroform containing an internal standard (e.g., methyl benzoate) for phase separation.[1]

    • The lower chloroform layer containing the methyl esters of the hydroxyalkanoates is collected for analysis.

  • GC-MS Analysis:

    • Injection: 1 µL of the organic phase is injected into the GC.

    • Column: A capillary column such as an HP-5 is used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature is held for a few minutes, then ramped to a final temperature to ensure separation of the analytes.

    • MS Detection: The mass spectrometer is operated in electron impact (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol (Adapted from Biological Fluid Analysis)
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • The supernatant is carefully transferred to a clean vial for injection.

  • HPLC-UV Analysis:

    • Injection: 20 µL of the supernatant is injected onto the HPLC system.

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection is set at a wavelength where 3-HV or its derivative absorbs, which is often in the low UV range (e.g., 210 nm) for non-derivatized short-chain fatty acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled 3-HV).[6]

    • Add 400 µL of cold methanol containing 0.1% formic acid.[6]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Injection: 5-10 µL of the reconstituted sample is injected.

    • Column: A reversed-phase C18 or a HILIC column.[7]

    • Mobile Phase: A gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.[5]

    • MS/MS Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 3-HV and its internal standard.[5]

General Experimental Workflow for this compound Measurement

The following diagram outlines a generalized workflow for the measurement of this compound in a biological sample, from collection to final data analysis.

A Sample Collection (e.g., Plasma, Serum) B Sample Pre-treatment (e.g., Thawing, Vortexing) A->B C Addition of Internal Standard B->C D Extraction (e.g., Protein Precipitation, LLE) C->D E Evaporation and Reconstitution (if necessary) D->E F Instrumental Analysis (GC-MS, LC-MS/MS, or HPLC-UV) E->F G Data Acquisition and Processing F->G H Quantification using Calibration Curve G->H I Final Result Reporting H->I

Caption: General experimental workflow for 3-HV analysis in biological samples.

This guide provides a starting point for laboratories involved in the measurement of this compound. The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For regulatory purposes and in clinical settings, the high sensitivity and specificity of LC-MS/MS make it the preferred method. Participation in future inter-laboratory comparison studies is strongly encouraged to ensure the continued accuracy and comparability of results across different laboratories.

References

A Comparative Guide to the Biocompatibility of PHBV with Different 3-Hydroxyvalerate Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester (B1180765) with significant potential in biomedical applications, including drug delivery and tissue engineering.[1][2] The ratio of its two monomers, 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (3HV), can be tailored to modify its physicochemical properties.[3][4] This guide provides a comparative assessment of PHBV's biocompatibility at different 3HV ratios, supported by experimental data and detailed protocols.

Influence of 3HV Ratio on PHBV Properties

The incorporation of 3HV into the poly(3-hydroxybutyrate) (PHB) polymer chain disrupts its crystalline structure, leading to altered mechanical and thermal properties.[3][5] Generally, a higher 3HV content results in increased flexibility, a lower melting point, and a faster degradation rate.[2] These tunable properties are critical for designing PHBV-based medical devices and drug delivery systems with specific performance characteristics.[5]

Biocompatibility Assessment: A Comparative Overview

While numerous studies confirm the general biocompatibility of PHBV, quantitative data directly comparing different 3HV ratios is limited.[2] However, existing research provides valuable insights into how varying 3HV content can influence cellular response.

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. Studies on PHBV with various 3HV contents, including 7%, 15%, and 32%, have consistently demonstrated the material's non-cytotoxic nature and good cell viability.[5][6] One study evaluating PHBV in vitro showed that while the polymer alone exhibited some cytotoxicity, blending it with polyethylene (B3416737) glycol (PEG) resulted in 99% viability of human keratinocytes.[5]

Table 1: Comparative Cytotoxicity of PHBV with Different 3HV Ratios

3HV Ratio (mol%)Cell LineAssayResultsReference
Not SpecifiedHuman Keratinocytes (HaCaT)MTT AssayPHBV alone showed some cytotoxicity, which was significantly reduced when blended with PEG, resulting in 99% cell viability.[5]
7%, 15%, 32%Not SpecifiedCytotoxicity AssaysBiological evaluations indicated that the electrospun PHBV scaffolds are biocompatible.[6]
Not SpecifiedNIH 3T3 Mouse FibroblastsMTT AssayShowed an absence of cytotoxic effects.[7]
Cell Adhesion and Proliferation

The ability of cells to adhere to and proliferate on a biomaterial is crucial for tissue integration and regeneration. The surface properties of PHBV, which are influenced by the 3HV content, play a significant role in mediating cell adhesion and proliferation.[8] Studies have shown that PHBV supports the adhesion and proliferation of various cell types, including fibroblasts and osteoblasts.[9][10]

Table 2: Comparative Cell Adhesion and Proliferation on PHBV with Different 3HV Ratios

3HV Ratio (mol%)Cell LineObservationReference
Not SpecifiedNIH 3T3 Mouse FibroblastsHigh cell adhesion and proliferation were observed on PHBV/PCL blend films.[7]
5%Mouse Fibroblast L929Fibrous PHBV mats supported better cell proliferation than PHBV films.[11]
Not SpecifiedNormal Human Osteoblasts (NHOst)PHB scaffolds promoted adhesion of osteoblast cells.[9]
Not SpecifiedHuman Fetal Osteoblast CellsPHBV-based scaffolds showed enhanced cell proliferation and mineralization.[10]

Note: Direct quantitative comparisons of cell adhesion and proliferation on PHBV with a systematic variation of 3HV content are not extensively reported in the literature. The table summarizes findings from studies on PHBV and its blends.

Inflammatory Response

The inflammatory response to an implanted biomaterial is a key determinant of its in vivo biocompatibility. Studies have investigated the pro-inflammatory response to PHBV and found that impurities, such as bacterial lipopolysaccharides (LPS), can induce an inflammatory reaction.[1][12] However, purification methods can significantly reduce this response.[1] The influence of the 3HV ratio on the inflammatory response is an area that requires more detailed investigation.

Table 3: In Vivo Inflammatory Response to PHBV

3HV Ratio (mol%)Animal ModelObservationReference
Not SpecifiedWistar RatsIntramuscular implantation of PHB microspheres resulted in a mild inflammatory reaction with macrophage infiltration but no fibrous capsule formation.[13]
Not SpecifiedMicePHBV can induce a pro-inflammatory response, which can be substantially reduced by purification.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for assessing the cytotoxicity of biomaterials.

Materials:

  • PHBV films with different 3HV ratios

  • L929 fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 24-well culture plates

Procedure:

  • Sterilize PHBV films of varying 3HV ratios and place one film in each well of a 24-well plate.

  • Seed L929 fibroblasts at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, remove the culture medium and add 500 µL of fresh medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 500 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the control (cells cultured without PHBV films).

Cell Adhesion Assay

This protocol provides a method to quantify cell adhesion on PHBV surfaces.

Materials:

  • PHBV films with different 3HV ratios

  • Cell line of interest (e.g., human osteoblasts)

  • Appropriate cell culture medium

  • PBS

  • Trypsin-EDTA

  • 4% Paraformaldehyde in PBS

  • 0.1% Crystal Violet solution

  • 10% Acetic Acid

  • 24-well culture plates

Procedure:

  • Place sterile PHBV films in a 24-well plate.

  • Seed cells onto the films at a known density (e.g., 5 x 10^4 cells/well).

  • Incubate for a defined period (e.g., 4 hours) to allow for cell attachment.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

  • Wash the wells with PBS.

  • Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Wash the wells thoroughly with water to remove excess stain.

  • Elute the stain by adding 10% acetic acid to each well.

  • Measure the absorbance of the eluted stain at 595 nm.

  • The number of adherent cells is proportional to the absorbance.

LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • PHBV films with different 3HV ratios

  • Cell line of interest

  • Appropriate cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well culture plates

Procedure:

  • Place sterile PHBV films in a 96-well plate.

  • Seed cells at an appropriate density and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

  • Include positive controls (cells treated with a lysis solution) and negative controls (untreated cells).

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.

Signaling Pathways and Experimental Workflows

The interaction of cells with a biomaterial surface is a complex process mediated by various signaling pathways. Cell adhesion to the extracellular matrix (ECM) proteins adsorbed on the material surface is primarily mediated by integrins, which are transmembrane receptors.

Integrin-Mediated Signaling Pathway

Upon binding to ECM ligands, integrins cluster and activate focal adhesion kinase (FAK), which in turn can initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

IntegrinSignaling cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling ECM ECM Proteins (e.g., Fibronectin, Vitronectin) Integrin Integrin Receptor ECM->Integrin Adsorption & Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Phosphorylation Src->FAK Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation CellularResponse Cellular Response (Proliferation, Survival, Differentiation) ERK->CellularResponse Gene Expression Regulation

Caption: Integrin-mediated cell signaling pathway.

Experimental Workflow for Biocompatibility Assessment

A typical workflow for assessing the biocompatibility of PHBV with different 3HV ratios involves a series of in vitro assays.

BiocompatibilityWorkflow cluster_0 Material Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison PHBV_low PHBV (Low 3HV) Cytotoxicity Cytotoxicity Assay (MTT, LDH) PHBV_low->Cytotoxicity Adhesion Cell Adhesion Assay PHBV_low->Adhesion Proliferation Cell Proliferation Assay PHBV_low->Proliferation PHBV_mid PHBV (Medium 3HV) PHBV_mid->Cytotoxicity PHBV_mid->Adhesion PHBV_mid->Proliferation PHBV_high PHBV (High 3HV) PHBV_high->Cytotoxicity PHBV_high->Adhesion PHBV_high->Proliferation DataAnalysis Quantitative Analysis - Cell Viability (%) - Adherent Cell Count - Proliferation Rate Cytotoxicity->DataAnalysis Adhesion->DataAnalysis Proliferation->DataAnalysis Comparison Comparative Assessment of Biocompatibility DataAnalysis->Comparison

Caption: Experimental workflow for biocompatibility assessment.

Conclusion

The 3HV content in PHBV is a critical parameter that influences its physical, mechanical, and degradation properties. While existing literature strongly supports the general biocompatibility of PHBV across different 3HV ratios, there is a need for more systematic, quantitative comparative studies. The provided protocols and an understanding of the underlying cell-material interactions offer a framework for researchers to conduct such assessments, enabling the rational design of PHBV-based biomaterials for a wide range of biomedical applications.

References

Enhancing 3-Hydroxyvalerate Production: A Comparative Guide to Validated Gene Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 3-hydroxyvalerate (3HV), a valuable chiral building block and a key component of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), is a focal point of metabolic engineering efforts. Increasing the intracellular flux towards 3HV requires strategic genetic interventions to boost the supply of its precursor, propionyl-CoA, which is not abundant in many common microbial hosts. This guide provides a comparative analysis of experimentally validated gene targets and metabolic pathways designed to enhance 3HV production, primarily in the model organism Escherichia coli.

Performance Comparison of Metabolic Engineering Strategies

The following table summarizes the performance of various genetic and metabolic strategies for increasing 3HV flux. The data is compiled from multiple studies and presented to facilitate a comparative analysis of different approaches. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, host strains, and cultivation methods.

Host OrganismKey Genetic StrategyGene Targets & ModificationsCarbon SourceTiter (g/L)Yield (%)Reference
Escherichia coliActivation of the Sleeping Beauty Mutase (Sbm) pathway and TCA cycle engineeringOverexpression of the Sbm pathway; Deregulation of glyoxylate (B1226380) shunt and blockage of the oxidative TCA cycle.Glycerol3.7124.1 (based on consumed glycerol)[1][2]
Escherichia coliEngineering of the threonine biosynthesis pathwayOverexpression of bktB (β-ketothiolase), a stereoselective reductase, and tesB (thioesterase II).Glycerol0.96 (R)-3HVNot Reported[3][4]
Escherichia coliCitramalate (B1227619) pathway for 2-ketobutyrate production and conversion to propionyl-CoAExpression of cimA (citramalate synthase), poxB mutant (pyruvate oxidase), and prpE (propionyl-CoA synthetase); Deletion of prpC and scpC.GlucosePHBV with 5.5 mol% 3HVNot Reported[5][6]
Escherichia coliCombined citramalate and threonine pathwaysIntroduction of the citramalate pathway (cimA) combined with the threonine biosynthesis pathway.GlucosePHBV with 25.4 mol% 3HVNot Reported[7]
Escherichia coliLevulinic acid metabolic pathwayExpression of lvaEDABC from Pseudomonas putida KT2440, phaAB from Cupriavidus necator H16, and PhaCCv from Chromobacterium violaceum.Levulinic AcidP(3HB-co-3HV-co-4HV) with 1.7 wt% P(3HV-co-4HV)Not Reported[8]
Ralstonia eutrophaDisruption of the methylcitric acid cycleDisruption of prpC1 and prpC2 genes.GlucosePHBV with 26.0 mol% 3HV68.6% of cell dry weight[9]
Haloferax mediterraneiOverexpression of triosephosphate isomerase (tpiA)Replacement of the native weak promoter of tpiA with a moderate strength promoter.Not Specified47% enhancement in PHBV productionNot Reported[10]
Haloferax mediterraneiKnockout of a pps-like geneDeletion of a phosphoenolpyruvate (B93156) synthase-like gene.Not Specified70.46% increase in PHBV productionNot Reported[11]

Key Metabolic Pathways for this compound Production

The biosynthesis of 3HV hinges on the availability of two key precursors: acetyl-CoA and propionyl-CoA. While acetyl-CoA is a central metabolite, propionyl-CoA is not naturally abundant in many microorganisms. The following diagrams illustrate the primary engineered pathways to generate propionyl-CoA from central carbon metabolism.

Sbm_Pathway TCA Cycle TCA Cycle Succinyl-CoA Succinyl-CoA TCA Cycle->Succinyl-CoA Propionyl-CoA Propionyl-CoA Succinyl-CoA->Propionyl-CoA Sbm Pathway 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Propionyl-CoA->3-Ketovaleryl-CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Ketovaleryl-CoA bktB 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->3-Hydroxyvaleryl-CoA Reductase This compound This compound 3-Hydroxyvaleryl-CoA->this compound tesB

Caption: Engineered Sleeping Beauty Mutase (Sbm) pathway for propionyl-CoA and 3HV biosynthesis.

Threonine_Citramalate_Pathways cluster_threonine Threonine Pathway cluster_citramalate Citramalate Pathway Threonine Threonine 2-Ketobutyrate_T 2-Ketobutyrate Threonine->2-Ketobutyrate_T Propionyl-CoA Propionyl-CoA 2-Ketobutyrate_T->Propionyl-CoA Pyruvate Pyruvate Citramalate Citramalate Pyruvate->Citramalate Acetyl-CoA_C Acetyl-CoA Acetyl-CoA_C->Citramalate cimA 2-Ketobutyrate_C 2-Ketobutyrate Citramalate->2-Ketobutyrate_C 2-Ketobutyrate_C->Propionyl-CoA 3HV_Biosynthesis 3HV Biosynthesis Propionyl-CoA->3HV_Biosynthesis

Caption: Converging pathways (Threonine and Citramalate) for propionyl-CoA production.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. While exhaustive step-by-step procedures are typically found in the supplementary materials of research articles, this section outlines the general methodologies employed in the cited studies for key experiments.

General Strain Engineering and Cultivation
  • Host Strain: E. coli strains, such as XL1-Blue or other engineered variants, are commonly used.

  • Plasmid Construction: Genes of interest are typically cloned into expression vectors with inducible promoters (e.g., arabinose or IPTG-inducible promoters). Standard molecular cloning techniques, including PCR, restriction digestion, and ligation, are employed.

  • Transformation: Plasmids are introduced into the host E. coli strain via electroporation or heat shock.

  • Culture Conditions:

    • Seed Culture: A single colony is typically inoculated into a small volume of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking.

    • Production Culture: The seed culture is then used to inoculate a larger volume of a defined production medium, such as M9 minimal medium, supplemented with a carbon source (e.g., glucose or glycerol) and any necessary inducers for gene expression.

    • Shake-flask Cultivation: For initial screening and optimization, cultures are often grown in shake flasks at a specific temperature (e.g., 30°C or 37°C) and shaking speed (e.g., 200-250 rpm) for a defined period (e.g., 48-72 hours).[1][2][4]

Quantification of this compound
  • Sample Preparation:

    • A known volume of the culture broth is centrifuged to separate the cells from the supernatant.

    • The supernatant is collected for the analysis of extracellular 3HV.

  • Derivatization (for GC-MS analysis):

    • The supernatant is often acidified (e.g., with HCl).

    • The 3HV is extracted using an organic solvent (e.g., ethyl acetate).

    • The extracted 3HV is then derivatized to a more volatile form for gas chromatography, for example, by esterification.

  • Analytical Method:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the quantification of 3HV. The derivatized sample is injected into the GC-MS system, and the concentration is determined by comparing the peak area to a standard curve of known 3HV concentrations.

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for 3HV quantification, often with a UV or refractive index detector.

Experimental Workflow for Gene Target Validation

The following diagram illustrates a typical workflow for validating the impact of a specific gene target on 3HV production.

Experimental_Workflow Gene_Target_Identification Identify Potential Gene Target Strain_Construction Construct Engineered Strain (Overexpression/Deletion) Gene_Target_Identification->Strain_Construction Control_Strain Prepare Control Strain (e.g., empty vector) Gene_Target_Identification->Control_Strain Cultivation Cultivate Engineered and Control Strains under Identical Conditions Strain_Construction->Cultivation Control_Strain->Cultivation Sampling Collect Samples at Defined Time Points Cultivation->Sampling Analysis Analyze Samples for: - Cell Growth (OD600) - Substrate Consumption - 3HV Titer (GC-MS/HPLC) Sampling->Analysis Data_Comparison Compare Performance of Engineered vs. Control Strain Analysis->Data_Comparison Validation Validate Gene Target's Effect on 3HV Flux Data_Comparison->Validation

Caption: A generalized workflow for the validation of gene targets aimed at increasing 3HV production.

This guide provides a snapshot of the current landscape of metabolic engineering for enhanced 3HV production. The presented data and pathways highlight several promising avenues for further research and development. For detailed experimental protocols and a deeper understanding of the nuances of each study, readers are encouraged to consult the original research articles.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Hydroxyvalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Hydroxyvalerate in a laboratory setting. The procedures outlined are designed to ensure the safety of research personnel and compliance with standard environmental regulations. It is crucial to distinguish between the monomer, this compound (a carboxylic acid), and its polymer, Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable plastic. The disposal methods for these two substances are fundamentally different. This guide pertains exclusively to the This compound monomer .

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. While specific toxicity data is limited, related short-chain carboxylic acids can cause irritation or be corrosive. Based on data for similar chemicals like 3-Hydroxybutyric acid, this compound should be treated as a substance that can cause severe skin burns and eye damage.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166.[2]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Body Protection: A lab coat or apron is required to prevent skin contact.[2]

  • Work Area: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

Disposal Decision Workflow

The appropriate disposal method for this compound depends on several factors, primarily the quantity of the waste and whether it is contaminated with other hazardous substances. The following workflow provides a logical path for determining the correct procedure.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generated: This compound Solution contam Is the waste contaminated with other hazardous chemicals (e.g., heavy metals)? start->contam collect Procedure B: Collect as Hazardous Waste contam->collect  Yes quantity Is the quantity small? (< 100 mL) contam->quantity No   dispose Arrange for pickup by licensed disposal company. collect->dispose quantity->collect No   neutralize Procedure A: Neutralize and Drain Dispose quantity->neutralize  Yes sewer Flush to sanitary sewer with copious water. neutralize->sewer

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Disposal Parameters

This table summarizes the quantitative guidelines for the disposal of this compound, based on general procedures for short-chain carboxylic acids.[3][4]

ParameterGuidelineSource
Drain Disposal Quantity Limit ≤ 100 g or 100 mL per discharge[3][4]
Acceptable pH Range 5.0 - 9.0[3]
Concentration for Neutralization Dilute to <10% before neutralization if highly concentrated[5][6]
Flushing Water Volume ≥ 100-fold excess of the chemical volume[3]

Experimental Protocols: Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the decision workflow above.

Procedure A: Neutralization and Drain Disposal

This procedure is suitable only for small quantities (≤ 100 mL) of uncontaminated this compound .

Methodology:

  • Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE. Ensure a safety shield is available.[4]

  • Dilution: If the this compound solution is concentrated (>10%), dilute it to below 10% by slowly adding the acid to water. Never add water to acid.

  • Prepare Neutralizing Agent: Prepare a large volume of a cold, dilute basic solution. Suitable agents include sodium bicarbonate (baking soda), sodium carbonate, or a dilute (e.g., 1M) solution of sodium hydroxide.[3][6] An ice water bath can be used to manage heat generation.[3][4]

  • Neutralization: While stirring the basic solution continuously, slowly add the diluted this compound waste. Be cautious, as the reaction may generate heat and/or fumes.[4]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the acidic waste until it is all gone, and then, if necessary, add more base until the pH is stable within the 5.0 to 9.0 range.[3]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, pour the neutralized solution down a sanitary sewer drain, followed by flushing with a large amount of water (at least 100 times the volume of the original chemical waste).[3][4] For 100 mL of chemical, this equates to running the water at maximum flow for approximately two minutes.[3]

Procedure B: Collection as Hazardous Waste

This procedure must be followed for large quantities (> 100 mL) or any quantity of this compound waste that is contaminated with other hazardous materials (e.g., heavy metals, toxic organic compounds).[2]

Methodology:

  • Container Selection: Obtain a dedicated and compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be clean, in good condition, and have a secure, leak-proof lid.[7]

  • Waste Collection: Carefully pour the this compound waste into the designated container. Do not fill the container beyond 90% of its capacity to allow for expansion.[7]

  • Labeling: Clearly label the container with the words "Hazardous Waste" and list all chemical constituents by their full name, including "this compound," and their approximate concentrations.[2]

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a cool, dry, well-ventilated area that is designated for hazardous waste storage, away from incompatible materials.[1][2]

  • Final Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for proper pickup and disposal. Never dispose of this waste in the regular trash or down the drain.[1][2]

References

Personal protective equipment for handling 3-Hydroxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and regulatory compliance. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 3-Hydroxyvalerate. Note that while "this compound" can refer to the salt or ester of 3-Hydroxyvaleric acid, this guide is based on the safety data for 3-Hydroxyvaleric acid, as its hazard profile is expected to be closely related.

Hazard Identification and Safety Summary

3-Hydroxyvaleric acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is crucial to minimize exposure and mitigate risks.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC5H10O3[2]
Molecular Weight118.13 g/mol [2]
GHS Hazard CodesH315, H319, H335[1]
Physical FormSolid or liquid[4]
Storage Temperature2-8°C, Sealed in a dry place[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can lead to irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of inhalation of dust or aerosols.Minimizes the risk of respiratory tract irritation.[1]

Operational and Disposal Plans

Step-by-Step Handling and Experimental Protocol

  • Preparation : Before handling, ensure that all required PPE is correctly worn. Work should be conducted in a well-ventilated area, such as a chemical fume hood.

  • Dispensing : When transferring or weighing the chemical, avoid generating dust or aerosols. Use appropriate tools and handle containers with care to prevent spills.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Management : In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed, labeled container for disposal as hazardous waste. Ventilate the area and clean the spill site thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste.

  • Containerization : Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name, "this compound" or "3-Hydroxyvaleric acid".

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers : "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of according to local regulations.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound prep Preparation - Don PPE - Work in fume hood handling Handling - Avoid dust/aerosols - Prevent spills prep->handling experiment Experimentation handling->experiment spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure decontamination Decontamination - Clean workspace - Remove PPE experiment->decontamination waste_segregation Waste Segregation - Collect all contaminated materials decontamination->waste_segregation waste_container Waste Containerization - Use labeled, leak-proof container waste_segregation->waste_container waste_storage Waste Storage - Designated, secure area waste_container->waste_storage waste_disposal Waste Disposal - Contact EHS for pickup waste_storage->waste_disposal spill_response Spill Response - Evacuate - Contain and clean up spill->spill_response spill_response->waste_segregation first_aid First Aid - Follow exposure protocols - Seek medical attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.